1-Methyl-1H-indazole-6-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMTXRJELGPOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617714 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-77-2 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Properties and Applications of 1-Methyl-1H-indazole-6-carboxylic acid
An In-depth Technical Guide for Researchers
This guide provides an in-depth analysis of 1-Methyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and application. The indazole nucleus is a privileged scaffold in drug discovery, and understanding the nuances of its substituted derivatives is critical for the rational design of novel therapeutic agents.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. The introduction of a methyl group at the N1 position of the indazole ring significantly influences its electronic properties and solubility compared to its parent, 1H-indazole-6-carboxylic acid. This methylation prevents the formation of N-H tautomers, locking the molecule into the 1H-indazole form and providing a predictable and stable scaffold for further chemical modification.[4] This structural rigidity is a desirable trait in drug design, as it reduces conformational ambiguity and can lead to more specific interactions with biological targets.
The compound's properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Solid | |
| CAS Number | 1031417-77-2 | [5] |
| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N | [5] |
| SMILES | CN1N=CC2=CC=C(C(O)=O)C=C12 | [5] |
Safety & Handling: According to its material safety data, the compound is classified as an acute oral toxicant (Category 4) and requires standard laboratory precautions, including the use of personal protective equipment. It should be handled in a well-ventilated area.
Synthesis and Purification
The synthesis of this compound can be approached through several validated routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common and logical strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.[6]
A logical workflow for the synthesis is outlined below. The rationale for this multi-step approach is rooted in achieving high purity and yield by leveraging well-understood, high-fidelity reactions like ester hydrolysis.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Ester Hydrolysis
This protocol describes the synthesis starting from the parent ester, methyl 1H-indazole-6-carboxylate, which can be methylated and then hydrolyzed.
Step 1: N-Methylation of Methyl 1H-indazole-6-carboxylate
-
Rationale: Direct methylation of the indazole nitrogen is a standard procedure. Using a base like potassium carbonate is crucial to deprotonate the N-H of the indazole ring, forming the more nucleophilic indazolide anion, which readily attacks the methylating agent.
-
Procedure: a. To a solution of methyl 1H-indazole-6-carboxylate (1 eq.) in a polar aprotic solvent such as DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq.), dropwise to the suspension. d. Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed. e. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-indazole-6-carboxylate.[7] This intermediate can be purified by column chromatography if necessary.
Step 2: Saponification to the Carboxylic Acid
-
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a robust and high-yielding method for converting an ester to a carboxylic acid.[8] The use of a co-solvent system like THF/ethanol/water ensures the solubility of both the organic substrate and the inorganic base.[8]
-
Procedure: a. Dissolve the crude methyl 1-methyl-1H-indazole-6-carboxylate from the previous step in a 1:1:1 mixture of tetrahydrofuran (THF), ethanol, and water.[8] b. Add LiOH (2-3 eq.) to the solution and stir the reaction mixture at room temperature for 12-16 hours.[8] c. Monitor the reaction by TLC until the ester starting material is fully consumed. d. Remove the organic solvents (THF, ethanol) under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 using 2N HCl.[8] This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. f. Collect the resulting solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound as a solid.[8]
Spectral Characterization
Accurate structural confirmation is paramount. The following sections detail the expected spectral data based on the compound's functional groups and data from analogous structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 12 ppm, due to strong deshielding and hydrogen bonding.[11] The aromatic protons on the bicyclic ring system will appear between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The N-methyl group will present as a sharp singlet, typically in the range of 3.8-4.2 ppm.[12]
-
¹³C NMR: The carboxyl carbon is a key indicator, appearing in the downfield region of 165-185 δ.[11] The aromatic and heterocyclic carbons will resonate in the 110-145 δ range. The N-methyl carbon will be observed upfield, typically around 30-35 δ.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | > 12.0 (broad singlet) | 165 - 185 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 (multiplets) | 110 - 145 |
| N-Methyl (-NCH₃) | 3.8 - 4.2 (singlet) | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the carboxylic acid functionality.[11]
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption will appear around 1680-1710 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated carboxylic acid.[11]
-
C-N/C-C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C and C=N stretching vibrations of the indazole ring.[13]
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-17 Da) or the loss of the entire carboxyl group (-45 Da).[14]
Chemical Reactivity and Derivatization Potential
This compound is a versatile intermediate primarily due to the reactivity of its carboxylic acid group. This functional group is a gateway to a vast array of derivatives, most notably amides and esters, which are fundamental in drug discovery for modulating properties like solubility, cell permeability, and target engagement.[15]
Caption: Key reactivity pathways for derivatization.
Core Reactions for Drug Development
-
Amide Coupling: This is arguably the most critical reaction for this scaffold. The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This is typically achieved using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This reaction is central to building complex molecules and exploring the structure-activity relationship (SAR) of a drug candidate series.
-
Esterification: The formation of esters, for example, through Fischer esterification with an alcohol under acidic conditions, is another common modification. Esters can serve as prodrugs, which are enzymatically cleaved in vivo to release the active carboxylic acid parent drug.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). This transformation opens up another avenue for derivatization via the alcohol functional group.
The indazole ring itself is relatively stable but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.
Applications in Research and Drug Development
The indazole core is present in numerous clinically approved drugs, such as the anti-cancer agent Pazopanib and the anti-emetic Granisetron.[2][3] this compound serves as a crucial building block for synthesizing novel analogs in various therapeutic areas.[5]
-
Kinase Inhibitors: The indazole scaffold can mimic the adenine hinge-binding motif of ATP, making it a valuable core for designing competitive kinase inhibitors for oncology and inflammatory diseases.[3]
-
GPCR Modulators: Indazole derivatives have been identified as agonists for G protein-coupled receptors like GPR120, which have therapeutic potential for treating diabetes.[16]
-
Anti-inflammatory Agents: The structural features of indazoles are found in compounds with potent anti-inflammatory properties.[1][5]
-
Agrochemicals: Beyond pharmaceuticals, this scaffold is used in developing agrochemicals to enhance crop protection.[5]
The predictable structure, synthetic accessibility, and proven biological relevance of this compound make it an invaluable tool for medicinal chemists aiming to accelerate the discovery of new and effective medicines.
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1-Methyl-1H-indazole-6-carboxylic acid synthesis from 4-methyl-3-nitrobenzoic acid
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid from 4-Methyl-3-nitrobenzoic Acid
Executive Summary: this compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into the structure of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive, five-step synthetic route starting from the readily available commodity chemical, 4-methyl-3-nitrobenzoic acid. The described pathway is designed for clarity, reproducibility, and scalability, emphasizing the chemical principles and strategic decisions behind each transformation. The synthesis involves an initial esterification, followed by a chemoselective nitro group reduction, a classical diazotization-mediated indazole ring formation, a regioselective N-methylation, and a final saponification to yield the target acid. This document serves as a practical reference for researchers and process chemists in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
Indazole derivatives are recognized as privileged scaffolds in drug discovery, acting as bioisosteres for indoles and other bicyclic heteroaromatics.[1] The specific substitution pattern of this compound makes it a valuable intermediate for constructing complex molecular architectures. The synthetic strategy detailed herein was developed to provide a logical and efficient pathway from a simple, cost-effective starting material.
Our retrosynthetic analysis identifies a sequence of reliable and well-understood chemical transformations. The core indazole scaffold is constructed from an ortho-amino-methylbenzoate precursor, which is, in turn, derived from the starting 4-methyl-3-nitrobenzoic acid via nitro group reduction. The crucial N-methylation step is positioned after the indazole ring formation to ensure precise control over regioselectivity, a common challenge in the functionalization of ambidentate N-heterocycles like indazole.[2]
The Synthetic Pathway: A Five-Step Approach
The transformation from 4-methyl-3-nitrobenzoic acid to the final product is dissected into five distinct steps:
-
Esterification: Protection of the carboxylic acid as a methyl ester to prevent interference in subsequent reactions.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group to a primary amine, setting the stage for cyclization.
-
Indazole Ring Formation: Diazotization of the amine and subsequent intramolecular cyclization to form the 1H-indazole-6-carboxylate core.
-
Regioselective N-Methylation: Introduction of the methyl group specifically at the N1 position of the indazole ring.
-
Saponification: Hydrolysis of the methyl ester to furnish the final carboxylic acid product.
The complete workflow is visualized below.
Caption: Overall synthetic workflow from starting material to final product.
Detailed Synthetic Protocols and Mechanistic Rationale
Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid
Principle & Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial protecting group strategy. The acidic proton of the carboxyl group could interfere with the basic or nucleophilic conditions in subsequent steps. A Fischer-Speier esterification, using methanol as both the solvent and reagent with a catalytic amount of strong acid, is a classic and highly efficient method for this transformation.[3]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methyl-3-nitrobenzoic acid (1.0 eq).
-
Suspend the starting material in methanol (approx. 5-10 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the suspension while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-methyl-3-nitrobenzoate as a solid, which can often be used without further purification.
Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate
Principle & Rationale: This step focuses on the chemoselective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and mild conditions, which preserve the ester functionality. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose.[1]
Experimental Protocol:
-
Charge a hydrogenation vessel with methyl 4-methyl-3-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 3-6 hours. Monitor the uptake of hydrogen and reaction completion by TLC or LC-MS.
-
Once the reaction is complete, carefully purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-amino-4-methylbenzoate, which is often a yellow oil or low-melting solid.[1]
Step 3: Indazole Formation via Diazotization and Cyclization
Principle & Rationale: The formation of the indazole ring from an ortho-methyl aniline derivative is a classic transformation. The reaction proceeds via the diazotization of the primary amino group using a nitrite source under acidic conditions. The resulting diazonium salt is unstable and undergoes in-situ intramolecular cyclization, where the nucleophilic character of the aromatic ring attacks the diazonium group, followed by deprotonation/tautomerization to yield the stable indazole heterocycle. Using an organic nitrite like isoamyl nitrite in a non-aqueous solvent is a common variant.[1]
Experimental Protocol:
-
Dissolve methyl 3-amino-4-methylbenzoate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add acetic anhydride (~3.0 eq) and stir at room temperature for 1 hour.[1]
-
Add isoamyl nitrite (~3.0 eq) and sodium acetate (~0.35 eq) to the mixture.[1]
-
Heat the reaction to reflux and maintain for 12-18 hours, monitoring for the consumption of the starting material.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate methyl 1H-indazole-6-carboxylate as a solid.
Step 4: Regioselective N1-Methylation
Principle & Rationale: The alkylation of indazole is a critical step where regioselectivity is a primary concern, as reaction can occur at either the N1 or N2 position.[4] N1-alkylation is often achieved under conditions that favor the formation of the thermodynamically more stable product.[5] This is typically accomplished by first deprotonating the indazole with a strong base (forming the indazolide anion) in a polar aprotic solvent, followed by the addition of a methylating agent. The use of sodium hydride (NaH) in dimethylformamide (DMF) is a standard and effective protocol for achieving high N1 selectivity.[6]
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, ~1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases.
-
Add methyl iodide (CH₃I, ~1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield pure methyl 1-methyl-1H-indazole-6-carboxylate.
Step 5: Saponification to this compound
Principle & Rationale: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is achieved through base-mediated hydrolysis, or saponification. Using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) effectively cleaves the ester bond to form the carboxylate salt.[7] A subsequent acidic workup protonates the carboxylate to yield the final product.
Experimental Protocol:
-
Dissolve methyl 1-methyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (2N NaOH, ~2-3 eq).
-
Heat the mixture to 50-70 °C and stir for 1-2 hours, monitoring the disappearance of the ester by TLC.
-
After cooling, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~3-4 with a suitable acid (e.g., 1N HCl or KHSO₄).
-
A precipitate of the carboxylic acid product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.[7]
Process Data Summary
The following table summarizes the key parameters for the five-step synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Esterification | H₂SO₄ (cat.), MeOH | Methanol | Reflux | 2 - 4 | >95% |
| 2 | Nitro Reduction | H₂, Pd/C (cat.) | Methanol | R.T. | 3 - 6 | >90% |
| 3 | Indazole Formation | Isoamyl nitrite, Ac₂O | Chloroform | Reflux | 12 - 18 | 60-75% |
| 4 | N-Methylation | NaH, CH₃I | DMF | 0°C to R.T. | 1 - 3 | 80-90% |
| 5 | Saponification | NaOH (aq.) | THF/Water | 70 °C | 1 - 2 | >95% |
Conclusion
This guide has outlined a robust and logically sequenced synthesis of this compound from 4-methyl-3-nitrobenzoic acid. Each step is based on well-established chemical principles, from the initial protective esterification to the final deprotection. Critical aspects, such as the chemoselective reduction of the nitro group and the regioselective N1-methylation of the indazole core, have been addressed with field-proven protocols. The detailed procedures and mechanistic rationale provided herein offer a solid foundation for laboratory synthesis and further process development.
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- 7. 6-Nitro-1H-indazol-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indazole-6-carboxylic acid
Foreword
For professionals in medicinal chemistry and materials science, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of reliable research. 1-Methyl-1H-indazole-6-carboxylic acid (C₉H₈N₂O₂) is a heterocyclic building block of significant interest, serving as a key intermediate in the synthesis of pharmacologically active agents.[1] This guide provides a comprehensive analysis of the spectroscopic data essential for its identification and quality control, grounded in both theoretical principles and practical, field-proven methodologies. We will dissect the characteristic signatures of this molecule across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just data, but the strategic rationale behind its interpretation.
The molecular structure of this compound, with its distinct aromatic, heterocyclic, and carboxylic acid moieties, provides a rich landscape for spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the precise arrangement of atoms.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~13.1 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.[3] |
| ~8.20 | Singlet | 1H | H-7 | This proton is adjacent to the electron-withdrawing carboxylic acid group and is expected to be the most downfield of the aromatic protons. |
| ~8.15 | Singlet | 1H | H-3 | The proton at the 3-position of the indazole ring is a characteristic singlet in this system. |
| ~7.85 | Doublet | 1H | H-5 | Coupled to H-4, this proton appears as a doublet. |
| ~7.70 | Doublet | 1H | H-4 | Coupled to H-5, this proton appears as a doublet upfield from H-5. |
| ~4.10 | Singlet | 3H | N-CH₃ | The N-methyl group is a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen within a heteroaromatic system. |
This protocol ensures high-quality, reproducible data for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar carboxylic acid and for observing the exchangeable COOH proton.
-
Instrumentation Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a delay of 2-5 seconds to ensure full relaxation of all protons, especially the slowly relaxing acidic proton, for accurate integration.
-
Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, from the N-methyl group to the downfield carboxylic acid proton, are captured.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually to obtain a flat baseline. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals to determine the relative proton ratios.
Caption: A standardized workflow for acquiring high-quality ¹H NMR data.
¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. It is complementary to ¹H NMR for unambiguous structure confirmation.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |
|---|---|---|
| ~168.0 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum.[3] |
| ~141.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135.0 | C-3 | The CH carbon at the 3-position. |
| ~129.0 | C-6 | Quaternary carbon bearing the carboxylic acid group. |
| ~127.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogens. |
| ~114.0 | C-4 | Aromatic CH carbon. |
| ~110.0 | C-7 | Aromatic CH carbon. |
| ~35.0 | N-CH₃ | The N-methyl carbon signal appears in the aliphatic region. |
-
Sample and Setup: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition Parameters:
-
Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. This may take several hours.
-
Spectral Width: A spectral width of ~220-240 ppm is standard.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is a definitive piece of evidence for a compound's identity.
The empirical formula for this compound is C₉H₈N₂O₂. The calculated monoisotopic mass is 176.0586 g/mol .
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Calculated) | Ion Formula | Species |
|---|---|---|
| 177.0664 | [C₉H₉N₂O₂]⁺ | [M+H]⁺ |
| 199.0483 | [C₉H₈N₂O₂Na]⁺ | [M+Na]⁺ |
Under Electron Ionization (EI), the molecule will fragment in predictable ways, providing further structural clues. The molecular ion peak (M⁺) at m/z = 176 would be observed. Key fragmentation steps include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH), which are characteristic of carboxylic acids.[4]
Caption: Plausible fragmentation of the molecular ion in EI-MS.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).
-
Mass Analysis: Acquire data over a mass range of m/z 100-500. The instrument's high resolving power will allow for the determination of the accurate mass to within 5 ppm, enabling confirmation of the elemental composition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum will be dominated by features of the carboxylic acid and the aromatic system.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |
| ~1680 | C=O stretch | Strong, Sharp | Carboxylic Acid (conjugated) |
| ~1620, ~1580 | C=C / C=N stretch | Medium | Aromatic/Indazole Ring |
| ~1420, ~1250 | C-O stretch / O-H bend | Medium | Carboxylic Acid |
| ~850-750 | C-H out-of-plane bend | Strong | Aromatic Ring |
The most telling feature is the extremely broad O-H stretching absorption from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][5] This band overlays the aromatic C-H stretches. The C=O stretch appears at a slightly lower frequency (~1680 cm⁻¹) than a typical aliphatic carboxylic acid (~1710 cm⁻¹) due to conjugation with the indazole ring system.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry validates the elemental composition with high precision. Infrared spectroscopy offers rapid confirmation of key functional groups, particularly the defining carboxylic acid moiety. The data and protocols presented in this guide constitute a self-validating system for researchers, ensuring the identity and purity of this valuable chemical intermediate, thereby upholding the standards of scientific integrity in drug discovery and development.
References
-
Wiley-VCH. (2007). Supporting Information for a scientific publication. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Online]. Available at: [Link]
-
Li, X., et al. (2010). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry. [Online]. Available at: [Link]
Sources
A Guide to the Crystallographic Analysis of 1-Methyl-1H-indazole Carboxylic Acids: A Case Study and Methodological Blueprint
This technical guide provides an in-depth exploration of the crystallographic analysis of methyl-indazole-carboxylic acids, a class of compounds of significant interest in medicinal chemistry and drug development. While crystallographic data for 1-Methyl-1H-indazole-6-carboxylic acid is not publicly available as of this writing, this guide will use the closely related, structurally characterized isomer, 1-Methyl-1H-indazole-3-carboxylic acid, as a comprehensive case study. The principles, protocols, and analytical insights detailed herein provide a robust framework for researchers, scientists, and drug development professionals engaged in the study of this important class of molecules.
The Significance of the Indazole Scaffold in Modern Drug Discovery
Indazoles are bicyclic heterocyclic compounds that are of immense pharmacological importance.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] Derivatives of indazole have shown promise as anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which is revealed by single-crystal X-ray diffraction, is critical for understanding their structure-activity relationships (SAR) and for designing new, more effective drug candidates.[4][6]
The Cornerstone of Molecular Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials.[6][7][8] This powerful method provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are fundamental to a molecule's chemical and physical properties.[6][8]
The fundamental principle of SC-XRD lies in the interaction of X-rays with the ordered arrangement of atoms in a crystal lattice.[6][8] When a monochromatic X-ray beam is directed at a single crystal, it is diffracted in a specific pattern of directions, dictated by Bragg's Law.[8] By analyzing the intensities and geometric distribution of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, from which the positions of the individual atoms can be determined.[9]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages involved.
Caption: A generalized workflow for crystal structure determination.
Synthesis and Purification
The initial and most critical step is the synthesis of the target compound, this compound, in high purity. The presence of impurities can significantly hinder or even prevent the growth of high-quality single crystals.
Protocol for the Synthesis of 1H-indazole-6-carboxylic acid (a precursor):
A common route to indazole-6-carboxylic acids involves the hydrolysis of the corresponding methyl ester.
-
Reaction Setup: To a stirred solution of methyl 1H-indazole-6-carboxylate in a mixture of tetrahydrofuran, ethanol, and water (1:1:1), add an excess of lithium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Remove the organic solvents by evaporation under reduced pressure.
-
Purification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 1H-indazole-6-carboxylic acid.[10]
Subsequent N-methylation would be required to obtain the target molecule.
Growing X-ray Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with the choice of solvent and method being crucial.[11]
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound.
-
Filtration: Filter the solution through a syringe filter into a clean, small vial.
-
Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data to obtain the final, precise atomic coordinates and displacement parameters.[12]
Case Study: The Crystal Structure of 1-Methyl-1H-indazole-3-carboxylic acid
While data for the 6-carboxylic acid isomer is unavailable, a detailed analysis of the published crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid provides valuable insights into the expected structural features.[12][13][14]
Two independent studies have reported the crystal structure of this isomer, with slight variations in the determined cell parameters, likely due to different data collection temperatures.
| Parameter | Kang et al. (2008)[12][13] | Hursthouse et al. (2007)[14] |
| Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 7.5470(15) | 7.4546(4) |
| b (Å) | 14.873(3) | 14.7589(9) |
| c (Å) | 14.924(3) | 14.8296(7) |
| β (°) | 93.10(3) | 94.816(3) |
| Volume (ų) | 1672.7(6) | Not Reported |
| Z | 8 | Not Reported |
| Temperature (K) | 293(2) | 120(2) |
A key feature of the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid is the formation of hydrogen-bonded dimers.[12][13] The carboxylic acid groups of two molecules interact via strong O—H···O hydrogen bonds, creating a centrosymmetric dimer. This is a common and stabilizing supramolecular motif for carboxylic acids in the solid state.
Predicted Structural Features of this compound
Based on the known structure of the 3-carboxylic acid isomer and general principles of organic chemistry, we can anticipate several structural features for this compound:
-
Planarity: The indazole ring system is expected to be essentially planar.
-
Hydrogen Bonding: Similar to the 3-carboxylic acid isomer, the 6-carboxylic acid derivative is highly likely to form hydrogen-bonded dimers in the solid state through its carboxylic acid functional group.
-
Conformation: The orientation of the carboxylic acid group relative to the indazole ring will be a key conformational feature.
Conclusion and Future Directions
The determination of the single-crystal X-ray structure of this compound is a crucial step towards a comprehensive understanding of its physicochemical properties and its potential as a scaffold in drug design. The methodologies and analytical approaches outlined in this guide, using the closely related 1-Methyl-1H-indazole-3-carboxylic acid as a case study, provide a clear and actionable blueprint for researchers in the field. Future work should focus on obtaining high-quality single crystals of the title compound to elucidate its precise three-dimensional structure and to enable detailed structure-based drug design efforts.
References
- Verma, A., Joshi, S., & Singh, D. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4647.
- Kumar, A., et al. (2020). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Singh, P., & Kaur, M. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Discovery Technologies, 18(4), 486-503.
- Ahmad, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(22), 1785-1798.
- In-Situ Technology and Titration. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257.
- Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
- Hursthouse, M. B., & Huth, S. L. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton.
- Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton).
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid CAS#: 704-91-6. ChemicalBook.
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An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indazole-6-carboxylic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-1H-indazole-6-carboxylic acid. We will explore the molecular properties governing its solubility, provide a qualitative framework for predicting its behavior in various organic solvent classes, and detail a robust, self-validating experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's solubility profile.
Introduction: The Critical Role of Solubility
This compound (C₉H₈N₂O₂) is a heterocyclic compound of significant interest as a building block in medicinal chemistry. Its structure, featuring a methylated indazole ring system coupled with a carboxylic acid moiety, presents a unique and challenging solubility profile. Understanding this profile is not an academic exercise; it is fundamental to successful drug development. Poor solubility can lead to significant hurdles, including low bioavailability, difficulties in formulation, and challenges in achieving desired purity during synthesis.[1][2]
This guide moves beyond simple data presentation. It aims to provide a mechanistic understanding of the factors controlling the dissolution of this compound and to equip the scientist with the tools to generate reliable, reproducible solubility data.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The molecular structure of this compound dictates its interactions.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | Influences dissolution kinetics. |
| Key Functional Groups | Carboxylic Acid (-COOH) | Strong hydrogen bond donor and acceptor. Confers polarity and potential for acidic dissociation. |
| Methylated Indazole Ring | Aromatic, bicyclic system. Largely nonpolar but with nitrogen atoms capable of weak hydrogen bonding. | |
| Predicted Polarity | Amphiphilic | Possesses both a highly polar region (carboxylic acid) and a less polar, rigid aromatic system. |
The presence of the carboxylic acid group is the dominant factor. It can form strong hydrogen bonds with protic solvents (like alcohols) and act as a strong hydrogen bond acceptor for polar aprotic solvents (like DMSO). Conversely, the nonpolar indazole backbone will have more favorable interactions with less polar solvents. This duality means that no single solvent is likely to be "perfect," and solubility will be a balance of these competing interactions.
Logical Framework for Solubility Prediction
The interplay between the solute's functional groups and the solvent's properties determines the extent of dissolution. This logical relationship can be visualized as follows:
Caption: Logical flow from solute and solvent properties to solubility.
Quantitative Solubility Determination: An Experimental Protocol
While theoretical predictions are useful, empirical data is essential for all practical applications. The "gold standard" for determining the thermodynamic equilibrium solubility is the Shake-Flask Method .[4][5] This method ensures that the solution is in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[6] The following protocol combines the shake-flask method with High-Performance Liquid Chromatography (HPLC) for quantification, a robust and widely used approach.[3][7]
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step workflow for the Shake-Flask solubility assay.
Step-by-Step Methodology
A. Materials and Equipment
-
This compound (ensure high purity, >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
B. Protocol
-
Preparation of the Suspension:
-
Weigh an amount of this compound into a glass vial that is known to be in excess of its solubility. A starting point of ~10-20 mg is often sufficient. The presence of undissolved solid at the end of the experiment is the only requirement.[5]
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate vials for each solvent to ensure reproducibility.[8]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.[1][4][8]
-
Trustworthiness Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the suspension to settle for a short period at the same constant temperature.
-
Carefully withdraw an aliquot of the supernatant using a pipette. Causality: This step is critical to separate the dissolved solute from the solid excess.
-
Filter the aliquot through a 0.45 µm syringe filter appropriate for the solvent (e.g., PTFE) into a clean HPLC vial. This removes any remaining microscopic particles.[9] Alternatively, centrifuge the vial and carefully sample the supernatant.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a stock solution of the compound in a strong solvent (like DMSO or methanol) of known concentration. Perform serial dilutions to create at least five calibration standards that bracket the expected sample concentration.[3]
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.[10]
-
Analysis: Inject the standards and the diluted sample onto the HPLC system. Record the peak area for each.
-
Calculation: Plot the peak area of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to determine the concentration of the diluted sample.
-
Calculate the final solubility by multiplying the determined concentration by the dilution factor.
-
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a structured table for clear comparison. This allows for rapid assessment of the compound's behavior across a range of solvent environments.
Table 1: Experimental Solubility of this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | [Experimental Data] | [Calculated Data] |
| e.g., Methanol | Polar Protic | 33 | [Experimental Data] | [Calculated Data] |
| e.g., Ethanol | Polar Protic | 24 | [Experimental Data] | [Calculated Data] |
| e.g., Acetone | Polar Aprotic | 21 | [Experimental Data] | [Calculated Data] |
| e.g., Ethyl Acetate | Polar Aprotic | 6 | [Experimental Data] | [Calculated Data] |
| e.g., Dichloromethane | Nonpolar | 9 | [Experimental Data] | [Calculated Data] |
| e.g., Toluene | Nonpolar | 2.4 | [Experimental Data] | [Calculated Data] |
| e.g., Hexane | Nonpolar | 1.9 | [Experimental Data] | [Calculated Data] |
Conclusion and Future Directions
The solubility of this compound is a complex function of its amphiphilic nature. High solubility is anticipated in polar aprotic solvents capable of accepting hydrogen bonds, such as DMSO and DMF, and in polar protic solvents like lower-chain alcohols. Conversely, poor solubility is expected in nonpolar hydrocarbon solvents.
This guide has provided the theoretical framework and a detailed, robust experimental protocol necessary for the accurate determination of this compound's solubility. By employing the Shake-Flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data required for informed decision-making in process development, formulation, and preclinical studies. This data forms the essential foundation for advancing compounds from the laboratory to clinical application.
References
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sigma-Aldrich. (n.d.). This compound.
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Physical characteristics of 1-Methyl-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to the Physical Characteristics of 1-Methyl-1H-indazole-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: A Practical Guide to a Key Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted indazole, it belongs to a class of molecules renowned for their diverse biological activities, serving as crucial intermediates in the development of novel therapeutics. Indazole derivatives have been explored for their potential as anti-inflammatory, anti-tumor, and analgesic agents.[1][2] The precise physical and chemical characteristics of a specific isomer, such as the 1-methyl-6-carboxylic acid variant, are paramount for its effective use in drug discovery, from ensuring reaction efficiency to predicting its behavior in biological systems.
This guide moves beyond a simple data sheet. Given the limited publicly available experimental data for this specific molecule, we will focus on the characterization workflow. This document provides not only the known foundational data but also detailed, field-proven experimental protocols for researchers to fully elucidate the compound's physical profile. We will explore the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and fit for purpose in a demanding research and development environment.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are the bedrock upon which all further experimental work is built.
The structure consists of a bicyclic indazole core, methylated at the N1 position of the pyrazole ring, with a carboxylic acid group at position 6 of the benzene ring. This specific arrangement of functional groups dictates its chemical reactivity, acidity, and potential for intermolecular interactions.
A summary of the core physicochemical properties is presented below. It is critical to note that while some properties can be accurately calculated or are available from suppliers, key experimental values such as melting point and solubility are not widely reported and must be determined empirically.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| CAS Number | 1031417-77-2 | [4] |
| Appearance | Yellow Solid | [4] |
| Predicted pKa | 4.10 ± 0.30 | [4] |
Experimental Characterization Workflow
A comprehensive understanding of a compound's physical characteristics is essential for its application. The following diagram outlines a logical workflow for the characterization of a new or uncharacterized batch of this compound. This workflow ensures that purity is established before more complex and time-consuming analyses are undertaken.
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Discovery and history of indazole-6-carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Indazole-6-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its discovery dates back to the late 19th century, with synthetic methodologies evolving significantly over the past century. This guide provides a technical overview of the history, discovery, and synthesis of a particularly important derivative: indazole-6-carboxylic acid. We will explore the foundational synthetic routes to the indazole core, delve into specific methodologies for preparing the 6-carboxylic acid variant, and illuminate its critical role as a building block in modern pharmaceuticals, including the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib. The narrative emphasizes the causality behind experimental choices and provides detailed protocols and visualizations to offer actionable insights for researchers in drug discovery and development.
Introduction to the Indazole Scaffold: A Privileged Structure
Indazole, also known as benzpyrazole, is a bicyclic heterocyclic aromatic compound featuring a benzene ring fused to a pyrazole ring.[1][2] This arrangement, which exists in tautomeric forms (predominantly the more stable 1H-indazole), creates a planar, 10 π-electron aromatic system that is considered a bioisostere of indole.[2][3] While rare in nature, with a few alkaloids like nigellicine isolated from Nigella species, the indazole motif has proven to be of immense pharmacological importance.[4][5]
The structural rigidity of the indazole core, combined with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets.[5] This has led to the development of indazole-containing drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and neurodegenerative activities.[1][6][7] The functionalization at various positions on the ring system enables fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold for drug design.[8]
The Dawn of Indazole Chemistry: Foundational Synthesis Methods
The history of indazole synthesis is rooted in the foundational work of late 19th and early 20th-century chemists. Understanding these classical methods provides context for the evolution of more sophisticated, modern synthetic routes.
The Fischer Indazole Synthesis (1883)
The first reported synthesis of an indazole derivative was accomplished by Emil Fischer in 1883.[1][2][8] This method involves the thermal cyclization of o-hydrazinobenzoic acid or its derivatives.[1] Heating the precursor to high temperatures (200–250°C) induces an intramolecular condensation, forming an indazolone, which can be further processed to yield the indazole core.[1] While historically significant, this method is often limited by the harsh conditions and moderate yields (20-50%) due to side reactions like decarboxylation.[1]
The Jacobson Indazole Synthesis (1908)
An important alternative was developed by Paul Jacobson. This pathway begins with o-toluidine, which undergoes N-acetylation followed by nitrosation to generate an N-acetyl-N-nitroso-o-toluidine intermediate.[1][9] Subsequent thermal rearrangement and cyclization, followed by deprotection, yield the indazole ring.[1] This method provided a valuable route to 3-unsubstituted indazoles.[1]
Diagram: Foundational Indazole Synthesis Routes
Caption: Comparison of the classical Fischer and Jacobson indazole syntheses.
Synthesis of 1H-Indazole-6-Carboxylic Acid: A Key Intermediate
The introduction of a carboxylic acid group at the 6-position of the indazole ring creates a highly valuable intermediate for drug development.[10] This functional group serves as a versatile handle for forming amides, esters, and other functionalities, enabling the exploration of structure-activity relationships (SAR).
A common strategy for synthesizing substituted indazole-6-carboxylic acids involves the use of palladium-catalyzed carbonylation reactions on a triflate-substituted indazole precursor. This modern approach offers high yields and functional group tolerance, making it superior to older, harsher methods.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1H-indazole-6-carboxylic acid
The following protocol is adapted from a reported synthesis and illustrates a modern approach to creating the title compound.[11]
Step 1: Synthesis of 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate
-
Rationale: This step introduces a triflate (Tf) group, an excellent leaving group, at the 6-position, preparing the molecule for the subsequent carbonylation reaction. The second triflate group protects the N1 position of the indazole.
-
Procedure:
-
To a solution of 6-hydroxy-3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ditriflated product.
-
Step 2: Palladium-Catalyzed Carbonylation to form Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate
-
Rationale: A palladium catalyst, in the presence of carbon monoxide, facilitates the insertion of a carbonyl group and subsequent trapping with methanol to form the methyl ester. This is a highly efficient method for creating the carboxylic acid derivative.
-
Procedure:
-
In a pressure vessel, dissolve the ditriflated indazole from Step 1 in a mixture of DMF and methanol.
-
Add a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).
-
Flush the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture (e.g., to 70-90°C) and stir for several hours until the starting material is consumed.
-
Cool the reaction, vent the CO gas, and pour the mixture into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.[11]
-
Step 3: Hydrolysis to 3-Methyl-1H-indazole-6-carboxylic acid
-
Rationale: This final step removes the N1-triflate protecting group and simultaneously hydrolyzes the methyl ester to the desired carboxylic acid.
-
Procedure:
-
Dissolve the methyl ester from Step 2 in a mixture of methanol and water.
-
Add an excess of a base such as potassium carbonate (K₂CO₃).
-
Heat the mixture at reflux for 2-4 hours.[11]
-
Cool the reaction and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~3 using an acid like KHSO₄.[11]
-
The desired carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the final product.[11]
-
Diagram: Synthetic Pathway for 3-Methyl-1H-indazole-6-carboxylic acid
Caption: A modern synthetic route to 3-methyl-1H-indazole-6-carboxylic acid.
Indazole-6-Carboxylic Acid Derivatives in Drug Discovery
The indazole scaffold is a cornerstone of many modern targeted therapies, particularly in oncology. The 6-substituted position is often crucial for anchoring the molecule within the target protein's binding site.
Case Study: Pazopanib (Votrient®)
Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[12][13] The synthesis of Pazopanib relies on a key indazole intermediate, demonstrating the industrial importance of this scaffold.
While many syntheses start with a nitro-substituted indazole, the core structure highlights the importance of substitution at the 6-position. A common route involves coupling a 2,3-dimethyl-2H-indazol-6-amine intermediate with a pyrimidine derivative.[12][14]
Table 1: Comparison of Pazopanib Synthetic Routes
| Starting Material for Indazole Core | Key Coupling Strategy | Reported Advantages/Disadvantages |
| 3-Methyl-6-nitro-1H-indazole | Coupling of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[12] | Well-established innovator's route.[14] |
| 6-Bromo-2,3-dimethyl-2H-indazole | Alternative pathway. | Potentially shorter sequence and higher yields.[14] |
| 5-Amino-2-methylbenzenesulfonamide | Initial reaction with 2,4-dichloropyrimidine followed by coupling with an indazole amine. | Lower reported yields for the initial coupling step (~48%).[12][14] |
Diagram: Key Coupling in Pazopanib Synthesis
Caption: Key fragments for the synthesis of the anticancer drug Pazopanib.
Case Study: Niraparib (Zejula®)
Niraparib is a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[15][16] The synthesis of Niraparib features a critical late-stage, copper-catalyzed N-arylation that couples the indazole core to the piperidine fragment of the molecule.[17] This highlights the indazole's role as a key pharmacophore.
The development of efficient, asymmetric routes to Niraparib has been a focus of process chemistry, with biocatalytic methods being employed to create the chiral piperidine component.[17] The final coupling step, however, consistently relies on forming the C-N bond at the N1 position of the indazole ring.
Experimental Insight: Regioselective N-Arylation
-
Challenge: Alkylation or arylation of an indazole can occur at either the N1 or N2 position. For Niraparib's biological activity, substitution at N1 is required.
-
Solution: A copper-catalyzed cross-coupling reaction (an Ullmann-type condensation) provides high regioselectivity for the desired N1 isomer.[17]
-
Typical Conditions: The reaction involves coupling an N-Boc-protected 3-aryl-piperidine derivative with 1H-indazole in the presence of a copper(I) source (e.g., CuBr), a base (e.g., K₂CO₃), and a high-boiling polar aprotic solvent like DMAc at elevated temperatures (e.g., 110°C).[15] This method consistently provides the desired N1-arylated indazole in high yield (reported up to 94%).[15]
Structure-Activity Relationship (SAR) Insights
The indazole-6-carboxylic acid moiety and its derivatives play a direct role in molecular recognition and biological activity.
-
As a Hydrogen Bond Acceptor: The carboxylic acid group is a potent hydrogen bond acceptor and can also act as a donor, forming crucial interactions with amino acid residues in a target's active site. In a series of GPR120 agonists, an indazole-6-phenylcyclopropylcarboxylic acid was identified as the key pharmacophore responsible for agonism.[18][19]
-
As a Synthetic Handle: The ability to convert the carboxylic acid into an amide linker is a cornerstone of SAR studies. In the development of CRAC channel blockers, a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides were explored. Interestingly, the study found that the regiochemistry of the amide linker (-CO-NH-Ar) was critical for activity, with the "reversed" amide isomer being inactive.[20]
-
Positional Importance: The substitution pattern on the benzene portion of the indazole ring is critical. For a series of CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred.[21]
Conclusion and Future Perspectives
From its initial discovery by Emil Fischer, the indazole scaffold has evolved from a chemical curiosity to a pillar of modern medicinal chemistry. The development of robust synthetic methods, such as palladium-catalyzed carbonylations, has made key intermediates like indazole-6-carboxylic acid readily accessible. This accessibility has, in turn, fueled the discovery of life-saving drugs like Pazopanib and Niraparib, where the indazole core is indispensable for their therapeutic effect.
The versatility of the indazole-6-carboxylic acid moiety as both a pharmacophore and a synthetic linchpin ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable synthetic routes and exploring novel derivatizations of this scaffold to address a widening range of biological targets, from kinases and polymerases to G-protein coupled receptors. The rich history and proven track record of indazole-6-carboxylic acid and its relatives firmly establish them as high-value assets in the ongoing quest for new medicines.
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Theoretical properties of 1-methylated indazole isomers
An In-Depth Technical Guide to the Theoretical Properties of 1-Methylated Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic N-methylation of the indazole scaffold yields two primary regioisomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The position of this single methyl group profoundly alters the molecule's electronic distribution, stability, and spectroscopic signature, thereby influencing its pharmacological profile and potential as a drug candidate. This technical guide provides a comprehensive exploration of the core theoretical properties of these isomers, synthesizing data from computational chemistry and experimental spectroscopy. We delve into the nuances of isomeric stability, quantum chemical profiles, and spectroscopic differentiation, offering both foundational knowledge and practical, validated protocols for researchers in the field.
Introduction: The Significance of N-Methylation in Indazoles
The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in drug discovery, appearing in drugs with anti-inflammatory, anti-cancer, and anti-emetic properties.[1][2][3] Alkylation of the pyrazole nitrogen is a common strategy to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity. Methylation, in particular, can lead to two distinct isomers, 1-methyl-1H-indazole (the benzenoid tautomer) and 2-methyl-2H-indazole (the quinonoid tautomer).[4]
Understanding the intrinsic theoretical differences between these isomers is paramount. It allows scientists to:
-
Predict reaction outcomes and devise regioselective synthetic routes.[4][5]
-
Interpret complex spectroscopic data to confirm product identity unequivocally.
-
Correlate structural and electronic features with biological activity, enabling more rational drug design.
This guide will focus on the foundational theoretical properties that dictate the behavior of these two crucial isomers.
Isomeric Stability: A Tale of Two Tautomers
A fundamental question for any set of isomers is their relative thermodynamic stability. Both theoretical calculations and experimental results consistently show that the 1-methyl-1H-indazole isomer is more stable than the 2-methyl-2H-indazole isomer.
Theoretical studies, often employing Density Functional Theory (DFT) or ab initio methods like MP2, quantify this energy difference. Calculations have found that 1-methylindazole is approximately 3.2 to 3.6 kcal/mol more stable than 2-methylindazole.[6][7] This inherent stability preference for the 1H-tautomer is a general feature of the parent indazole system as well, where the 1H-tautomer is favored by about 2.3 kcal/mol over the 2H-tautomer.[6][7]
Causality Behind the Stability: The greater stability of the 1-methyl-1H-indazole isomer is attributed to its benzenoid character. The electronic structure of the 1H isomer preserves the aromaticity of the fused benzene ring more effectively than the 2H isomer, which adopts a less stable quinonoid-like structure. This energetic preference is a critical factor in synthetic chemistry, as reactions often yield a mixture of isomers, with the thermodynamically favored 1-methyl product predominating unless reaction conditions are kinetically controlled.[4][8]
Quantum Chemical Profile: Electrons, Orbitals, and Reactivity
Quantum chemical calculations provide profound insights into the electronic landscape of a molecule. For the 1-methylated indazole isomers, these calculations reveal key differences in electron distribution, molecular orbital energies, and dipole moments, which collectively govern their reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[9][10] DFT studies on various indazole derivatives consistently utilize these parameters to predict and rationalize their behavior.[9][10][11][12]
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The calculated dipole moment is significantly different for the two isomers, reflecting their distinct electronic arrangements. This difference influences properties like solubility in polar solvents and the nature of non-covalent interactions with biological targets. For instance, the 2H-tautomer is generally a stronger base than the 1H-tautomer, as evidenced by pKb values of 2.02 for 2-methyl-2H-indazole versus 0.42 for 1-methyl-1H-indazole.[13]
Table 1: Comparison of Calculated Theoretical Properties
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Rationale / Implication |
| Relative Energy | 0.00 kcal/mol (Reference) | +3.2 kcal/mol[6] | 1-isomer is thermodynamically more stable. |
| HOMO-LUMO Gap (ΔE) | Generally larger | Generally smaller | 1-isomer is predicted to be less reactive. |
| Dipole Moment | Lower | Higher | Isomers will exhibit different solubility and binding profiles. |
Note: Specific HOMO-LUMO values depend on the computational method and basis set used.
Spectroscopic Characterization: A Theoretical & Practical Guide
Spectroscopy is the definitive tool for distinguishing between the 1-methyl and 2-methyl indazole isomers.[14] The differences in their electronic and magnetic environments give rise to unique and predictable signatures in NMR, UV-Vis, and IR spectroscopy.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation. The chemical shifts of the protons and carbons are highly sensitive to the location of the methyl group.
Key Differentiating Features:
-
¹H NMR: While the methyl proton signals themselves are often only separated by 0.1-0.2 ppm, the shifts of the aromatic protons, particularly H3, are highly diagnostic.[13]
-
¹³C NMR: The carbon chemical shifts provide an even clearer distinction. The C3 carbon of the 1H tautomer typically appears in the 132-133 ppm range, whereas in the 2H tautomer, it is found further upfield around 123-124 ppm.[13] This significant difference is a reliable marker for identifying the site of methylation.
Table 2: Typical NMR Chemical Shifts (δ, ppm) for Methylated Indazole Isomers
| Atom | 1-Methyl-1H-indazole[15][16][17][18] | 2-Methyl-2H-indazole |
| N-CH₃ (¹H) | ~4.1 | ~4.3 |
| H3 (¹H) | ~8.0 | ~8.2 (s) |
| H7 (¹H) | ~7.8 (d) | ~7.7 (d) |
| N-CH₃ (¹³C) | ~35 | ~42 |
| C3 (¹³C) | ~133 | ~123 |
| C7a (¹³C) | ~140 | ~148 |
Note: Values are approximate and can vary with solvent and substituents. Data compiled from typical values found in the literature.
UV-Vis Spectroscopy
The electronic transitions of the 1-methyl and 2-methyl isomers result in distinct UV-Vis absorption spectra. The 2-methyl-2H-indazole isomer, with its quinonoid structure, typically absorbs light more strongly and at longer wavelengths compared to the benzenoid 1-methyl-1H-indazole.[19][20] This difference in absorption profile can be leveraged not only for characterization but also in photochemical applications, where selective excitation of one isomer over the other is desired.[19][20]
Table 3: Comparative UV-Vis Absorption Maxima (λmax)
| Isomer | Typical λmax Range (in Acetonitrile) | Key Feature |
| 1-Methyl-1H-indazole | ~255 nm, ~295 nm[19] | Finer structured pattern, similar to parent 1H-indazole.[20] |
| 2-Methyl-2H-indazole | ~235 nm, ~310 nm[19][21] | Stronger absorbance at longer wavelengths.[20] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecules. While the spectra can be complex, the fingerprint region (below 1500 cm⁻¹) is unique for each isomer. Key differences may be observed in the C=N and C=C stretching frequencies and the out-of-plane bending modes of the aromatic C-H bonds, reflecting the different symmetries and bond orders in the benzenoid vs. quinonoid systems.[9][22]
Methodologies: Theoretical and Experimental Validation
To ensure scientific integrity, theoretical predictions must be grounded by robust experimental protocols. Here, we outline validated workflows for computational analysis and spectroscopic differentiation.
Protocol 1: DFT Calculations for Isomer Stability and Electronic Properties
This protocol describes a standard computational workflow to determine the relative stability and electronic properties of the 1-methyl and 2-methyl indazole isomers.
Step-by-Step Methodology:
-
Structure Generation: Build the 3D structures of 1-methyl-1H-indazole and 2-methyl-2H-indazole using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization for each isomer using DFT. A common and effective method is the B3LYP functional with the 6-31G** basis set.[23][24] This level of theory provides a good balance between accuracy and computational cost for such systems.
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.
-
Energy Comparison: Compare the calculated Gibbs free energies (or electronic energies) of the two isomers. The isomer with the lower energy is the more thermodynamically stable. The difference in energy quantifies the stability gap.
-
Property Analysis: From the output files, extract key electronic properties such as the HOMO and LUMO energies and the dipole moment. Visualize molecular orbitals and electrostatic potential maps for qualitative analysis.
DOT Language Diagram: DFT Workflow
Caption: Workflow for DFT analysis of indazole isomers.
Protocol 2: NMR-Based Isomer Differentiation
This protocol provides a practical workflow for using NMR to unambiguously identify the N-methylation site on an indazole core.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of the methylated indazole (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Pay close attention to the aromatic region (7.0-8.5 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary.
-
Data Analysis & Interpretation:
-
Initial Check: Locate the N-CH₃ signal in both the ¹H and ¹³C spectra.
-
Primary Confirmation (¹³C): Examine the chemical shift of the C3 carbon. A shift of ~133 ppm strongly indicates the 1-methyl isomer, while a shift of ~123 ppm indicates the 2-methyl isomer.[13]
-
Secondary Confirmation (¹H): Observe the multiplicity and chemical shift of the proton at position 3. In the 2-methyl isomer, this often appears as a distinct singlet.
-
Advanced Analysis (Optional): If ambiguity remains, perform 2D NMR experiments like HSQC (to correlate protons to their attached carbons) and HMBC (to see long-range C-H correlations). An HMBC experiment will show a correlation from the N-CH₃ protons to C3 and C7a in the 1-methyl isomer, providing definitive proof.
-
DOT Language Diagram: Spectroscopic Identification
Caption: Decision workflow for isomer identification via NMR.
Conclusion
The theoretical properties of 1-methylated indazole isomers are not mere academic curiosities; they are fundamental parameters that dictate the chemical and, ultimately, the biological behavior of these molecules. The greater thermodynamic stability of the 1-methyl-1H-indazole isomer, rooted in its benzenoid aromaticity, is a guiding principle in its synthesis. Furthermore, the distinct electronic structures of the two isomers give rise to unique and readily distinguishable spectroscopic signatures in NMR and UV-Vis analysis. A thorough understanding of these theoretical underpinnings, validated by the robust experimental protocols outlined herein, empowers researchers to synthesize, characterize, and design indazole-based compounds with greater precision and purpose, accelerating the journey from molecular concept to therapeutic reality.
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1-Methyl-1H-indazole-6-carboxylic acid CAS number 1031417-77-2
An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carboxylic Acid (CAS: 1031417-77-2)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1031417-77-2), a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, presents a detailed representative synthesis protocol with mechanistic insights, and explores its versatile applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this indazole derivative.
Introduction and Strategic Importance
This compound is a specialized chemical compound featuring a bicyclic indazole core. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways.[1] The defining features of this molecule are a carboxylic acid group at the 6-position and a methyl group at the N-1 position of the indazole ring.[2] This specific arrangement offers a synthetically versatile handle for derivatization while the methylated nitrogen prevents undesired N-H reactivity, directing further modifications to the carboxylic acid moiety.
Its primary value lies in its role as a crucial intermediate or building block for creating more complex molecules.[2][3] Researchers in pharmaceutical development, agrochemical synthesis, and biochemical research utilize this compound to construct novel entities with potential anti-inflammatory, anti-cancer, and analgesic properties.[3][4] It is also classified among "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge therapeutic modalities like PROTACs.[5]
Physicochemical and Structural Characteristics
The compound's utility is underpinned by its distinct chemical properties, which make it suitable for a variety of reaction conditions. It is typically supplied as a white to light yellow solid with a purity of 95-98%.[3][5][6][7]
Structural Representation
Caption: Chemical structure of the title compound.
Data Summary
All essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1031417-77-2 | [2][3][5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3][5][8] |
| Molecular Weight | 176.17 g/mol | [3][6] |
| Appearance | White to off-white / light yellow solid | [2][3][7] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility | Soluble in polar solvents | [2] |
| Storage Conditions | Room Temperature or 0-8°C | [3][5] |
| SMILES String | CN1N=CC2=CC=C(C(O)=O)C=C12 | |
| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N | [2][9] |
Synthesis and Chemical Reactivity
The synthesis of substituted indazoles is a cornerstone of many drug discovery programs. While multiple synthetic routes can be envisioned, a specific method for preparing this compound has been patented (CN110128347A), underscoring its commercial and scientific interest.[10] The following section outlines a representative, multi-step synthesis workflow that reflects common organic chemistry principles applied to this class of compounds.
Experimental Protocol: A Representative Synthesis
This protocol is a conceptual workflow based on established indazole synthesis methodologies. The causality behind each step is explained to provide field-proven insight.
Workflow Overview
Caption: A plausible synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Esterification of the Starting Material:
-
Protocol: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the product, methyl 4-methyl-3-nitrobenzoate, with ethyl acetate.
-
Expertise & Causality: The carboxylic acid is protected as a methyl ester. This is a critical first step because the subsequent diazotization and cyclization reactions are often incompatible with a free carboxylic acid. Methanol serves as both the solvent and reactant, driven to completion by refluxing under acidic catalysis.
-
-
Reduction of the Nitro Group:
-
Protocol: Dissolve the ester from Step 1 in ethanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is fully reduced to an amine. Filter off the catalyst and concentrate the solvent to yield methyl 3-amino-4-methylbenzoate.
-
Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of Pd/C is standard for its high activity and ease of removal by filtration. This step creates the essential aniline precursor required for ring formation.
-
-
Diazotization and Intramolecular Cyclization:
-
Protocol: Cool a solution of the aniline from Step 2 in aqueous acid (e.g., HCl) to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Allow the reaction to slowly warm to room temperature, promoting intramolecular cyclization to form the indazole ring.[11]
-
Expertise & Causality: This is the key ring-forming step. The low temperature is crucial during diazotization to prevent the unstable diazonium salt from decomposing. The subsequent cyclization is an electrophilic aromatic substitution where the diazonium group is attacked by the adjacent benzene ring.
-
-
N-Methylation:
-
Protocol: To a solution of the resulting 1H-indazole-6-carboxylic acid methyl ester in a polar aprotic solvent like DMF, add a base (e.g., K₂CO₃) followed by a methylating agent such as dimethyl sulfate or methyl iodide. Stir at room temperature until the reaction is complete.
-
Expertise & Causality: The base deprotonates the N-1 position of the indazole, creating a nucleophilic anion that readily attacks the electrophilic methylating agent. This selectively installs the methyl group at the desired position.
-
-
Saponification (Ester Hydrolysis):
-
Protocol: Dissolve the N-methylated ester in a mixture of methanol and water. Add an excess of a strong base like sodium hydroxide (NaOH) or potassium carbonate and heat the mixture to reflux for 2-4 hours.[12] Cool the solution and acidify with a strong acid (e.g., HCl) to a pH of ~3-4. The final product, this compound, will precipitate and can be collected by filtration.
-
Expertise & Causality: Saponification is the standard method to convert an ester back to a carboxylic acid. The use of a strong base ensures complete hydrolysis. Acidification is the final, critical step to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution, facilitating its isolation.
-
Applications in Research and Development
The true value of this compound is realized in its application as a versatile scaffold. The carboxylic acid group is a prime site for amide coupling, a reaction central to drug development.
Role as a Central Scaffold in Drug Discovery
This compound serves as a foundational piece from which diverse molecular libraries can be built. By coupling various amines to the carboxylic acid, researchers can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Application of the title compound as a versatile scaffold.
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinase inhibitors. Derivatization of the carboxylic acid allows for the introduction of various side chains that can occupy other pockets of the kinase active site, leading to potent and selective inhibitors.
-
Anti-inflammatory and Anti-cancer Agents: Many reported indazole derivatives exhibit significant anti-inflammatory and anti-cancer properties.[3][4] This compound provides a reliable starting point for synthesizing analogs for screening in these therapeutic areas.
-
Agrochemicals: Beyond pharmaceuticals, it is used to create novel pesticides and herbicides, where the indazole core contributes to the molecule's biological activity against pests or weeds.[3][4][13]
-
Biochemical Probes: Researchers use this building block to synthesize chemical probes for studying enzyme inhibition and receptor binding, which helps in validating new therapeutic targets.[3][14]
Analytical Characterization and Quality Control
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. Commercial suppliers typically provide documentation including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity, often reported as ≥95%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]
These methods form a self-validating system, ensuring that researchers are working with a well-characterized and reliable starting material for their syntheses.
Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent.
-
Hazard Classification: Classified as Acute Toxicity, Oral (Category 4).
-
GHS Pictogram: GHS07 (Exclamation Mark).[7]
-
Signal Word: Warning.
-
Hazard Statements: H302: Harmful if swallowed.
-
Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
Storage: Store in a well-sealed container at the recommended temperature (Room Temperature or 0-8°C) to prevent degradation.[3][5]
Users should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[15]
Conclusion
This compound (CAS: 1031417-77-2) stands out as a high-value synthetic intermediate. Its pre-methylated indazole core combined with a reactive carboxylic acid handle provides a robust and reliable platform for the synthesis of complex target molecules. Its demonstrated utility in the creation of kinase inhibitors and other biologically active compounds ensures its continued relevance in pharmaceutical and agrochemical research. This guide has provided the foundational knowledge, from synthesis to application, to empower scientists to effectively utilize this potent building block in their discovery programs.
References
-
Molequde. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. [Link]
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USA Chemical Suppliers. 1h-indazole-6-carboxylic acid methyl ester suppliers USA. [Link]
-
PubChem. This compound | C9H8N2O2 | CID 21753091. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid - PMC. [Link]
-
Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
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Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Link]
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Molecular weight and formula of 1-Methyl-1H-indazole-6-carboxylic acid
An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of novel therapeutics. As a bioisostere for the native indole ring found in tryptophan, indazoles can interact with a wide array of biological targets, often conferring improved metabolic stability or unique binding interactions.[1] Many indazole-containing compounds exhibit significant biological activities, including anti-tumor and anti-inflammatory properties.[1][2]
This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of the methyl group at the N1 position and the carboxylic acid at the C6 position makes this molecule a crucial building block for creating complex molecular architectures. Its utility is particularly pronounced in the synthesis of kinase inhibitors and other targeted therapies where precise molecular recognition is paramount. This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, analytical characterization methods, and its applications for professionals in chemical research and drug development.
Physicochemical and Structural Properties
This compound is a solid organic compound at room temperature.[3] Its core structure consists of a bicyclic indazole ring system, which is functionalized with a methyl group on one of the ring nitrogens and a carboxylic acid on the benzene portion of the ring. These features dictate its solubility, reactivity, and potential for forming intermolecular interactions.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3][4] |
| CAS Number | 1031417-77-2 | [4][5] |
| Appearance | Solid | [3] |
| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N | [3] |
| SMILES String | CN1N=CC2=CC=C(C(O)=O)C=C12 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity of the N-methylation. A common and logical strategy involves protecting the reactive carboxylic acid as a methyl ester, followed by methylation of the indazole nitrogen, and concluding with saponification to liberate the desired carboxylic acid.
Experimental Protocol: A Three-Step Synthesis
Step 1: Esterification of 1H-Indazole-6-carboxylic acid
-
Rationale: The acidic proton of the carboxylic acid must be protected to prevent it from being methylated in the subsequent step. Conversion to a methyl ester is a standard protection strategy that is easily reversible.
-
Procedure:
-
Suspend 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise while stirring. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 1H-indazole-6-carboxylate, typically as a solid.
-
Step 2: N-Methylation of Methyl 1H-indazole-6-carboxylate
-
Rationale: The indazole ring contains two nitrogen atoms (N1 and N2), and methylation can potentially occur at either position. The use of a strong base like sodium hydride (NaH) deprotonates the N1-H, creating a nucleophilic anion. The subsequent reaction with an electrophile like methyl iodide favors methylation at the more sterically accessible and electronically stable N1 position.
-
Procedure:
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flask under an inert atmosphere (e.g., nitrogen or argon) and wash with dry hexanes to remove the oil.
-
Add anhydrous dimethylformamide (DMF) to the NaH.
-
Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes; hydrogen gas evolution should be observed.
-
Add methyl iodide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction carefully by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude methyl 1-methyl-1H-indazole-6-carboxylate.
-
Step 3: Saponification (Hydrolysis) of the Methyl Ester
-
Rationale: The final step is the deprotection of the carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system is a robust method for hydrolyzing the ester back to the carboxylic acid.
-
Procedure:
-
Dissolve the crude methyl 1-methyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Synthetic Workflow Diagram
Caption: A three-step synthetic route to the target compound.
Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and spectrometric techniques should be employed.
Standard Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the N-methyl group, and a broad singlet far downfield (>12 ppm) for the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of nine unique carbon atoms, including signals for the methyl carbon, aromatic carbons, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The measured mass should correspond to the calculated exact mass of C₉H₈N₂O₂ (176.0586). Electrospray ionization (ESI) in either positive or negative mode is suitable.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups. Key expected vibrations include a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the 1600-1450 cm⁻¹ region. Spectroscopic data for the parent 1H-indazole-6-carboxylic acid shows characteristic vibrations for the C=N bond and the carboxylate group, which would be similarly present in the methylated derivative.[6]
-
Analytical Workflow Diagram
Caption: Standard workflow for analytical verification of the final product.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many FDA-approved kinase inhibitors, such as Axitinib.[1] The N1-methyl group can provide steric bulk or favorable interactions within the ATP-binding pocket, while the C6-carboxylic acid serves as a chemical handle for elaboration. It can be converted to an amide, ester, or other functional group to explore structure-activity relationships (SAR) and optimize properties like potency and cell permeability.
-
Bioisosteric Replacement: In drug design, replacing a common chemical group with another that has similar physical or chemical properties (a bioisostere) is a powerful strategy to overcome liabilities like poor metabolic stability or to create novel intellectual property. The indazole ring is an effective bioisostere for indole and phenol, and this specific derivative allows for its incorporation into larger molecules.[1]
-
Intermediate for Serotonin Receptor Antagonists: While the 3-carboxylic acid isomer is famously used to synthesize the antiemetic drug Granisetron, a 5-HT₃ receptor antagonist, the 6-carboxylic acid isomer provides a structurally distinct building block to create novel analogs targeting the same or related receptors.[7]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), corresponding to the GHS hazard statement H302. The GHS07 pictogram (exclamation mark) is applicable.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]
References
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Ex-Chemical. [Link]
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-
1-Methyl-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]
-
methyl 1H-indazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. [Link]
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Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. [Link]
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(PDF) 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate. [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Safe Handling and Management of 1-Methyl-1H-indazole-6-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Chemical Safety
1-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic building block increasingly utilized in medicinal chemistry and materials science. Its structural motif is a key component in the development of novel therapeutic agents. As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of responsible research and development. The causality behind safe handling protocols is rooted in the compound's specific physicochemical properties and toxicological profile. This guide provides an in-depth, field-proven framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of its safe management. This compound is a solid organic compound. Its key identifiers and properties are summarized below, providing the initial data points for risk assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 1031417-77-2 | [1][2] |
| Appearance | Yellow to off-white solid | [1] |
| Predicted Boiling Point | 383.7 ± 15.0 °C | [1] |
| Predicted pKa | 4.10 ± 0.30 | [1] |
| Predicted Density | 1.35 ± 0.1 g/cm³ | [1] |
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified as hazardous. The primary route of acute toxicity is ingestion.[1] The Globally Harmonized System (GHS) classification provides a universally understood language for communicating these hazards.
| GHS Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Classifications are based on consolidated data from multiple suppliers.[1]
Signal Word: Warning [1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or is harmful if swallowed.
Precautionary Statements (Selected):
-
Prevention: P261, P264, P270, P271, P280.[1] These statements emphasize the need to avoid breathing dust, wash hands thoroughly after handling, not eat or drink while using, use only in well-ventilated areas, and wear appropriate personal protective equipment.[1]
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338.[1] These outline the immediate actions to take in case of exposure: if swallowed, call for medical advice; if on skin, wash with plenty of water; if inhaled, move to fresh air; and if in eyes, rinse cautiously with water for several minutes.[1]
-
Storage: P403+P233, P405.[1] These direct the user to store the compound in a well-ventilated place with the container tightly closed and to store it locked up.[1]
-
Disposal: P501.[1] This indicates that the contents and container must be disposed of at an authorized hazardous waste collection point.[1][3]
Engineering Controls and Personal Protective Equipment (PPE)
The primary strategy for mitigating exposure is to use a hierarchy of controls, starting with engineering controls and supplementing with appropriate PPE. The causality is simple: preventing the chemical from reaching the user is inherently safer than relying solely on a barrier.
Engineering Controls
-
Ventilation: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure. This is critical to mitigate the risk of respiratory irritation (H335).[4][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is crucial for an effective response to accidental eye (H319) or skin (H315) contact.[5]
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense. The following workflow should guide the user's choice.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to standardized handling and storage protocols is essential for preventing accidental exposure and maintaining the chemical's purity.
Handling
-
Hygiene: Avoid all personal contact.[3] Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Dispensing: Use spatulas and weighing paper appropriate for the quantity being handled. Avoid generating dust by handling the solid gently. For transfers, consider using a powder funnel.
-
Inert Atmosphere: For long-term storage or in reactions sensitive to air or moisture, storing under an inert atmosphere like nitrogen or argon is recommended, although the compound is generally stable under normal conditions.[5]
Storage
-
Container: Keep the container tightly closed and properly labeled.[6]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[5] The carboxylic acid moiety can react exothermically with bases, and the indazole ring may be susceptible to strong oxidizers.
Emergency Procedures and First Aid
A pre-planned and well-rehearsed emergency response plan is critical.
Accidental Release Measures (Spill Cleanup)
For a small, solid spill, the following protocol should be enacted.
Caption: Step-by-step workflow for solid spill response.
First Aid Measures
The immediate response to an exposure can significantly impact the outcome.
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1] The primary risk is acute oral toxicity.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[5]
-
Hazardous Reactions: No hazardous polymerization is expected.[5]
-
Conditions to Avoid: Avoid generating dust. Keep away from incompatible materials like strong oxidizing agents and bases.[5]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Collect waste material in a clearly labeled, sealed container.[3]
-
Regulations: Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of it down the drain or in general waste.[3]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is limited. The primary known toxicological effect is harm if swallowed (Acute Toxicity, Oral, Category 4).[1] The toxicological properties have not been fully investigated.[5] No specific data on persistence, degradability, or bioaccumulation potential is readily available.[6] Therefore, it is imperative to handle this compound with the assumption that it could have uncharacterized hazards and to prevent its release into the environment.
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A Comprehensive Guide to the Purity Analysis of Synthesized 1-Methyl-1H-indazole-6-carboxylic Acid
Foreword: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The purity of an API is not merely a quality metric; it is a critical determinant of its therapeutic window and potential toxicity. For novel chemical entities like 1-Methyl-1H-indazole-6-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry, establishing a robust and validated analytical strategy for purity assessment is a non-negotiable prerequisite for its advancement.[1] This guide provides a holistic, technically-grounded framework for the comprehensive purity analysis of this compound, rooted in first principles and aligned with global regulatory expectations. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a self-validating and scientifically sound approach.
Understanding the Analyte: Potential Impurity Profile
A logical purity analysis strategy begins with understanding the potential impurities that may arise during the synthesis of the target molecule.[2][3][4] this compound is typically synthesized via the N-methylation of 1H-indazole-6-carboxylic acid. This specific route informs our impurity landscape.
-
Process-Related Impurities:
-
Starting Material: Incomplete reaction can lead to residual 1H-Indazole-6-carboxylic acid .
-
Isomeric By-products: Methylation of the indazole ring can occur at two different nitrogen atoms. Therefore, the formation of the isomeric 2-Methyl-1H-indazole-6-carboxylic acid is highly probable and represents a critical impurity to monitor.[5]
-
Reagents: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases used in the reaction.
-
-
Degradation Products: The stability of the molecule under various stress conditions (heat, light, pH) can lead to the formation of degradation impurities.
-
Residual Solvents: Solvents used during synthesis and purification steps are common impurities that must be controlled according to ICH Q3C guidelines.[6]
The following diagram illustrates the relationship between the target compound and its primary process-related impurities.
Caption: Potential process-related impurities from synthesis.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal and complementary set of methods. Our core strategy integrates a primary quantitative technique with powerful qualitative and structural elucidation tools.
Caption: Integrated analytical workflow for purity assessment.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Rationale
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic molecules in the pharmaceutical industry.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.[7] For this compound, a reversed-phase C18 column is ideal. The acidic nature of the carboxyl group necessitates the use of an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress its ionization, ensuring a sharp, symmetrical peak shape and reproducible retention times.[8] UV detection is suitable as the indazole ring system contains a strong chromophore.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Perform a blank injection (diluent only) followed by the sample injection. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale
While HPLC-UV quantifies impurities, it does not identify them. LC-MS is an indispensable tool that couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of eluted compounds.[9][10][11] This is critical for tentatively identifying unknown peaks observed in the HPLC chromatogram by correlating their molecular weights with potential impurities, such as the 2-methyl isomer (which has the same mass as the API) or unreacted starting material (which has a different mass). High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, enabling the confident assignment of elemental formulas.[9][12]
Experimental Protocol: LC-MS
-
Instrumentation: An LC system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the same column and a similar gradient as the HPLC-UV method. It is crucial to use MS-compatible volatile mobile phase modifiers like formic acid, as used in the protocol above.[9] Non-volatile buffers like phosphate must be avoided.
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes (the carboxylic acid may ionize well in negative mode, while the basic nitrogen atoms may ionize well in positive mode).
-
Mass Range: Scan a range appropriate for the expected impurities (e.g., m/z 100-500).
-
Data Acquisition: Full scan mode to detect all ions. For structural elucidation, tandem MS (MS/MS) can be performed to fragment ions of interest and gain structural information.[9]
-
-
Data Analysis: Extract the mass spectra for each peak in the chromatogram. The molecular weight of the API should be confirmed. The masses of impurity peaks should be compared against the theoretical masses of suspected impurities.
| Compound | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound (API) | 177.0664 | 175.0508 |
| 2-Methyl-1H-indazole-6-carboxylic acid (Isomer) | 177.0664 | 175.0508 |
| 1H-Indazole-6-carboxylic acid (Starting Material) | 163.0508 | 161.0351 |
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[13] While LC-MS can show that an impurity has the same mass as the API (suggesting an isomer), only NMR can definitively distinguish between the 1-methyl and 2-methyl isomers based on the distinct chemical shifts and coupling patterns of the protons and carbons in the molecule.[14][15] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) will confirm the structure of the bulk material and can be used to identify any major impurities if they are present at sufficient levels (>1%).
Key Diagnostic Features for Isomer Identification
The chemical shifts of the N-methyl group and the aromatic protons are highly diagnostic. In ¹H NMR, the N1-methyl signal will have a different chemical shift compared to an N2-methyl signal. Furthermore, long-range correlations in an HMBC experiment between the methyl protons and the carbons of the indazole ring can provide conclusive proof of the methylation site.
Solid-State Characterization: Thermal Analysis (DSC/TGA)
Rationale
The solid-state properties of an API are critical for formulation and stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphism.[16][17] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, which is used to quantify the content of volatiles such as water and residual solvents.[18][19]
Experimental Protocol: DSC & TGA
-
Instrumentation: A DSC and a TGA instrument.
-
DSC Protocol:
-
Sample Pan: Aluminum pan.
-
Sample Size: 2-5 mg.
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The peak of the endotherm corresponds to the melting point. A broad melting endotherm or a melting point depression can indicate the presence of impurities.
-
-
TGA Protocol:
-
Sample Pan: Platinum or ceramic pan.
-
Sample Size: 5-10 mg.
-
Temperature Program: Heat from 25 °C to a temperature where decomposition is complete (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Any mass loss before decomposition is attributed to the loss of volatile components (e.g., water or residual solvent).
-
Conclusion: Synthesizing Data for a Complete Purity Profile
The purity analysis of this compound is a multi-faceted process that requires the intelligent application of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantification, providing the core purity value. LC-MS acts as a powerful investigative tool, offering crucial molecular weight data for impurity identification. NMR provides the definitive structural confirmation of the API and its major impurities, especially for distinguishing isomers. Finally, thermal methods characterize the solid-state properties and volatile content. By integrating the data from these techniques, a comprehensive and reliable purity profile can be established, satisfying the stringent requirements of the pharmaceutical industry and regulatory bodies like the EMA and FDA.[3][6] This robust analytical foundation is essential for ensuring the quality, safety, and efficacy of any future drug product derived from this promising chemical entity.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2006. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures . University of Southern Mississippi. [Link]
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Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS . ResearchGate. [Link]
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How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? . FAQ-Chemical. [Link]
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13C NMR of indazoles . ResearchGate. [Link]
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DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates . ResearchGate. [Link]
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A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles . ResearchGate. [Link]
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Synthesis molecular docking and DFT studies on novel indazole derivatives . National Institutes of Health. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Institutes of Health. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . National Institutes of Health. [Link]
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Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions . ResearchGate. [Link]
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HPLC Separation of Carboxylic Acids . SIELC Technologies. [Link]
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HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS . Acta Poloniae Pharmaceutica. [Link]
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Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) . PrepChem.com. [Link]
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Thermal Analysis . Chemistry LibreTexts. [Link]
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Methylation of indazoles and related reactions . Journal of the Chemical Society, Perkin Transactions 1. [Link]
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples . MDPI. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health. [Link]
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Indazole synthesis . Organic Chemistry Portal. [Link]
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The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection . Taylor & Francis Online. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the Indazole-6-Carboxylic Acid Scaffold
Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of novel therapeutics.[1][2] This guide focuses specifically on the indazole-6-carboxylic acid moiety, a key derivative that has demonstrated significant potential across diverse therapeutic areas, including oncology and inflammation.[3][4] We will delve into the primary biological targets of this scaffold, elucidate the underlying mechanisms of action, and provide detailed experimental workflows for target identification and validation, equipping researchers and drug development professionals with the critical knowledge to harness the full potential of this remarkable chemical entity.
I. Key Biological Targets of the Indazole-6-Carboxylic Acid Scaffold
The versatility of the indazole-6-carboxylic acid scaffold allows it to be tailored to interact with several key classes of enzymes involved in critical cellular processes. This section will explore three of the most prominent and well-validated targets: Protein Kinases, Poly(ADP-ribose) Polymerases (PARP), and Indoleamine 2,3-dioxygenase (IDO1).
Protein Kinases: Modulating Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The indazole scaffold has proven to be a highly effective ATP-competitive inhibitor of various kinases.[5][6]
Mechanism of Action: Indazole-6-carboxylic acid derivatives typically function as "hinge-binders," forming hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved hinge region in the ATP-binding pocket of the kinase. The carboxylic acid group at the 6-position can form additional interactions, enhancing potency and selectivity.
Key Kinase Targets and Signaling Pathways:
While a broad range of kinases can be targeted by indazole derivatives, several have been specifically implicated as targets for compounds bearing the indazole-6-carboxylic acid scaffold.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 by indazole derivatives blocks the downstream signaling cascade, including the Ras/Raf/MEK/ERK pathway, leading to reduced tumor vascularization.
-
EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[2] Indazole-based inhibitors can effectively block the ATP-binding site of both wild-type and mutant forms of EGFR.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[7] Derivatives of 3-amino-1H-indazole have been shown to inhibit this pathway, inducing cell cycle arrest and apoptosis in cancer cells.[7]
Signaling Pathway Visualization:
Caption: Inhibition of Receptor Tyrosine Kinase signaling by indazole derivatives.
Poly(ADP-ribose) Polymerases (PARP): Exploiting Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[8] The concept of "synthetic lethality" has been successfully exploited in cancer therapy, where inhibiting PARP in tumors with pre-existing defects in double-strand break repair (e.g., those with BRCA1/2 mutations) leads to catastrophic DNA damage and cell death.[9]
Mechanism of Action: Indazole-7-carboxamide derivatives, structurally related to the 6-carboxylic acid scaffold, have been developed as potent PARP inhibitors.[10] These compounds act as NAD+ mimics, binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins.[8][11] This inhibition also leads to "PARP trapping," where the inactive PARP enzyme remains bound to the DNA, further obstructing DNA replication and repair.[11]
Therapeutic Relevance: The PARP inhibitor Niraparib, which features an indazole core, is a clinically approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2][12]
Indoleamine 2,3-dioxygenase (IDO1): Overcoming Immune Suppression
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[13][14] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote the generation of regulatory T cells, thereby enabling tumor immune evasion.[15][16]
Mechanism of Action: 4,6-disubstituted-1H-indazole derivatives have been identified as potent dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO).[17] The indazole scaffold interacts with the hydrophobic pockets of the enzyme's active site, while substituents at the 4 and 6 positions play a crucial role in inhibitory potency.[2] The 1H-indazole motif can interact with the ferrous ion of the heme group, which is essential for catalytic activity.[2]
Signaling Pathway Visualization:
Caption: The role of IDO1 in tumor immune evasion and its inhibition.
II. Experimental Protocols for Target Identification and Validation
The identification and validation of the biological targets of a small molecule are critical steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments relevant to the indazole-6-carboxylic acid scaffold.
Target Identification: Affinity-Based Pull-Down
This method utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.
Protocol: Biotin-Tagged Pull-Down Assay
-
Synthesis of Biotinylated Probe:
-
Synthesize a derivative of the indazole-6-carboxylic acid with a linker (e.g., polyethylene glycol) attached to a position that does not interfere with its biological activity.
-
Conjugate the linker to a biotin molecule.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., cancer cell line) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation and Capture:
-
Incubate the cell lysate with the biotinylated indazole probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with biotin alone.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Experimental Workflow Visualization:
Caption: Workflow for affinity-based pull-down target identification.
Target Validation: In Vitro and Cellular Assays
Once potential targets are identified, their interaction with the small molecule must be validated through a series of biochemical and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[18]
-
Assay Setup:
-
In a 384-well plate, add the purified recombinant kinase, the specific peptide substrate, and the indazole-6-carboxylic acid derivative at various concentrations.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
This assay assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.
-
Cell Treatment:
-
Treat intact cells with the indazole-6-carboxylic acid derivative or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells at a range of temperatures.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
-
Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates target engagement.
-
Protocol: PARP Activity Assay (Chemiluminescent Assay)
This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which is a measure of PARP activity.[19]
-
Assay Setup:
-
In a 96-well plate coated with histones and activated DNA, add recombinant PARP1 enzyme and the indazole derivative at various concentrations.
-
-
PARP Reaction:
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Add a chemiluminescent HRP substrate.
-
-
Data Analysis:
-
Measure the chemiluminescence and calculate the IC50 value.
-
Protocol: IDO1 Cellular Assay
This assay measures the conversion of tryptophan to kynurenine in cells expressing IDO1.[16]
-
Cell Culture:
-
Culture cells known to express IDO1 (e.g., IFN-γ stimulated HeLa or cancer cells).
-
-
Treatment:
-
Treat the cells with the indazole derivative at various concentrations.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant.
-
-
Kynurenine Measurement:
-
Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.
-
III. Data Summary and Interpretation
For each potential target, a comprehensive data package should be generated to confirm its relevance.
Table 1: Summary of Target Validation Data for a Hypothetical Indazole-6-Carboxylic Acid Derivative (IZCA-1)
| Target | In Vitro IC50 | Cellular EC50 | CETSA Shift (ΔTm) |
| VEGFR-2 | 25 nM | 150 nM | + 3.5 °C |
| PARP1 | 15 nM | 80 nM | + 4.2 °C |
| IDO1 | 50 nM | 250 nM | + 2.8 °C |
Interpretation: The data in Table 1 suggests that IZCA-1 is a potent inhibitor of VEGFR-2, PARP1, and IDO1. The low nanomolar IC50 values in biochemical assays indicate direct enzyme inhibition. The corresponding cellular EC50 values, although higher, confirm cell permeability and activity in a more complex biological environment. The positive thermal shift in the CETSA provides strong evidence of direct target engagement within intact cells.
IV. Conclusion and Future Directions
The indazole-6-carboxylic acid scaffold is a versatile and powerful platform for the development of targeted therapies. Its ability to interact with key enzymes in cancer and inflammation, including protein kinases, PARP, and IDO1, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the identification and validation of novel biological targets for this promising class of compounds.
Future research should focus on:
-
Selectivity Profiling: Comprehensive screening against a broad panel of kinases and other enzymes to fully characterize the selectivity profile of new indazole derivatives.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
By combining rational drug design with rigorous experimental validation, the full therapeutic potential of the indazole-6-carboxylic acid scaffold can be realized, leading to the development of novel and effective treatments for a range of human diseases.
V. References
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Munn, D. H., & Mellor, A. L. (2017). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Cancer Research, 77(24), 6795–6811. [Link]
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Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]
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Singh, S., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(5), 708-736. [Link]
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Gibson, B. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100326. [Link]
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Li, Y., et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology, 18(1), 1-18. [Link]
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
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Dou, H., et al. (2020). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 12(11), 3123. [Link]
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Vidyacharan, S., Murugan, A., & Sharada, D. S. (2016). C(sp2)-H Functionalization of 2H-indazoles at C3-position via palladium(II)-catalyzed isocyanide insertion strategy leading to diverse heterocycles. The Journal of Organic Chemistry, 81(8), 2837–2848. [Link]
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Sheng, C., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 61(17), 7483-7507. [Link]
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Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-14. [Link]
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Zhang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 1018511. [Link]
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Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
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Yang, L., et al. (2019). 4,6-Substituted-1H-Indazoles as Potent IDO1/TDO Dual Inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1087-1098. [Link]
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Eyers, P. A., & Workman, P. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Essays in Biochemistry, 66(5), 539-551. [Link]
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Chen, C. Y., et al. (2022). Effect of 6-substituted aminoindazole derivatives on the IDO1 expression in human colorectal cancer cells. ResearchGate. [Link]
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Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 132, 106353. [Link]
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Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. [Link]
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Branco, C., & Paredes, J. (2022). PARP Inhibitors: From the Mechanism of Action to Clinical Practice. Acta Medica Portuguesa, 35(2), 135-143. [Link]
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Harris, J. L., et al. (2021). Indazole carboxamides as kinase inhibitors. Google Patents.
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Harris, J. L., et al. (2020). Indazole carboxamides as kinase inhibitors. Google Patents.
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]
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Musella, A., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 14(13), 3249. [Link]
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Brown, J. S., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 8, 642211. [Link]
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Jones, P., et al. (2009). 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
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Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. Biology of Reproduction, 78(6), 1127-1138. [Link]
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da Costa, A. (2020). PARP Inhibitors in Ovarian Cancer. The New England Journal of Medicine, 382(16), 1572-1573. [Link]
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The Strategic Deployment of 1-Methyl-1H-indazole-6-carboxylic Acid in Fragment-Based Screening Libraries: An In-Depth Technical Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening for the identification of novel chemical matter.[1][2] This guide provides a comprehensive technical overview of 1-Methyl-1H-indazole-6-carboxylic acid, a molecule poised for strategic inclusion in fragment screening libraries. We will dissect its physicochemical properties through the lens of the "Rule of Three," detail a robust synthetic route, and provide field-proven, step-by-step protocols for its deployment in primary biophysical screens including Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and Thermal Shift Assays (TSA). Furthermore, we will explore the strategic considerations for hit validation and subsequent evolution into high-affinity lead compounds, underscoring the pivotal role of this privileged scaffold in accelerating drug discovery pipelines.
Introduction: The Rationale for Privileged Fragments
The philosophy of FBDD is elegantly simple: to identify low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[1][3] These fragments serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[4] Unlike the sprawling libraries of complex molecules used in High-Throughput Screening (HTS), fragment libraries are curated collections of a few thousand small molecules, designed to efficiently sample chemical space.[1]
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6] Its bicyclic, aromatic nature provides a rigid framework for presenting functional groups in defined vectors, while also participating in key binding interactions such as hydrogen bonding and π-stacking. The specific subject of this guide, this compound, combines this privileged core with functional handles that are ideal for both initial screening and subsequent chemical elaboration.
Physicochemical Profile and the "Rule of Three"
A fragment's success is intrinsically linked to its physicochemical properties. The "Rule of Three" (Ro3) provides a set of guidelines for designing effective fragment libraries.[1][3] Let us evaluate this compound against these criteria.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 176.17 g/mol [7] | < 300 Da | Yes |
| cLogP | ~1.5 (Predicted) | < 3 | Yes |
| Hydrogen Bond Donors | 1 (Carboxylic Acid -OH) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 (Carboxylic Acid C=O, N1, N2) | ≤ 3 | Yes |
| Rotatable Bonds | 1 (C-COOH bond) | ≤ 3 | Yes |
As the table demonstrates, this compound is an exemplary fragment that adheres strictly to the "Rule of Three," ensuring a higher probability of binding to diverse biological targets while maintaining favorable properties for subsequent optimization.[8]
Synthesis of this compound
The synthesis of this fragment can be achieved through a multi-step process, starting from commercially available materials. The following protocol outlines a reliable synthetic route.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1H-indazole-6-carboxylic acid
-
Reaction Setup: To a stirred solution of 4-methyl-3-nitrobenzoic acid (1 eq.) in methanol, add a catalytic amount of Palladium on carbon (5% w/w).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid.
-
Diazotization and Cyclization: Dissolve the 3-amino-4-methylbenzoic acid in a mixture of acetic acid and acetic anhydride at 0°C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.[9]
-
Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1H-indazole-6-carboxylic acid.[10]
Step 2: N-Methylation
-
Reaction Setup: Dissolve 1H-indazole-6-carboxylic acid (1 eq.) in a suitable solvent such as DMF. Add a base, for example, potassium carbonate (1.5 eq.).
-
Methylation: To this suspension, add methyl iodide (1.2 eq.) and stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and acidify with 1N HCl to a pH of ~4-5. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield this compound.[11] Further purification can be achieved by recrystallization.
Primary Biophysical Screening Campaign
The deployment of this compound in a screening campaign requires sensitive biophysical techniques capable of detecting weak binding events.[12] Below are detailed protocols for three widely used methods.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[13]
Caption: High-level workflow for an SPR-based fragment screen.
Protocol 2: SPR Screening
-
Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a target density that will provide a robust signal.
-
Buffer Preparation: Use a running buffer appropriate for the target protein (e.g., HBS-EP+ buffer), ensuring the DMSO concentration is matched between the running buffer and the fragment solutions (typically 1-2%).
-
Primary Screen: Inject a solution of this compound (e.g., at 200 µM) over the sensor surface for a defined contact time (e.g., 60 seconds) followed by a dissociation phase.[14]
-
Data Analysis: Monitor the change in response units (RU). A significant increase in RU upon fragment injection that returns to baseline during dissociation is indicative of a binding event.
-
Hit Validation: For initial hits, perform a dose-response experiment by injecting the fragment at multiple concentrations to determine the dissociation constant (Kd).
Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of saturation from the target protein to a bound ligand.[15]
Protocol 3: STD-NMR Screening
-
Sample Preparation: Prepare a sample containing the target protein (10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D2O). Add this compound to a final concentration of 100-500 µM.
-
NMR Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively irradiated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Data Analysis: The presence of signals in the STD spectrum indicates that the fragment has bound to the protein.[16] The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[6] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[17]
Caption: Principle of Thermal Shift Assay for fragment screening.
Protocol 4: TSA Screening
-
Reagent Preparation: Prepare a solution of the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Assay Setup: In a 96- or 384-well PCR plate, mix the protein-dye solution with this compound (typically at 100-500 µM). Include a no-fragment control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Data Acquisition: Monitor the fluorescence of the dye as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm (ΔTm) in the presence of the fragment compared to the control indicates stabilization and therefore binding.[18]
From Hit to Lead: The Path Forward
Identifying a fragment hit is the first step in a longer journey.[19] The goal is to evolve the low-affinity fragment into a high-affinity lead compound. This is typically a structure-guided process, relying on techniques like X-ray crystallography or cryo-EM to reveal the binding mode of the fragment.
Caption: Conceptual workflow from fragment hit to lead compound.
The primary strategies for fragment evolution are:
-
Fragment Growing: Adding chemical functionality to the initial fragment to occupy adjacent binding pockets and form new interactions. The carboxylic acid group on this compound is an excellent vector for this approach.
-
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the protein with a chemical linker.
-
Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.
Conclusion
This compound represents a high-quality, strategically designed fragment for inclusion in modern screening libraries. Its adherence to the "Rule of Three," combined with a privileged and synthetically tractable scaffold, makes it an ideal starting point for FBDD campaigns. By employing sensitive biophysical screening techniques such as SPR, STD-NMR, and TSA, researchers can confidently identify and validate its interaction with a wide range of biological targets. The subsequent path from a validated hit to a potent lead compound is a testament to the power of rational, structure-based drug design, a journey for which this indazole fragment is exceptionally well-equipped to begin.
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Methodological & Application
Strategic Synthesis of 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists
Introduction: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and are integral to drugs with anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] Within this class, 1-Methyl-1H-indazole-6-carboxylic acid and its derivatives serve as exceptionally versatile building blocks for drug discovery and development.[6][7] Their utility stems from the strategic placement of functional groups that allow for systematic modification and exploration of structure-activity relationships (SAR).
However, the synthesis of these compounds is not without its challenges. A primary hurdle is achieving regioselective N-alkylation on the indazole core, as the presence of two nucleophilic nitrogen atoms (N1 and N2) can lead to mixtures of isomers, complicating purification and reducing yields.[8][9][10] This guide provides a comprehensive overview of robust synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles to enable researchers to efficiently construct a library of this compound derivatives.
Overall Synthetic Strategy
The synthesis of diverse this compound derivatives can be logically approached in a three-stage process. This modular strategy allows for flexibility and the introduction of chemical diversity at different stages of the synthesis.
-
Core Synthesis: Construction of the foundational 1H-indazole-6-carboxylic acid scaffold.
-
Regioselective Methylation: Precise installation of a methyl group at the N1 position.
-
Diversification: Functionalization of the core structure, typically through modification of the C6-carboxylic acid or by introducing substituents onto the bicyclic ring system via cross-coupling reactions.
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Application Notes and Protocols for 1-Methyl-1H-indazole-6-carboxylic acid in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle featuring a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for diverse chemical modifications have established it as a cornerstone in the design of numerous biologically active molecules.[2][3] Among the various indazole derivatives, 1-Methyl-1H-indazole-6-carboxylic acid has emerged as a particularly valuable building block. Its structure provides three key points for diversification: the N1-methyl group, the C6-carboxylic acid handle, and the indazole core itself, which can be further functionalized.
This versatile intermediate is a crucial component in the synthesis of complex pharmaceuticals, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] The PARP inhibitor Niraparib, an important therapeutic for certain types of ovarian, fallopian tube, and breast cancer, features a core structure derived from a related indazole scaffold.[3][5] This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties, synthesis, and key derivatization protocols for this compound, thereby enabling its effective use in drug discovery campaigns.
Physicochemical and Structural Data
A foundational understanding of the physicochemical properties of a synthetic building block is critical for its application in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 1007219-72-8 | N/A |
| Appearance | Solid | |
| SMILES | CN1N=CC2=CC=C(C(O)=O)C=C12 | |
| InChI Key | DNMTXRJELGPOGW-UHFFFAOYSA-N |
Core Applications in Medicinal Chemistry
The Indazole Core as a Bioactive Scaffold
The indazole nucleus is prevalent in compounds targeting a wide array of biological pathways. Its derivatives have demonstrated anti-inflammatory, anti-cancer, and anti-bacterial properties.[6][7] The specific substitution pattern on the indazole ring system dictates the pharmacological activity. For instance, indazole-3-carboxamides are known potent kinase inhibitors, while other derivatives act as antagonists for receptors like CCR4.[7][8] The this compound scaffold offers a strategic entry point for exploring this chemical space.
Key Therapeutic Target: PARP Inhibition and Synthetic Lethality
A paramount application of indazole-based compounds is in the development of PARP inhibitors. PARP enzymes are crucial for repairing single-strand DNA breaks.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient.[9][10]
Inhibiting PARP in these BRCA-deficient cells prevents the repair of single-strand breaks, which then accumulate and lead to double-strand breaks during DNA replication.[11] Since the primary pathway for repairing these double-strand breaks is already compromised, the cell is unable to survive, leading to selective cancer cell death. This concept is known as synthetic lethality .[10] Niraparib, a potent PARP-1 and PARP-2 inhibitor, leverages an indazole scaffold to achieve its therapeutic effect.[12]
Synthetic Protocols
Synthesis of the Core Intermediate: this compound
The target compound is typically synthesized from its corresponding methyl ester, which can be prepared via several established routes.[6] A common method involves the hydrolysis of Methyl 1-methyl-1H-indazole-6-carboxylate .
Protocol 1: Hydrolysis of Methyl 1-methyl-1H-indazole-6-carboxylate
This protocol describes the saponification of the methyl ester to yield the target carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.[7]
Materials:
-
Methyl 1-methyl-1H-indazole-6-carboxylate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 equiv)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 1-methyl-1H-indazole-6-carboxylate (1.0 equiv) in a suitable solvent mixture such as THF/water or MeOH/water.
-
Add LiOH or NaOH (1.5 - 3.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.
-
Upon completion, remove the organic solvent (THF or MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with 1N HCl. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.[7]
Protocols for Derivatization
The carboxylic acid moiety is a versatile functional group for generating libraries of compounds for screening and lead optimization. Amide bond formation is the most common and critical derivatization strategy.
Protocol 2: Amide Coupling (EDC/HOBt)
This protocol outlines a general and reliable method for forming an amide bond between this compound and a primary or secondary amine using standard peptide coupling reagents.[13][14]
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.0 - 1.2 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
A tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M HCl, Saturated aqueous NaHCO₃, Brine
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in anhydrous DMF.
-
Add the tertiary amine base (DIPEA or TEA, 2.0-3.0 equiv) to the mixture and stir at room temperature for 10-15 minutes. This step creates the carboxylate salt and ensures the amine is deprotonated.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. The order of addition is crucial to pre-activate the carboxylic acid before the amine is added, minimizing side reactions.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[14][15]
Structure-Activity Relationship (SAR) Insights
SAR studies on various indazole series have provided valuable insights for rational drug design. While specific SAR for the this compound scaffold depends on the biological target, general principles can be inferred from related structures.
| Position | Modification | General Impact on Activity | Reference |
| N1-position | Small alkyl groups (like methyl) are often well-tolerated. Larger or more complex substituents can be used to modulate physicochemical properties (e.g., solubility, logP) or to probe for specific interactions with the target protein. In CCR4 antagonists, N1 meta-substituted benzyl groups were found to be potent. | [8][16] | |
| C6-position | The carboxylic acid is a key handle for derivatization, commonly into amides. In some target classes, only small groups are tolerated at this position, suggesting the region may be sterically constrained. The nature of the amide substituent is critical for determining potency and selectivity. | [8][16] | |
| C3-position | While unsubstituted in the parent molecule, this position is a common site for modification in other indazole series. It can be a key vector for interacting with the solvent front or deep pockets of a binding site. | [17] | |
| Indazole Core | The core itself acts as a rigid anchor. Modifications to the benzene portion of the ring system (e.g., adding fluorine or methoxy groups) can significantly impact electronic properties and metabolic stability. | [8][16] |
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its rigid bicyclic core and strategically placed functional groups make it an ideal starting point for the synthesis of compound libraries targeting a diverse range of biological entities. The demonstrated success of the indazole scaffold in approved therapeutics, such as PARP inhibitors, underscores its importance. The protocols and insights provided in this guide are intended to facilitate the efficient and strategic use of this compound in drug discovery and development, paving the way for the creation of novel and effective therapeutic agents.
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The Synthetic Versatility of 1-Methyl-1H-indazole-6-carboxylic Acid: A Guide for Researchers
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically significant molecules. Its unique electronic properties and ability to engage in key biological interactions have made it a focal point for drug discovery efforts, particularly in the realm of oncology and inflammatory diseases. Among the vast family of indazole derivatives, 1-Methyl-1H-indazole-6-carboxylic acid has emerged as a particularly valuable and versatile synthetic intermediate.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the synthesis and utilization of this important building block. Our focus extends beyond mere procedural instructions to provide a deeper understanding of the underlying chemical principles and the rationale behind methodological choices, ensuring both scientific integrity and practical success in the laboratory.
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and efficient route commences with the commercially available starting material, 4-methyl-3-nitrobenzoic acid. The overall synthetic pathway is depicted below:
Protocol for the Regioselective N1-Methylation of Indazole-6-Carboxylic Acid
Abstract
N1-alkylated indazoles are a prominent structural motif in medicinal chemistry, frequently appearing in a variety of therapeutic agents.[1][2][3] The regioselective functionalization of the indazole core, however, presents a significant synthetic challenge, often yielding a mixture of N1 and N2 isomers.[1][2][4][5] This application note provides a detailed and robust protocol for the selective N1-methylation of indazole-6-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The described methodology leverages thermodynamic control to achieve high regioselectivity, ensuring a high yield of the desired N1-methylated product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the synthesis of N1-methylated indazoles.
Introduction: The Significance of N1-Alkylated Indazoles and the Challenge of Regioselectivity
The indazole scaffold is a privileged pharmacophore in drug discovery, with N-alkylated derivatives often demonstrating enhanced biological activity.[1][2] The position of the alkyl group on the indazole nitrogen atoms (N1 or N2) can significantly impact the molecule's pharmacological profile. Consequently, the development of synthetic methods that afford high regioselectivity is of paramount importance.
The alkylation of indazoles can proceed via two main pathways, leading to either the thermodynamically more stable N1-substituted product or the kinetically favored N2-isomer.[6] The outcome of the reaction is highly dependent on the choice of base, solvent, and alkylating agent.[2][7] This protocol focuses on conditions that favor the formation of the thermodynamically stable N1-methyl-1H-indazole-6-carboxylic acid.
Mechanistic Rationale for N1-Selectivity
The selective N1-methylation of indazole-6-carboxylic acid is achieved by employing a strong, non-nucleophilic base in an aprotic solvent. This combination facilitates the formation of the indazole anion, which exists in equilibrium between the N1 and N2 anionic forms. Under these conditions, the reaction proceeds under thermodynamic control, favoring the formation of the more stable N1-methylated product.[6] The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a highly effective system for promoting N1-selectivity in the alkylation of indazoles.[1][2][4]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N1-methylation of indazole-6-carboxylic acid.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Indazole-6-carboxylic acid | ≥98% |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Methyl iodide (CH₃I) | ≥99% |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free |
| Saturated aqueous ammonium chloride (NH₄Cl) | |
| Ethyl acetate (EtOAc) | ACS grade |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Septa and needles | |
| Ice bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Standard laboratory glassware |
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Methyl iodide (CH₃I) is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add indazole-6-carboxylic acid (1.0 equiv). Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).
-
Solvent Addition: Add anhydrous THF (sufficient to make a ~0.1 M solution) to the flask via a syringe. Stir the mixture at room temperature until the indazole-6-carboxylic acid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equiv) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Reaction Workflow Diagram
Caption: Workflow for the N1-methylation of indazole-6-carboxylic acid.
Characterization of the Product
The structure of the N1-methylated product should be confirmed using standard analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for distinguishing between N1 and N2 isomers.[8][9][10] In the 1H NMR spectrum of the N1-methyl isomer, the N-methyl signal typically appears at a characteristic chemical shift. Further confirmation can be obtained using two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC).[2]
Troubleshooting and Key Considerations
-
Low Yield: Incomplete deprotonation can lead to low yields. Ensure the sodium hydride is fresh and the THF is anhydrous. The reaction time for deprotonation may also need to be extended.
-
Mixture of Isomers: The formation of the N2-isomer suggests that the reaction is not under full thermodynamic control. Ensure the reaction temperature is carefully controlled during the addition of the methylating agent. Using a less reactive methylating agent or a different base-solvent combination might be necessary for substrates that are particularly prone to N2-alkylation.[2]
-
Side Reactions: The carboxylic acid moiety can potentially be esterified under certain conditions. The use of a protecting group for the carboxylic acid may be considered if this becomes a significant side reaction, although the described protocol generally avoids this issue.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective N1-methylation of indazole-6-carboxylic acid. By carefully controlling the reaction conditions to favor thermodynamic control, high yields of the desired N1-isomer can be achieved. This method is a valuable tool for researchers and scientists working on the synthesis of indazole-containing compounds for drug discovery and development.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26269–26279. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Li, W., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(84), 12794-12797. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]
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(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
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How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). LookChem. [Link]
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Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]
-
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009). Organic Letters, 11(21), 4946–4949. [Link]
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Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. [Link]
-
Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1700. [Link]
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The Strategic Application of 1-Methyl-1H-indazole-6-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its bioisosteric resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for binding within the kinase active site. The nitrogen atoms of the indazole ring are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. Several FDA-approved small molecule anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole motif, underscoring its significance in the development of targeted cancer therapies.[1][3][4]
This technical guide focuses on the specific application of 1-Methyl-1H-indazole-6-carboxylic acid , a key building block in the synthesis of a new generation of potent and selective kinase inhibitors. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that govern the efficacy of its derivatives.
Rationale for the Use of this compound: A Trifecta of Strategic Design
The selection of this compound as a starting material is a deliberate and strategic choice, driven by three key molecular features that contribute to the development of superior kinase inhibitors:
-
The N1-Methyl Group: Enhancing Potency and Modulating Selectivity. The methylation at the N1 position of the indazole ring is not a trivial modification. It serves to cap a potential hydrogen bond donor, which can fine-tune the molecule's interaction with the kinase active site. This seemingly small alteration can lead to a significant increase in potency and can modulate the inhibitor's selectivity profile across the kinome.[5] Furthermore, the methyl group can occupy a small hydrophobic pocket, further anchoring the inhibitor and improving its binding affinity.
-
The C6-Carboxylic Acid: A Versatile Handle for Pharmacophore Elaboration. The carboxylic acid moiety at the 6-position is the primary point of diversification for this scaffold. It provides a robust and reliable site for amide bond formation, allowing for the introduction of a wide array of chemical functionalities. This "amide coupling" is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space to optimize a compound's pharmacological properties. The resulting carboxamide can be tailored to interact with different regions of the kinase active site, influencing potency, selectivity, and pharmacokinetic properties.
-
The Indazole Core: The ATP-Mimetic Anchor. As previously mentioned, the indazole ring itself is the foundational element that directs the molecule to the ATP-binding pocket of kinases. Its ability to form hydrogen bonds with the hinge region is a well-established principle in kinase inhibitor design.[6] By combining this core with the strategic N1-methylation and the versatile C6-carboxamide, a powerful platform for the rational design of novel kinase inhibitors is created.
Targeted Signaling Pathways
Kinase inhibitors derived from this compound have shown significant promise in targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most notable pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway and the Extracellular signal-regulated kinase (ERK) pathway.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[7] In many tumors, this pathway is upregulated, providing the necessary blood supply for tumor growth and metastasis.[7] Kinase inhibitors targeting VEGFRs, particularly VEGFR-2, can effectively block this process, leading to tumor starvation and regression.[8]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.[10] ERK inhibitors can block the final step in this cascade, preventing the phosphorylation of downstream targets that promote cell division.[9][11]
Caption: General Synthetic Workflow for Indazole-based Kinase Inhibitors.
Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-6-carboxamide
This protocol details the synthesis of a specific VEGFR-2 inhibitor.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-6-carboxamide.
Characterization Data (Representative):
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6) | LC-MS (m/z) |
| N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-6-carboxamide | C₁₅H₁₁ClFN₃O | 303.72 | δ 10.5 (s, 1H), 8.3 (s, 1H), 8.2 (dd, J = 8.8, 2.4 Hz, 1H), 8.0 (d, J = 8.4 Hz, 1H), 7.8 (m, 1H), 7.6 (d, J = 8.4 Hz, 1H), 7.4 (t, J = 9.2 Hz, 1H), 4.1 (s, 3H) | 304.1 [M+H]⁺ |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. The SAR for 1-methyl-1H-indazole-6-carboxamide derivatives reveals several key trends:
-
Amide Substituent: The nature of the aryl or heteroaryl group attached to the carboxamide is a primary determinant of potency and selectivity. Electron-withdrawing groups on the phenyl ring, such as halogens, often enhance activity against kinases like VEGFR-2. The substitution pattern on this ring can be optimized to exploit specific pockets within the kinase active site.
-
N1-Substituent: While this guide focuses on the N1-methyl derivative, it is important to note that variations at this position can significantly impact activity. Larger alkyl groups may be tolerated, but can also lead to steric clashes. The optimal substituent is target-dependent.
-
Indazole Core Substitutions: Further modifications to the indazole ring itself, such as the introduction of substituents at the 3, 4, 5, or 7-positions, can further refine the inhibitor's properties. For example, a small hydrophobic group at the 3-position can sometimes enhance binding affinity.
Conclusion and Future Perspectives
This compound is a versatile and strategically important building block in the synthesis of novel kinase inhibitors. Its inherent properties, combined with the power of modern synthetic methodologies, provide a robust platform for the development of targeted therapies for a range of diseases, particularly cancer. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of kinase biology and structure-activity relationships, holds immense promise for the future of precision medicine.
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What are ERK inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]
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Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. (n.d.). Available at: [Link]
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ERK Pathway Inhibitors: How Low Should We Go? | Cancer Discovery - AACR Journals. (2013-07-10). Available at: [Link]
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VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed. (n.d.). Available at: [Link]
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VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. (n.d.). Available at: [Link]
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Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC - NIH. (n.d.). Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Available at: [Link]
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Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.). Available at: [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (n.d.). Available at: [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Available at: [Link]
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Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020-10-01). Available at: [Link]
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How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). Available at: [Link]
-
SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. - ResearchGate. (n.d.). Available at: [Link]
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. (n.d.). Available at: [Link]
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Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate) - PrepChem.com. (n.d.). Available at: [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.). Available at: [Link]
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Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.). Available at: [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. (n.d.). Available at: [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Available at: [Link]
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Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (2020-10-01). Available at: [Link]
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Design and synthesis of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Available at: [Link]
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Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013-05-01). Available at: [Link]
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Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC - NIH. (n.d.). Available at: [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Available at: [Link]
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Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. (2021-09-08). Available at: [Link]
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Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH. (n.d.). Available at: [Link]
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Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. (2014-06-19). Available at: [Link]
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1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (n.d.). Available at: [Link]
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Application Notes and Protocols for the Derivatization of 1-Methyl-1H-indazole-6-carboxylic acid
Introduction: The Strategic Importance of 1-Methyl-1H-indazole-6-carboxylic acid in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][3] Within this esteemed class of molecules, this compound serves as a pivotal building block for the synthesis of novel therapeutic agents. The strategic methylation at the N1 position prevents potential metabolic liabilities and provides a fixed vector for substituent exploration, while the carboxylic acid at the 6-position offers a versatile handle for chemical modification.
The derivatization of the carboxylic acid group is a critical step in the optimization of lead compounds. It allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are essential for improving a drug candidate's pharmacokinetic profile. Furthermore, the introduction of diverse functional groups through derivatization enables the exploration of the chemical space around the indazole core, facilitating the fine-tuning of target engagement and the enhancement of pharmacological potency. This document provides a comprehensive guide to the most common and effective methods for derivatizing the carboxylic acid moiety of this compound, with a focus on amide bond formation and esterification, and also touches upon the conversion to acid chlorides and the concept of bioisosteric replacement.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, owing to the stability of the amide linkage and the vast commercial availability of primary and secondary amines for derivatization.[4] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process typically involves the conversion of the carboxylic acid into a more reactive species, such as an active ester or an acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.
A. HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and low propensity for racemization.[5] It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.
Reaction Principle: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester intermediate. This intermediate is then readily displaced by the amine to form the desired amide.
Experimental Workflow: HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until the solid is completely dissolved.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.1-1.2 equivalents) to the reaction mixture in one portion. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.
B. EDC/HOBt-Mediated Amide Coupling
The carbodiimide coupling method, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely used, cost-effective, and reliable method for amide bond formation.[4][6][7]
Reaction Principle: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea intermediate to form an HOBt-active ester. This active ester is less reactive than the O-acylisourea but is more stable and reacts cleanly with the amine to form the amide bond with minimal racemization. The byproducts of this reaction, a water-soluble urea, are easily removed during aqueous work-up.[4][6]
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in anhydrous DMF or Dichloromethane (DCM) (approximately 0.1 M).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 equivalents) to the cooled solution in one portion.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (16-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: If DCM is used as the solvent, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with ethyl acetate before performing the aqueous washes.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| HATU | None | DIPEA | DMF | High efficiency, fast reactions, low racemization, good for hindered substrates.[5] | Higher cost, can cause guanidinylation of the amine if not pre-activated. |
| EDC | HOBt | DIPEA or TEA | DMF, DCM | Cost-effective, water-soluble byproducts for easy removal.[4][6] | Slower reaction times, potential for racemization without additive.[6] |
II. Esterification: Accessing Another Class of Derivatives
Esterification is another fundamental derivatization of carboxylic acids, often employed to increase lipophilicity and improve cell permeability of a drug candidate. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Fischer Esterification
Reaction Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[8][9] The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[8]
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Detailed Protocol 3: Synthesis of Methyl 1-Methyl-1H-indazole-6-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the resulting solution at reflux for 2-24 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.
III. Alternative Derivatizations and Advanced Concepts
A. Conversion to Acid Chlorides
For the synthesis of highly activated esters or for reactions with very weak nucleophiles, the carboxylic acid can be converted to the more reactive acid chloride.
Reaction Principle: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.[11][12] The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous and are easily removed from the reaction mixture.[13]
Detailed Protocol 4: Synthesis of 1-Methyl-1H-indazole-6-carbonyl chloride
-
Reaction Setup: To a flask containing this compound (1.0 equivalent), add an excess of thionyl chloride (e.g., 5-10 equivalents) and a catalytic amount of DMF.
-
Reaction: Heat the mixture at reflux for 1-3 hours.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.
B. Carboxylic Acid Bioisosteres in Drug Design
While amides and esters are the most common derivatives, it is crucial for medicinal chemists to consider bioisosteric replacements for the carboxylic acid group. A bioisostere is a functional group that retains the essential biological activity of the parent moiety while potentially improving the molecule's overall properties. The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability, rapid metabolism, and potential toxicity.[14][15][16]
Common Bioisosteres for Carboxylic Acids:
-
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.[16][17][18]
-
Hydroxamic Acids: These groups are also acidic and can act as bioisosteres, although they are more commonly used for their metal-chelating properties.[18]
-
Sulfonamides: This functional group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.[16][17]
The choice of a suitable bioisostere is highly context-dependent and often requires empirical testing to determine the optimal replacement for a given drug target and molecular scaffold.[14]
Conclusion
The derivatization of the carboxylic acid group of this compound is a key strategy in the development of novel indazole-based therapeutics. This application note has provided detailed, field-proven protocols for the most common and effective derivatization methods, including HATU and EDC/HOBt mediated amidation and Fischer esterification. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. By leveraging these protocols and considering advanced concepts such as the use of acid chlorides and bioisosteric replacements, researchers and drug development professionals can efficiently synthesize diverse libraries of this compound derivatives for the discovery of new and improved medicines.
References
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
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Patel, K., & Amir, M. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 14(12), 895-909. [Link]
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De Nisco, M., & et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
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Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Wermuth, C. G. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]
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Nikolaou, I., & et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 133-147. [Link]
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Chen, Y., & et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(12), 6435-6444. [Link]
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Singh, P., & et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6599. [Link]
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Vankawala, P. J., & et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3427-3430. [Link]
-
Singh, S., & et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect, 8(42), e202302948. [Link]
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Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). A MILD AND EFFICIENT SYNTHESIS OF Z-L-PHG-VAL-OME. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC ACID AMIDES. [Link]
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Organic Syntheses. (n.d.). A. Methyl (1H-imidazole-1-carbonyl)-L-alaninate (1). [Link]
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Researcher.Life. (2025). Indazoles Chemistry and Biological Activities. [Link]
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Kumar, A., & et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1859-1883. [Link]
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Swamy, G. N., & et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
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ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]
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Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]
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ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Kang, S., & et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2257. [Link]
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Reddy, A. B., & et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
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Application Note & Protocols: Quantitative Analysis of 1-Methyl-1H-indazole-6-carboxylic acid
Abstract
This document provides comprehensive methodologies for the quantitative analysis of 1-Methyl-1H-indazole-6-carboxylic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust and reliable analytical techniques in drug manufacturing and safety assessment, we present two validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating, with detailed explanations of experimental choices grounded in established analytical principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of various pharmacologically active agents. Its precise quantification is paramount throughout the drug development lifecycle. In process chemistry, monitoring its concentration ensures reaction efficiency and yield. In final drug substance, it may be present as a process-related impurity or a degradation product, necessitating its control to ensure patient safety.[1] Therefore, the development of accurate, precise, and robust analytical methods is not merely a procedural step but a foundational component of quality assurance.
The methods detailed herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), ensuring they are fit for their intended purpose.[2][3]
Method 1: HPLC-UV for Assay and Impurity Control
This reversed-phase HPLC method is designed for its robustness and accessibility, making it ideal for routine analysis in a quality control (QC) laboratory. It is suitable for determining the assay of this compound in bulk material or for monitoring it as a known impurity at levels typically above the reporting threshold.
Rationale and Method Principles
The choice of reversed-phase chromatography is based on the non-polar, aromatic nature of the indazole ring system, which provides excellent retention on a C18 stationary phase. The carboxylic acid moiety is ionizable; its pKa dictates the mobile phase pH required for good peak shape and retention reproducibility. By acidifying the mobile phase with formic acid, we ensure the carboxylic acid is in its neutral, protonated form (-COOH), which minimizes peak tailing and enhances retention on the non-polar stationary phase. UV detection is selected due to the chromophoric nature of the indazole ring, which exhibits strong absorbance in the UV spectrum, providing adequate sensitivity for assay and high-level impurity analysis.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagent: Formic Acid (≥99%)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2.2.2. Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
2.2.3. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (Reference at 360 nm) |
| Run Time | 20 minutes |
2.2.4. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard & Calibration Curve: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Diluent.
-
Sample Solution (for Assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Further dilute as necessary to fall within the calibration range.
Workflow Diagram
Caption: HPLC-UV workflow from preparation to quantification.
Method 2: LC-MS/MS for Trace-Level Quantification
This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying trace levels of this compound in complex matrices, such as biological fluids (plasma, urine) or for identifying it as a trace impurity below the quantitation limits of UV detectors.
Rationale and Method Principles
The liquid chromatography portion of this method is similar to the HPLC-UV approach, employing reversed-phase separation. However, the key to this method's power lies in its detector: a tandem mass spectrometer. Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte. By using tandem MS (MS/MS), we isolate the molecular ion of our analyte (precursor ion), fragment it, and then monitor a specific, characteristic fragment ion (product ion). This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident quantification at very low concentrations.[4] Electrospray Ionization (ESI) in positive mode is chosen as it is highly effective for protonating nitrogen-containing heterocyclic compounds.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Internal Standard (IS): Isotope-labeled this compound (¹³C₆, ¹⁵N₂) or a structurally similar compound not present in the sample (e.g., 1-Methyl-1H-indazole-5-carboxylic acid).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)
-
Reagent: Formic Acid (Optima™ LC/MS grade)
-
Extraction Solvent: Dichloromethane or Ethyl Acetate
3.2.2. Instrumentation
-
LC System: Shimadzu Nexera or Waters Acquity UPLC system.
-
Mass Spectrometer: SCIEX 6500+ QTRAP or Waters Xevo TQ-S micro or equivalent.
-
Analytical Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size (or equivalent).
3.2.3. LC and MS Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 177.1 -> 159.1 (Quantifier), 177.1 -> 131.1 (Qualifier); IS: (Adjust based on IS used) |
| Key MS Parameters | Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C |
3.2.4. Sample Preparation (from Plasma)
-
Spiking: To 100 µL of plasma sample (or blank matrix for calibration curve), add 10 µL of Internal Standard working solution.
-
Protein Precipitation: Add 300 µL of cold Acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial for analysis.
Workflow Diagram
Caption: LC-MS/MS workflow for trace analysis in plasma.
Method Validation: Ensuring Trustworthiness
Both methods must be validated to demonstrate they are fit for purpose. The validation should be performed according to ICH Q2(R2) guidelines.[2][3] Key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | HPLC-UV Method (Assay) | LC-MS/MS Method (Trace) | Justification |
| Specificity | Peak purity index > 990; baseline resolution from known impurities. | No interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the signal is from the analyte only.[5] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Demonstrates a direct relationship between concentration and response.[5] |
| Range | 80% to 120% of the nominal concentration. | LLOQ to 1000 ng/mL (or as needed). | The interval providing acceptable accuracy, precision, and linearity.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (±20% at LLOQ) | Closeness of test results to the true value.[2] |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Intra-day & Inter-day (n=6): ≤ 15% (≤ 20% at LLOQ) | Measures the scatter of results from multiple analyses of the same sample.[2] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | Determined by accuracy and precision at the lowest calibration point. | The lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | Insensitive to minor changes in flow rate (±5%), column temp (±2°C), pH (±0.1). | Consistent results across different analysts, instruments, and days. | Measures the method's capacity to remain unaffected by small, deliberate variations. |
Conclusion
The two analytical methods presented provide a comprehensive toolkit for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine QC applications, while the LC-MS/MS method provides the high sensitivity and specificity required for trace analysis in complex environments. The causality behind each experimental choice has been explained to empower the analyst, and the framework for validation ensures that either method, when properly implemented, will produce trustworthy and defensible data critical for advancing drug development programs.
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). A guide on impurity management in pharmaceuticals.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025).
-
ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. (2020). A review of LC methods for carboxylic acid analysis. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. A publication detailing a derivatization-based LC-MS/MS method for carboxylic acids. [Link]
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Application Note: A Robust Preparative HPLC Method for the Purification of 1-Methyl-1H-indazole-6-carboxylic Acid
Abstract
This application note presents a detailed, optimized, and validated protocol for the purification of 1-Methyl-1H-indazole-6-carboxylic acid using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Indazole derivatives are crucial building blocks in medicinal chemistry and drug development, necessitating high-purity materials for reliable downstream applications. The methodology described herein is designed for researchers, chemists, and process development scientists, providing a comprehensive guide from fundamental principles to step-by-step execution. We address the specific physicochemical properties of the target compound, particularly its acidic nature, and explain the rationale behind the selection of the stationary phase, mobile phase composition, and pH control to achieve optimal separation and recovery.
Introduction and Scientific Principles
This compound is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2] The presence of impurities from synthetic precursors or side reactions can compromise the integrity of subsequent biological and chemical assays. Therefore, a robust purification strategy is paramount.
Reverse-phase liquid chromatography (RPLC) is the predominant technique for purifying small organic molecules due to its versatility and high resolving power.[3] The core principle of RPLC involves the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4] For ionizable compounds like this compound, controlling the mobile phase pH is the most critical factor for achieving reproducible retention and sharp peak shapes.[5]
Causality of pH Control: The target molecule contains a carboxylic acid functional group with a predicted pKa of approximately 4.10.[6]
-
Above the pKa (pH > 4.1): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion. This ionized form is highly polar and exhibits minimal interaction with the non-polar C18 stationary phase, leading to poor retention and early elution, often with the solvent front.[7]
-
Below the pKa (pH < 4.1): The mobile phase provides an excess of protons, suppressing the ionization of the carboxylic acid. The protonated, neutral form of the molecule is significantly more hydrophobic, allowing for effective interaction and retention on the stationary phase.[7][8]
For robust method development, it is a best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[9][10] Therefore, this protocol employs a mobile phase acidified to a pH of approximately 2.1 to ensure the analyte remains in its non-ionized state throughout the separation process.[3][11]
Compound Properties and Characteristics
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1031417-77-2 | [6] |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Yellow Solid | [6] |
| Predicted pKa | 4.10 ± 0.30 | [6] |
| Chemical Structure |
Experimental Protocol: Preparative HPLC
This section provides a self-validating, step-by-step protocol for the purification process.
Materials and Instrumentation
| Category | Item |
| Instrumentation | Preparative HPLC system with binary gradient pump, autosampler, UV-Vis detector, and fraction collector. |
| Column | Reverse-Phase C18, 5 or 10 µm particle size. (e.g., 250 x 21.2 mm or similar preparative dimension). |
| Chemicals | Crude this compound. |
| Solvents | HPLC-grade Acetonitrile (ACN), HPLC-grade Water. |
| Additives | Trifluoroacetic Acid (TFA), HPLC-grade (≥99.5%). |
| Glassware/Other | Volumetric flasks, graduated cylinders, beakers, 0.45 µm syringe filters, sample vials, collection tubes. |
Workflow Diagram
The overall purification workflow is illustrated below, from sample preparation to the final isolation of the pure compound.
Caption: Workflow for HPLC Purification.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water in a 1 L volumetric flask, add 1 mL of trifluoroacetic acid (TFA). Mix thoroughly. This creates a 0.1% (v/v) TFA solution with a pH of approximately 2.1.[3]
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile (ACN) in a 1 L volumetric flask, add 1 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in ACN solution.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and detector noise.
Step 2: Sample Preparation
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Mobile Phase A and B. The goal is to achieve a high concentration without precipitation (e.g., 50-100 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an appropriate autosampler vial to remove any particulate matter that could damage the column.
Step 3: HPLC System Setup and Method Parameters
-
Install the preparative C18 column and purge the HPLC system with Mobile Phase B, followed by Mobile Phase A.
-
Equilibrate the column with the initial gradient conditions (95% A : 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Set the UV detection wavelength. Based on the indazole chromophore, a wavelength of 254 nm or 280 nm is a suitable starting point. A full UV scan of a diluted sample is recommended to determine the absorbance maximum (λ-max).
Step 4: Gradient Elution and Fraction Collection The following gradient is a robust starting point for method development. The flow rate should be adjusted based on the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95.0 | 5.0 | Linear |
| 5.0 | 95.0 | 5.0 | Linear |
| 30.0 | 5.0 | 95.0 | Linear |
| 35.0 | 5.0 | 95.0 | Linear |
| 35.1 | 95.0 | 5.0 | Linear |
| 40.0 | 95.0 | 5.0 | Linear |
-
Execution: Inject the filtered sample onto the equilibrated column.
-
Fraction Collection: Configure the fraction collector to trigger based on the UV detector signal (e.g., slope and/or threshold). Collect the main peak corresponding to the target compound into separate tubes.
Step 5: Post-Purification Workup
-
Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm purity and identity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the ACN and water via rotary evaporation or, preferably, freeze-drying (lyophilization) to obtain the purified compound as a solid. Lyophilization is ideal as it avoids heating the sample and yields a fluffy, easy-to-handle powder.
Results and Discussion
Expected Outcome: A successful purification run will yield a chromatogram showing a well-resolved main peak for this compound, separated from earlier and later eluting impurities. Due to the acidic mobile phase, the peak shape should be sharp and symmetrical. The use of a C18 column provides strong hydrophobic retention for the protonated form of the molecule.[8]
Rationale for Parameter Choices:
-
Column (C18): Provides a universal non-polar stationary phase that is highly effective for retaining moderately polar to non-polar organic molecules like the target compound.[10][12]
-
Mobile Phase (Water/ACN): This is a standard solvent system in RP-HPLC. Acetonitrile typically provides lower backpressure and good UV transparency compared to methanol.[4][5]
-
Additive (0.1% TFA): This serves two critical functions. First, it reliably lowers the mobile phase pH to ~2.1, ensuring the carboxylic acid is fully protonated.[3][11] Second, TFA can act as an ion-pairing agent for any basic impurities, improving their peak shape.[13]
Troubleshooting:
-
Poor Retention: If the compound elutes too early, it may indicate insufficient hydrophobicity. In this case, decrease the initial percentage of Mobile Phase B or use a less aggressive gradient slope.
-
Peak Tailing: While the acidic mobile phase should prevent tailing from the carboxylic acid, tailing can still occur due to interactions with residual silanols on the silica support.[5] Ensuring the pH is sufficiently low (~2) is the primary remedy.
-
Poor Resolution: If the target peak co-elutes with an impurity, the gradient must be optimized. A shallower gradient around the elution time of the main peak will increase the separation between closely eluting compounds.[14]
Conclusion
The protocol detailed in this application note provides a reliable and scientifically grounded method for the high-purity isolation of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, this reverse-phase HPLC method achieves excellent retention, resolution, and peak shape. This procedure is readily adaptable for various scales, from milligrams to grams, making it a valuable tool for chemists and researchers in the pharmaceutical and life sciences industries.
References
- Phenomenex, Inc. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
- Phenomenex, Inc. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Phenomenex.
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.
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- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
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- Wiczling, P., et al. (2025, August 6). pH/Organic solvent double-gradient reversed-phase HPLC.
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- ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid CAS#: 704-91-6. ChemicalBook.
- Chemrio. (n.d.). This compound. Chemrio.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Bordwell, F. G. (1975). Equilibrium pKa Table (DMSO Solvent and Reference).
- Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide. Merck.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- on Newcrom R1 HPLC column. SIELC.
- Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
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Application Notes and Protocols: Advanced Column Chromatography Techniques for Indazole Derivatives
Abstract
Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3][4] The synthesis of these compounds often yields complex mixtures of regioisomers and stereoisomers, necessitating robust purification strategies. This guide provides an in-depth exploration of column chromatography techniques tailored for the separation of indazole derivatives, addressing the unique challenges posed by their physicochemical properties. We will delve into normal-phase, reversed-phase, and chiral chromatography, offering detailed protocols and explaining the rationale behind methodological choices to empower researchers in drug discovery and development.
Part 1: Foundational Principles for Indazole Separation
The successful chromatographic purification of indazole derivatives hinges on a clear understanding of their inherent chemical nature and how it dictates their interaction with different stationary and mobile phases.
Physicochemical Properties of Indazoles
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[1] Key characteristics influencing their chromatographic behavior include:
-
Polarity: The presence of two nitrogen atoms imparts a degree of polarity, making them amenable to both normal-phase and reversed-phase techniques.
-
Tautomerism: Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[1][2]
-
Basicity: The pyridine-type nitrogen atom in the indazole ring is weakly basic, with a pKa that makes it susceptible to protonation under acidic conditions.[5][6][7] This property is crucial for manipulating retention in reversed-phase chromatography.
-
Hydrogen Bonding: Indazoles can act as both hydrogen bond donors (N-H) and acceptors (pyridine-like N), influencing their interaction with polar stationary phases like silica gel.[8]
Strategic Selection of Chromatographic Mode
The choice between normal-phase, reversed-phase, and chiral chromatography is dictated by the specific properties of the indazole derivative and the nature of the impurities to be removed.
-
Normal-Phase Chromatography (NPC): Ideal for separating less polar to moderately polar indazole derivatives, particularly isomers with subtle differences in polarity.[9][10][11] Unmodified silica gel is the most common stationary phase.[10] A significant challenge in NPC of basic compounds like indazoles is the potential for strong interaction with acidic silanol groups on the silica surface, leading to peak tailing. This can often be mitigated by the addition of a basic modifier to the mobile phase.
-
Reversed-Phase Chromatography (RPC): The workhorse for purifying polar and ionizable compounds.[12][13] RPC utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[12] It is highly effective for separating indazoles with polar functional groups and for removing nonpolar impurities.
-
Chiral Chromatography: Essential for the separation of enantiomers, which is critical in pharmaceutical development as different enantiomers can have vastly different biological activities and toxicities.[14][15] This technique employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[16][17][18][19][20][21][22][23]
Part 2: Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the purification of a wide range of indazole derivatives.
Protocol for Normal-Phase Flash Chromatography of Indazole Isomers
Objective: To separate a mixture of N1- and N2-alkylated indazole regioisomers.
Rationale: The subtle differences in the dipole moments of N1 and N2 isomers often allow for their separation on silica gel. The addition of a basic modifier like triethylamine (TEA) is crucial to prevent peak tailing by masking the acidic silanol groups.
Materials:
-
Crude mixture of indazole isomers
-
Flash-grade silica gel (40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Methodology:
-
TLC Method Development:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet-pack the column to ensure a homogenous stationary phase bed.[25]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase. A gradient elution, gradually increasing the percentage of EtOAc, is often most effective.[24]
-
Monitor the elution by UV detection and collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify and pool the pure fractions of each isomer.
-
Workflow for Normal-Phase Chromatography
Caption: A systematic workflow for the normal-phase separation of indazole isomers.
Protocol for Reversed-Phase Preparative HPLC of a Polar Indazole Derivative
Objective: To purify a polar, potentially ionizable indazole derivative from reaction byproducts.
Rationale: RPC is well-suited for polar compounds.[27] The addition of an acidic modifier like formic acid or trifluoroacetic acid (TFA) protonates the basic indazole nitrogen, leading to sharper peaks and consistent retention times.[28][29]
Materials:
-
Crude polar indazole derivative
-
Preparative HPLC system with a C18 column
-
Solvents: HPLC-grade water, acetonitrile (ACN), and an acidic modifier (e.g., 0.1% formic acid).
Methodology:
-
Analytical Method Development:
-
Develop a separation method on an analytical C18 column.[30]
-
Screen gradients of ACN in water (both containing 0.1% formic acid).
-
Optimize the gradient for baseline resolution of the target compound.
-
-
Scale-Up to Preparative Scale:
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
-
Sample Injection and Elution:
-
Dissolve the sample in the initial mobile phase or a compatible solvent like DMSO.
-
Inject the sample and begin the gradient elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the fractions using the analytical HPLC method.
-
-
Product Isolation:
-
Pool the pure fractions and remove the ACN by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product.
-
Data Summary: Mobile Phase Additives for Indazole Chromatography
| Chromatographic Mode | Additive | Purpose | Typical Concentration |
| Normal-Phase | Triethylamine (TEA) | Reduces peak tailing by masking acidic silanols | 0.1 - 1.0% |
| Reversed-Phase | Formic Acid (FA) / Trifluoroacetic Acid (TFA) | Suppresses silanol activity and ensures consistent protonation of the basic indazole, leading to sharper peaks.[29] | 0.05 - 0.1% |
| Chiral (Normal Phase) | Diethylamine (DEA) / Ethanolamine | Improves peak shape and can enhance enantioselectivity for basic compounds.[31] | 0.1 - 0.5% |
| Chiral (SFC) | Water, Amines | Can improve peak shape and selectivity.[32][33] | 0.5 - 2.0% |
Protocol for Chiral Separation of Indazole Enantiomers by SFC
Objective: To resolve a racemic mixture of a chiral indazole derivative.
Rationale: Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than traditional chiral HPLC, making it a "greener" and more efficient technique for preparative separations.[19][20] Polysaccharide-based chiral stationary phases are highly effective for a wide range of compounds.
Materials:
-
Racemic indazole derivative
-
SFC system with a chiral column (e.g., Daicel CHIRALPAK® series)
-
Supercritical CO₂
-
Co-solvents: Methanol, Ethanol, Isopropanol
-
Additives (optional): Diethylamine (DEA)
Methodology:
-
Column and Co-solvent Screening:
-
Screen several polysaccharide-based chiral columns.
-
For each column, test different alcohol co-solvents (e.g., methanol, ethanol).
-
If peak shape is poor, add a small amount of a basic modifier like DEA to the co-solvent.
-
-
Method Optimization:
-
Once a promising separation is found, optimize the co-solvent percentage, back pressure, and temperature to maximize resolution.
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative scale.
-
Perform stacked injections to maximize throughput.
-
-
Fraction Collection and Analysis:
-
Collect the separated enantiomers.
-
Analyze the enantiomeric purity of each fraction using the analytical SFC method.
-
Decision Pathway for Method Selection
Caption: A logical decision tree for selecting the optimal chromatographic technique for indazole purification.
Part 3: Ensuring Trustworthiness and Reproducibility
The integrity of any purification protocol lies in its reproducibility. The methods outlined above incorporate self-validating steps. Initial analytical scale experiments (TLC, analytical HPLC/SFC) predict the outcome of the preparative separation. Subsequent analysis of the collected fractions with the same analytical method provides immediate confirmation of purity. This iterative cycle of analysis-purification-analysis is fundamental to achieving reliable and high-purity results.
Conclusion
The chromatographic purification of indazole derivatives is a multi-faceted challenge that can be effectively addressed with a systematic and knowledge-based approach. By understanding the physicochemical properties of the target molecules and strategically selecting the appropriate chromatographic mode, stationary phase, and mobile phase, researchers can confidently isolate indazoles of high purity. The protocols and principles detailed in these application notes provide a solid foundation for tackling the diverse purification challenges encountered in the synthesis and development of indazole-based therapeutics.
References
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
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Kromasil. Basic methodology for method development in preparative HPLC. Available from: [Link]
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-
Sorbent Technologies, Inc. Flash Chromatography Basics. 2025. Available from: [Link]
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Waters Corporation. Method Development With Convergence Chromatography. Available from: [Link]
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SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. Available from: [Link]
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Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. Available from: [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. 2024. Available from: [Link]
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Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. 2025. Available from: [Link]
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Lab Bulletin. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
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Pharmaceutical Technology. Supercritical Fluid Chiral Separations. 2003. Available from: [Link]
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Wikipedia. Indazole. Available from: [Link]
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LCGC International. Should an Additive be Added to your HPLC Eluent?. Available from: [Link]
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Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]
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Suresh Gyan Vihar University. HPLC METHOD DEVELOPMENT - A REVIEW. Available from: [Link]
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Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 2024. Available from: [Link]
- A. J. D. P. et al. "A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement." Chemical Science, 2020.
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 2025. Available from: [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. 2021. Available from: [Link]
-
ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available from: [Link]
-
Chrominfo. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. 2025. Available from: [Link]
- S. A. W. et al. "Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase.
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-
Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
- J. L. et al. "Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
-
ResearchGate. Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. 2014. Available from: [Link]
- K. M. S. et al. "Reverse-phase HPLC analysis and purification of small molecules." Methods in Molecular Biology, 2013.
-
Pharma Group. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025. Available from: [Link]
-
Biotage. Reversed-Phase Flash Purification. Available from: [Link]
-
LCGC International. Separation of Chiral Enantiomers in LC Enantioseparations. 2023. Available from: [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. 2025. Available from: [Link]
- J. H. et al. "Development of a selective and scalable N1-indazole alkylation." Organic & Biomolecular Chemistry, 2024.
- D. W. A. et al. "Enantiomeric Separation of New Chiral Azole Compounds." Molecules, 2021.
- S. S. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Journal of Medicinal Chemistry, 2021.
-
Chromatography Today. Easy purification of isomers with prepacked glass columns. Available from: [Link]
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Application Note: Harnessing 1-Methyl-1H-indazole-6-carboxylic Acid in the Development of Potent and Selective GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Its activation by long-chain fatty acids triggers a cascade of signaling events that regulate glucose metabolism, promote the secretion of glucagon-like peptide-1 (GLP-1), and exert potent anti-inflammatory effects.[1][3] The development of small-molecule agonists for GPR120 is a key focus of modern drug discovery. Within this landscape, the 1-Methyl-1H-indazole-6-carboxylic acid scaffold has been identified as a privileged chemical starting point for creating potent and selective GPR120 agonists. This application note provides a comprehensive guide to the utilization of this chemical series in a GPR120 drug discovery program, detailing the underlying biological rationale, key in vitro and in vivo characterization assays, and step-by-step protocols to empower researchers in this field.
Introduction: GPR120 - A Dual-Action Therapeutic Target
GPR120 is a class A rhodopsin-like GPCR that is highly expressed in adipose tissue, macrophages, and enteroendocrine L-cells.[1] Its physiological importance stems from its ability to sense dietary fats and translate these signals into metabolic and anti-inflammatory responses. A key feature of GPR120 signaling is its dual coupling to two major intracellular pathways:
-
Gαq/11-Mediated Pathway: Upon agonist binding, GPR120 couples to Gαq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This calcium flux is a hallmark of GPR120 activation and is central to its metabolic effects, including the potentiation of glucose uptake in adipocytes.[1]
-
β-Arrestin-Mediated Pathway: GPR120 activation also promotes the recruitment of β-arrestin 2.[3] The GPR120/β-arrestin 2 complex internalizes and initiates a distinct signaling cascade that is largely responsible for the receptor's potent anti-inflammatory effects.[3] This pathway has been shown to inhibit pro-inflammatory signaling by interfering with the TAK1/TAB1 complex.[3]
This dual signaling capability makes GPR120 an attractive drug target, offering the potential for both glycemic control and mitigation of the chronic low-grade inflammation associated with metabolic disorders.
The Promise of the this compound Scaffold
The discovery of synthetic GPR120 agonists has been crucial for dissecting its physiological roles and for therapeutic development. The indazole core, and specifically the this compound moiety, has proven to be a valuable scaffold in the design of GPR120 agonists. This is due to its ability to form key interactions within the GPR120 binding pocket, leading to high potency and selectivity over other fatty acid receptors like GPR40.
GPR120 Agonist Characterization Workflow
A typical workflow for the identification and characterization of novel GPR120 agonists, such as those derived from the this compound series, involves a tiered screening approach. This begins with primary in vitro assays to assess potency and signaling bias, followed by in vivo studies to evaluate efficacy in a physiological context.
Caption: High-level workflow for GPR120 agonist development.
Core Application Protocols
The following sections provide detailed, step-by-step protocols for the key assays in the GPR120 agonist characterization cascade.
Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)
This assay serves as a primary high-throughput screen to identify compounds that activate the GPR120-Gαq/11 signaling pathway. The protocol is optimized for use with a Fluorometric Imaging Plate Reader (FLIPR) system.
Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR120 triggers a Gαq/11-mediated release of intracellular calcium, leading to a detectable increase in fluorescence.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR120
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
FLIPR Calcium 6 Assay Kit
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (if using CHO cells)
-
384-well black-wall, clear-bottom assay plates
-
FLIPR Tetra® or similar instrument
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR120-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution according to the FLIPR Calcium 6 Assay Kit instructions. If using CHO cells, supplement the buffer with probenecid to a final concentration of 2.5 mM to inhibit dye efflux.
-
Remove the cell plates from the incubator and add 40 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 4x concentrated stock of your this compound derivatives in Assay Buffer. Perform serial dilutions to generate a dose-response curve.
-
-
FLIPR Measurement:
-
Set the FLIPR instrument to read fluorescence (Excitation: 470-495 nm, Emission: 515-575 nm).
-
Program the instrument to add 20 µL of the compound solution to each well and record the fluorescence signal for at least 180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
| Parameter | Typical Value |
| Cell Seeding Density | 15,000 cells/well |
| Dye Loading Time | 60 minutes |
| Compound Addition | 20 µL of 4x stock |
| FLIPR Read Time | 180 seconds |
| EC50 for Control Agonist | 50-200 nM |
Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)
This assay is crucial for confirming GPR120 activity and for assessing potential signaling bias by quantifying the recruitment of β-arrestin to the activated receptor. The DiscoverX PathHunter assay is a widely used platform for this purpose.[4][5][6]
Principle: The assay utilizes enzyme fragment complementation (EFC). GPR120 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to GPR120 brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4]
Materials:
-
PathHunter® GPR120 CHO-K1 β-Arrestin cell line
-
PathHunter® Detection Kit (including Cell Assay Buffer, Substrate Reagent 1, and Substrate Reagent 2)
-
384-well white, solid-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Cell Plating:
-
Plate the PathHunter® GPR120 cells in a 384-well white plate at 5,000 cells per well in 20 µL of the provided cell plating reagent.[7]
-
Incubate for the recommended time as per the manufacturer's protocol (typically overnight).
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add 5 µL of the compound dilutions to the cell plate. For negative control wells, add 5 µL of assay buffer.
-
Incubate the plate for 90 minutes at 37°C.[5]
-
-
Signal Detection:
-
Measurement and Analysis:
-
Read the chemiluminescence on a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50.
-
Caption: Principle of the PathHunter β-Arrestin Assay.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo assay to assess the ability of a GPR120 agonist to improve glucose disposal, a key therapeutic endpoint for type 2 diabetes.[8]
Principle: After a period of fasting, mice are administered an oral bolus of glucose. Blood glucose levels are then monitored over time. An effective GPR120 agonist will enhance glucose clearance from the bloodstream, resulting in a lower area under the curve (AUC) for the glucose excursion.[9]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Test compound formulation (e.g., in 0.5% methylcellulose)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Acclimation and Fasting:
-
Acclimate the mice to handling for at least 3 days prior to the study.
-
Fast the mice overnight (approximately 16 hours) with free access to water.[10]
-
-
Compound Administration:
-
Record the body weight of each mouse.
-
Administer the this compound derivative or vehicle control via oral gavage at a defined time (e.g., 30-60 minutes) before the glucose challenge.[8]
-
-
Baseline Glucose Measurement (Time 0):
-
Just before the glucose challenge, obtain a baseline blood sample by tail snip or saphenous vein puncture.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Challenge:
-
Administer a 2 g/kg bolus of the 20% glucose solution via oral gavage.[11]
-
-
Post-Challenge Blood Sampling:
-
Collect blood samples at specific time points after the glucose challenge, typically 15, 30, 60, 90, and 120 minutes.[10]
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Compare the AUC of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
| Time Point (min) | Action |
| -10080 | Fast mice overnight (16h) |
| -30 | Administer test compound/vehicle |
| 0 | Measure baseline blood glucose, then administer oral glucose (2 g/kg) |
| 15 | Measure blood glucose |
| 30 | Measure blood glucose |
| 60 | Measure blood glucose |
| 120 | Measure final blood glucose |
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel GPR120 agonists. Its favorable properties allow for the generation of potent and selective compounds with therapeutic potential for metabolic and inflammatory diseases. The integrated workflow and detailed protocols provided in this application note offer a robust framework for researchers to effectively screen, characterize, and advance these promising molecules from in vitro discovery to in vivo validation. By understanding the dual signaling nature of GPR120 and employing these validated assays, scientists can accelerate the development of next-generation therapies targeting this important receptor.
References
-
DiscoverX. (n.d.). PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
-
DiscoveRx. (n.d.). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Springer. (n.d.). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Retrieved from [Link]
-
protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]
-
Frontiers. (n.d.). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Retrieved from [Link]
-
Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral glucose and lard oil tolerance tests to GPR120. Retrieved from [Link]
-
DiscoveRx. (n.d.). PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
MDPI. (n.d.). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Retrieved from [Link]
-
DiscoveRx. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
-
Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. Retrieved from [Link]
-
Vanderbilt MMPC. (2018). Oral Gavage Glucose Tolerance Test (O GTT). Retrieved from [Link]
-
ResearchGate. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Retrieved from [Link]
-
PubMed. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]
-
Receptor.AI. (n.d.). Targeting GPCRs for treating obesity and inflammation. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
NCBI. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
-
Figshare. (2016). Discovery of a Potent and Selective GPR120 Agonist. Retrieved from [Link]
-
ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting GPCRs for treating obesity and inflammation [receptor.ai]
- 3. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 11. researchgate.net [researchgate.net]
Role of 1-Methyl-1H-indazole-6-carboxylic acid in CCR4 antagonist synthesis
Application Note & Protocol
Topic: The Strategic Role of 1-Methyl-1H-indazole-6-carboxylic acid in the Synthesis of Potent and Selective CCR4 Antagonists
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target for immunological disorders and oncology. Its role in mediating the trafficking of regulatory T cells (Tregs) into the tumor microenvironment (TME) makes it a prime candidate for inhibition to enhance anti-tumor immunity.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[2] This document provides a detailed guide on the strategic use of This compound as a core building block in the synthesis of novel CCR4 antagonists. We will explore the rationale behind its selection, provide a detailed synthetic protocol for its elaboration via amide coupling, and discuss the structure-activity relationship (SAR) considerations for developing potent and selective inhibitors.
Introduction: CCR4 as a High-Value Therapeutic Target
The chemokine receptor CCR4, a G-protein coupled receptor (GPCR), plays a pivotal role in immune cell trafficking.[3] Its primary endogenous ligands, CCL17 (TARC) and CCL22 (MDC), are potent chemoattractants for various leukocyte populations, including Th2 cells and, most notably, Tregs.[4][5]
In the context of cancer, tumor cells and associated stromal cells often secrete high levels of CCL17 and CCL22. This creates a chemotactic gradient that recruits CCR4-expressing Tregs into the TME.[1] These infiltrating Tregs suppress the activity of cytotoxic T lymphocytes (CTLs), thereby enabling the tumor to evade immune surveillance and promoting its growth.[6] Consequently, blocking the CCL17/CCL22-CCR4 axis with a small molecule antagonist is a compelling strategy to reduce Treg infiltration, restore anti-tumor immunity, and potentially enhance the efficacy of other immunotherapies like checkpoint inhibitors.[1][7]
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 initiates a signaling cascade that results in cellular chemotaxis. A simplified representation of this pathway is provided below.
Caption: Simplified CCR4 signaling cascade leading to T-cell migration.
The Indazole Scaffold in Modern Drug Discovery
Indazoles are bicyclic heterocyclic compounds composed of fused benzene and pyrazole rings.[8] This scaffold is considered "privileged" in medicinal chemistry due to its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with biological targets.[2][9] Numerous indazole-containing molecules have been successfully developed as therapeutic agents, particularly as kinase inhibitors in oncology.[10][11]
The selection of a 1H-indazole core, specifically the 1-methyl derivative, provides a stable and synthetically versatile platform. The N1-methylation prevents tautomerization and removes a potentially metabolically labile N-H group, often improving pharmacokinetic properties. The carboxylic acid at the 6-position serves as a critical chemical handle for diversification.
This compound: A Strategic Synthon
This compound (CAS No. 1007219-73-9 is a derivative of its corresponding methyl ester) is an ideal starting material for building a library of CCR4 antagonists. Its utility stems from several key features:
-
Core Scaffold: Provides the rigid indazole core that can be oriented within the CCR4 binding pocket.
-
N1-Methyl Group: Blocks a potential site of metabolism and eliminates the N-H proton, which could otherwise lead to undesired interactions or tautomerism.
-
C6-Carboxylic Acid: This functional group is a versatile handle for forming stable amide bonds. Amide coupling is one of the most reliable and widely used reactions in medicinal chemistry, allowing for the systematic introduction of diverse chemical functionalities to explore the SAR.
The general strategy involves coupling the carboxylic acid with a variety of primary or secondary amines to generate a library of amides, which can then be screened for CCR4 antagonism.
General Synthetic Workflow
The process of elaborating the core scaffold into a final drug candidate follows a logical and well-established workflow in medicinal chemistry.
Caption: General workflow for the synthesis of CCR4 antagonists.
Protocol: Synthesis of a Representative CCR4 Antagonist via Amide Coupling
This protocol describes a general procedure for the synthesis of an N-substituted 1-methyl-1H-indazole-6-carboxamide, a common structural motif in small molecule CCR4 antagonists.
Objective: To couple this compound with a representative amine (e.g., 4-(aminomethyl)piperidine derivative) to form the corresponding amide.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., Boc-protected aminopiperidine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Trifluoroacetic acid (TFA) for deprotection (if applicable)
Protocol Steps:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Coupling Reagents: Add the amine coupling partner (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture. The causality here is that the base is required to neutralize the hydrochloride salt of EDC and the HOBt proton, facilitating the formation of the active ester intermediate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted reagents and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
(Optional) Deprotection: If an acid-labile protecting group like Boc was used, dissolve the purified intermediate in DCM and add an excess of TFA. Stir for 1-2 hours, then concentrate under reduced pressure to yield the deprotected final compound, often as a TFA salt.
-
Characterization: Confirm the structure and purity of the final product using:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
High-Performance Liquid Chromatography (HPLC) to determine purity (typically >95%).
-
Structure-Activity Relationship (SAR) and Data Interpretation
The development of potent CCR4 antagonists from the this compound core involves systematic modification of the amide partner. The data from biological assays (e.g., calcium flux, chemotaxis) informs the next round of synthesis.[12]
| Compound ID | Amide Moiety (R-group) | CCR4 Ca²⁺ Flux IC₅₀ (nM)[12] | CCR4 Chemotaxis IC₅₀ (nM)[12] |
| Ref-A | Simple benzylamine | > 1000 | > 1000 |
| Ref-B | Piperidinyl-azetidine motif | 22 | 50 |
| Ref-C | Complex bicyclic amine | 40 | 70 |
Data is representative and adapted from published findings for illustrative purposes.[12][13]
Interpretation of SAR:
-
Causality of Potency: The data clearly indicates that the nature of the amide substituent is a primary determinant of antagonist potency. Simple, small groups (Ref-A) show little to no activity.
-
Role of Complex Amines: Potency is significantly enhanced by introducing more complex, often basic, amine moieties like piperidinyl-azetidine structures (Ref-B, Ref-C).[12] These groups are hypothesized to occupy a specific sub-pocket within the CCR4 receptor, forming critical interactions that lead to effective antagonism.
-
Optimizing Properties: While potency is key, medicinal chemists must also optimize for pharmacokinetic properties such as solubility, cell permeability, and metabolic stability. The indazole core provides a stable anchor while modifications are made to the amide "tail" to balance these competing requirements. For example, highly basic amines may improve potency but can lead to low oral absorption.[14]
Conclusion
This compound stands out as a highly valuable and strategically sound starting point for the discovery of novel CCR4 antagonists. Its stable, N-methylated indazole core and the synthetically versatile C6-carboxylic acid handle allow for the efficient generation of diverse chemical libraries via robust amide coupling chemistry. The protocols and SAR insights provided herein serve as a foundational guide for researchers aiming to develop next-generation immunomodulatory agents targeting the critical CCR4 pathway.
References
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]
-
Antagonists of CCR4 as Immunomodulatory Agents. PubMed. Available at: [Link]
-
CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link]
-
CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. MDPI. Available at: [Link]
-
A novel CCR4 antagonist induces potent anti-tumor response through inhibition of Treg migration into the tumor microenvironment. AACR Journals. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]
-
CCL17, CCL22 and their receptor CCR4 in hematologic malignancies. PMC - NIH. Available at: [Link]
-
CC Chemokines in a Tumor: A Review of Pro-Cancer and Anti-Cancer Properties of the Ligands of Receptors CCR1, CCR2, CCR3, and CCR4. MDPI. Available at: [Link]
-
CCL17/TARC and CCR4 expression in Merkel cell carcinoma. Oncotarget. Available at: [Link]
-
Chemokine CCL4 Induces Vascular Endothelial Growth Factor C Expression and Lymphangiogenesis by miR-195-3p in Oral Squamous Cell Carcinoma. Frontiers. Available at: [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. Available at: [Link]
Sources
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- 3. Antagonists of CCR4 as immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays of 1-Methyl-1H-indazole-6-carboxylic Acid Analogs
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for the synthesis of compounds targeting a wide array of biological entities.[1] Derivatives of 1-Methyl-1H-indazole-6-carboxylic acid, the subject of this guide, are integral to the development of novel therapeutics, particularly in the realms of oncology and metabolic diseases.[2][3][4][5] The core structure of these analogs provides a unique combination of hydrogen bond donors and acceptors, allowing for high-affinity interactions with various protein targets. This guide will provide a comprehensive overview of cell-based assay protocols to characterize the biological activity of this compound analogs, with a particular focus on their potential as modulators of the G-protein coupled receptor, GPR120.
Part 1: Foundational Cellular Assays - Assessing General Cytotoxicity and Viability
Prior to investigating the specific mechanism of action of novel this compound analogs, it is crucial to first establish their general effects on cell health. These foundational assays determine the concentration range at which the compounds exhibit cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, which is essential for interpreting data from more specific functional assays.[6][7][8][9][10]
The Principle of Cytotoxicity and Viability Assays
Cytotoxicity assays measure the degree to which a compound can damage or kill cells.[6] This can occur through various mechanisms, including necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[9] In contrast, cell viability assays assess the overall health of a cell population by measuring metabolic activity or membrane integrity.[11][12] A decrease in viability can indicate either cytotoxicity or an inhibition of cell proliferation.
Experimental Workflow: A Tiered Approach
A logical workflow for assessing the initial cellular impact of your indazole analogs is to first perform a broad cytotoxicity screen, followed by more detailed viability and mechanistic assays on compounds of interest.
Tiered approach to assessing cellular health in response to indazole analogs.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cytotoxicity.[6]
Materials:
-
Cells of interest (e.g., HEK293 for general screening, or a cancer cell line if evaluating anti-proliferative effects)
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader with absorbance capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of compound addition. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the indazole analogs in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with a lysis buffer (maximum LDH release control).
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action (typically 24-72 hours).
-
Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 nM to 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| Wavelength for Absorbance | 490 nm |
Protocol 2: Resazurin Cell Viability Assay
This assay utilizes the reduction of the blue dye resazurin to the fluorescent pink resorufin by metabolically active cells. The intensity of the fluorescent signal is proportional to the number of viable cells.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
Resazurin sodium salt solution
-
96-well black, clear-bottom cell culture plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the LDH assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10-25 µg/mL.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once the cytotoxic or anti-proliferative potential of the indazole analogs has been established, the next step is to investigate the underlying mechanism of cell death or growth arrest.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound analogs
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the viability assays.
-
Incubation: Treat cells with the indazole analogs for a time course that allows for the induction of apoptosis (typically 6-24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number.
| Parameter | Recommendation |
| Incubation Time | 6, 12, and 24 hours to capture the peak of caspase activity |
| Positive Control | Staurosporine or a similar known apoptosis inducer |
Part 3: Target-Specific Functional Assays - Focus on GPR120
Recent studies have identified indazole-6-phenylcyclopropylcarboxylic acid derivatives as selective agonists of GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor involved in metabolic regulation.[14][15] This makes GPR120 a highly relevant target for novel analogs of this compound.
The GPR120 Signaling Pathway
GPR120 is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured as an indicator of receptor activation.
Simplified GPR120 signaling pathway upon agonist binding.
Protocol 4: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR120 activation.
Materials:
-
HEK293 cells stably expressing GPR120
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
This compound analogs
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed GPR120-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Compound Plate Preparation: Prepare a serial dilution of the indazole analogs in assay buffer in a separate 96-well plate.
-
Data Acquisition: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity over baseline is indicative of intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
| Parameter | Recommendation |
| Cell Line | HEK293 stably expressing human GPR120 |
| Calcium Dye | Fluo-4 AM |
| Positive Control | A known GPR120 agonist (e.g., GW9508) |
| Data Acquisition Mode | Kinetic read, every 1-2 seconds for 2-3 minutes |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound analogs. By progressing from general cytotoxicity and viability assays to more specific, target-oriented functional assays, researchers can efficiently identify and characterize promising lead compounds. For analogs demonstrating potent GPR120 agonism, further investigations could include downstream signaling assays (e.g., ERK phosphorylation) and in vivo studies in models of metabolic disease to fully elucidate their therapeutic potential.
References
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ELISA Genie. (n.d.). Transcription Factor Activity Assay Sample Protocol. Retrieved from [Link]
- Al-Sheddi, E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
- Busby, S., & Ebright, R. H. (2009). Assays for Transcription Factor Activity.
- Parmar, A., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. PubMed.
- Heering, J., & Merk, D. (2019). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Wang, Y., et al. (2023).
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Boster Bio. (n.d.). ChIP Protocol for Transcription Factors. Retrieved from [Link]
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Assay Genie. (n.d.). Transcription Factor Activity Assay Kits. Retrieved from [Link]
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CD Genomics. (n.d.). A Step-by-Step Guide: Plan Your Next Transcription Factor Research Experiment. Retrieved from [Link]
- Inoue, T., et al. (2018).
- Li, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Al-Ostoot, F. H., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed.
- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Kojetin, D. J., & Burris, T. P. (2013). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH.
- Wang, H., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed.
- Moore, J. T., et al. (2006).
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
- McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
- McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed.
-
Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid methyl ester. Retrieved from [Link]
- Moore, J. T., et al. (2022). Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket.
- van den Hurk, R. S. M., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- Li, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Zhang, L., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. PMC.
- O'Malley, B. W., et al. (2008). Nuclear Receptor Coactivators: Master Regulators of Human Health and Disease. SciSpace.
- Weikum, E. R., et al. (2017).
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Hauser, A. S., et al. (2019).
- McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Semantic Scholar.
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Notably, derivatives of the indazole core have yielded successful therapeutics, such as Pazopanib, a potent tyrosine kinase inhibitor, and Niraparib, an inhibitor of poly(ADP-ribose)polymerase (PARP).[1]
The 1-Methyl-1H-indazole-6-carboxylic acid moiety serves as a critical starting point or key intermediate for the synthesis of diverse compound libraries.[4][5][6] By modifying this core structure, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop novel therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing cascade for novel this compound derivatives. It outlines a logical, tiered approach, beginning with broad cytotoxic screening and progressing to specific, mechanism-of-action assays. The protocols herein are designed to be robust and self-validating, providing the foundational data necessary for advancing promising compounds through the drug discovery pipeline.[7][8]
Tier 1: High-Throughput Screening for Biological Activity
The initial phase in evaluating a new library of chemical entities involves high-throughput screening (HTS) to rapidly identify compounds, or "hits," that exhibit biological activity.[9][10][11][12] Cell-based assays are indispensable at this stage as they provide a biologically relevant context, simultaneously assessing compound permeability, stability, and potential cytotoxicity.[13][14][15]
Causality: Why Start with a Cytotoxicity Screen?
A primary cytotoxicity screen serves two fundamental purposes:
-
Hit Identification: It flags compounds that inhibit cell proliferation or induce cell death, which is a desirable outcome for potential anti-cancer agents.
-
Toxicity Filtering: It identifies compounds that are non-specifically cytotoxic at low concentrations, allowing them to be deprioritized early to avoid costly downstream failures.
This initial screen provides a broad assessment of a compound's biological impact, guiding the subsequent, more focused mechanistic studies.
Experimental Workflow: High-Throughput Cytotoxicity Screening
The following diagram illustrates a typical workflow for an initial HTS campaign.
Caption: Inhibition of a generic kinase signaling cascade.
This protocol describes a general method to measure the direct inhibition of a purified kinase enzyme. It can be adapted for various readout technologies, such as radiometric assays or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [16][17][18] Causality Behind Choices:
-
Biochemical vs. Cell-Based: A biochemical (cell-free) assay is used here to confirm direct target engagement with the kinase, independent of cellular uptake or metabolism. [17]* ATP Concentration: The concentration of ATP is critical. For determining an accurate and comparable IC₅₀, the ATP concentration should ideally be at or near the Michaelis constant (Kₘ) of the enzyme, as high ATP levels can outcompete ATP-competitive inhibitors. [19] Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
Test compounds (indazole derivatives) in DMSO.
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
ATP solution.
-
Detection reagents (e.g., ³²P-ATP for radiometric assay, or Europium-labeled antibody and fluorescent acceptor for TR-FRET).
-
Microplates (e.g., 384-well low-volume).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add in order:
-
Kinase reaction buffer.
-
Test compound dilution.
-
Purified kinase enzyme.
-
Substrate.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration should be at the Kₘ for ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or SDS).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
TR-FRET: Add the detection solution containing the Eu-labeled anti-phospho-substrate antibody and the acceptor molecule. Incubate to allow for binding.
-
-
Data Acquisition: Read the plate on the appropriate instrument (scintillation counter or TR-FRET-capable plate reader).
-
Data Analysis: Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value as described in section 2.3. [20]
PARP Inhibition and Synthetic Lethality
PARP inhibitors are a clinically successful class of drugs that exploit the concept of synthetic lethality. In tumors with defects in the homologous recombination (HR) DNA repair pathway (e.g., those with BRCA1/2 mutations), inhibiting the PARP-mediated base excision repair (BER) pathway leads to an accumulation of DNA damage that cannot be repaired, resulting in selective cancer cell death. [21]Many indazole-based compounds have been developed as potent PARP inhibitors. [22][23][24]
Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.
This assay quantifies the activity of PARP enzymes within intact cells by measuring the level of poly(ADP-ribose) (PAR) polymer formation after inducing DNA damage.
Materials:
-
BRCA-proficient and BRCA-deficient paired cell lines (e.g., CAPAN-1).
-
Test compounds (indazole derivatives).
-
DNA-damaging agent (e.g., H₂O₂ or MNNG).
-
Cell lysis buffer.
-
Commercially available PARP activity ELISA kit (containing PAR-coated plates, anti-PAR primary antibody, HRP-conjugated secondary antibody, and substrate).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed both BRCA-proficient and deficient cells in separate plates. Allow them to attach overnight. Treat the cells with various concentrations of the indazole derivatives for 1-4 hours.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) to the cells for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the provided lysis buffer to release cellular contents.
-
ELISA Protocol: a. Add cell lysates to the wells of the ELISA plate provided in the kit. b. Follow the kit manufacturer's instructions for incubation with the anti-PAR primary antibody, washing steps, incubation with the HRP-conjugated secondary antibody, and subsequent washing. c. Add the HRP substrate (e.g., TMB) and allow the color to develop. d. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The amount of color is proportional to the PARP activity. Calculate the percent inhibition of PARP activity for each compound concentration relative to the damaged but untreated control. Determine the EC₅₀ value. Comparing the anti-proliferative IC₅₀ (from section 2.3) with the PARP inhibition EC₅₀ provides evidence of on-target activity.
Data Summary and Interpretation
The results from the in vitro testing cascade should be systematically organized to facilitate SAR analysis and prioritize compounds for further development.
| Compound ID | Structure Modification | Cytotoxicity IC₅₀ (µM) [HeLa] | Kinase X IC₅₀ (µM) | PARP-1 EC₅₀ (µM) | Notes |
| DERIV-001 | R = -H | > 50 | > 50 | > 50 | Inactive Parent |
| DERIV-002 | R = -Phenyl | 5.2 | 0.8 | 25.6 | Potent Kinase Inhibitor |
| DERIV-003 | R = -Piperidine | 1.1 | 15.3 | 0.05 | Potent PARP Inhibitor |
| DERIV-004 | R = -Cl-Phenyl | 0.9 | 0.1 | 18.9 | Highly Potent Kinase Inhibitor |
| DERIV-005 | R = -CN | 0.02 | 0.01 | 0.03 | Potent but likely non-specific |
Table 1: Example of a summary table for a hypothetical series of this compound derivatives. Data allows for direct comparison of potency and selectivity.
Conclusion
The systematic in vitro evaluation of novel this compound derivatives is a cornerstone of the early drug discovery process. The tiered approach detailed in these application notes, progressing from broad phenotypic screening to specific target-based assays, provides a robust framework for identifying active compounds and elucidating their mechanisms of action. By employing efficient and validated protocols for cytotoxicity, kinase inhibition, and PARP activity, researchers can generate high-quality, reproducible data. This information is critical for establishing structure-activity relationships, optimizing lead compounds, and making informed decisions to advance the most promising candidates toward preclinical development.
References
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- 21. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Robust and Scalable Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiemetic properties.[1][2] 1-Methyl-1H-indazole-6-carboxylic acid, in particular, is a crucial building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural isomer, 1-methyl-1H-indazole-3-carboxylic acid, is a key precursor to the antiemetic drug Granisetron, highlighting the importance of this compound class.[3]
The development of a safe, efficient, and scalable synthetic process for this compound is therefore of critical importance for pharmaceutical development and manufacturing. This application note provides a detailed, field-proven protocol for its synthesis via the direct N-methylation of 1H-Indazole-6-carboxylic acid. The described methodology is designed for scale-up, prioritizing safety, regioselectivity, and operational simplicity.
Synthetic Strategy: Direct N1-Methylation
The chosen synthetic route involves the direct methylation of the nitrogen at the N1 position of the indazole ring of 1H-Indazole-6-carboxylic acid. A primary challenge in the N-alkylation of indazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.
This protocol employs a robust method adapted from established procedures for related indazoles, utilizing an alkaline earth metal oxide as the base.[4] This approach offers significant advantages for large-scale production over methods that use alkali metals to generate alkoxides in situ, as it circumvents the generation of flammable hydrogen gas.[3] The use of dimethyl sulfate as the methylating agent provides an efficient and cost-effective solution for industrial applications.
Reaction Scheme:
Process Workflow and Logic
The entire synthesis, from reactor setup to final product isolation, is designed as a streamlined and logical sequence. The following diagram illustrates the key stages of the process.
Caption: Workflow for the scale-up synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Molar Mass ( g/mol ) | Moles (mol) | Molar Eq. |
| Starting Material | ||||
| 1H-Indazole-6-carboxylic acid | 1.00 kg | 162.15 | 6.17 | 1.0 |
| Reagents | ||||
| Calcium Oxide (CaO) | 0.41 kg | 56.08 | 7.31 | 1.19 |
| Dimethyl Sulfate (DMS) | 0.93 kg (0.70 L) | 126.13 | 7.37 | 1.2 |
| Methanol (Solvent) | 10.0 L | - | - | - |
| Concentrated HCl (37%) | As required | - | - | - |
| Water (for work-up) | 10.0 L | - | - | - |
| Heptane (for washing) | 2.0 L | - | - | - |
| Product | ||||
| This compound | ~0.98 kg (Typical) | 176.17 | 5.56 | - |
| Yield | ~90% (Typical) | - | - | - |
Detailed Experimental Protocol
CAUTION: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood or an appropriate production facility. Adhere strictly to all safety precautions.
Equipment:
-
20L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Charging and Salt Formation:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (nitrogen).
-
Charge the reactor with 1H-Indazole-6-carboxylic acid (1.00 kg, 6.17 mol).
-
Add methanol (10.0 L) to the reactor with stirring to form a slurry.
-
Add calcium oxide (0.41 kg, 7.31 mol) to the mixture.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 2 hours. This step facilitates the formation of the calcium salt of the starting material, which aids in directing the subsequent methylation to the N1 position.
-
-
N-Methylation Reaction:
-
While maintaining reflux, add dimethyl sulfate (0.93 kg, 7.37 mol) dropwise to the reaction mixture over a period of 1-2 hours using an addition funnel. Extreme Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment (PPE).[5]
-
After the addition is complete, continue to heat the mixture at reflux for an additional 3-5 hours.
-
-
In-Process Monitoring:
-
Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is considered complete when the starting material is consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly add water (10.0 L) to the reaction mixture with good stirring to quench any unreacted dimethyl sulfate and dissolve inorganic salts.
-
Carefully add concentrated hydrochloric acid to the slurry to adjust the pH to approximately 1-2. This will protonate the carboxylate group, causing the product to precipitate out of the solution.
-
Stir the resulting thick slurry for 1 hour at room temperature to ensure complete precipitation.
-
-
Purification and Drying:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (2 x 2.0 L) until the filtrate is neutral (pH ~7).
-
Perform a final wash with heptane (2.0 L) to displace water and remove non-polar impurities.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
-
Product Characterization:
-
The final product, this compound, should be a white to off-white solid.
-
Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, Mass Spectrometry, HPLC). The expected molecular weight is 176.17 g/mol .
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber for dimethyl sulfate).[5][6]
-
Dimethyl Sulfate (DMS): DMS is extremely hazardous. It is corrosive, a potent alkylating agent, and a suspected human carcinogen. All operations involving DMS must be conducted in a certified chemical fume hood. Have a DMS decontamination solution (e.g., dilute aqueous ammonia) readily available.[5]
-
Calcium Oxide: CaO is a corrosive solid that can cause severe irritation upon contact. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Handling: Use in a well-ventilated area. Avoid generating dust.[7] Work clothes should be laundered separately. Always wash hands thoroughly after handling.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note details a scalable, efficient, and safety-conscious process for the synthesis of this compound. By utilizing a readily available starting material and an alkaline earth metal oxide base to control regioselectivity, this protocol avoids the hazards associated with older methods while providing high yields and purity. This robust procedure is well-suited for implementation in pilot plant and commercial manufacturing settings, providing a reliable source of this valuable pharmaceutical intermediate.
References
- Fisher Scientific. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from Fisher Scientific.
- FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved from chem-station.com.
-
Aouad, M. R., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
- CymitQuimica. (2022, May 16). 1-Methyl-1h-indazole-7-carboxylic acid Safety Data Sheet. Retrieved from CymitQuimica.
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from organic-chemistry.org. [Link]
-
MDPI. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. [Link]
-
ResearchGate. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from Organic Syntheses. [Link]
- Google Patents. (2004). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-Methyl-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 1-Methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the critical N-methylation step.
Q1: What is the most common synthetic route for this compound and what is the primary challenge?
The most prevalent synthetic strategy involves the direct N-methylation of a suitable precursor, either 1H-indazole-6-carboxylic acid itself or its corresponding methyl ester (Methyl 1H-indazole-6-carboxylate).[1] The principal challenge in this synthesis is achieving regioselectivity.
The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated.[2][3] While the 1H-tautomer is thermodynamically more stable, reaction conditions can lead to the formation of a mixture of N1 and N2 methylated isomers.[3] Separating these isomers is often difficult and significantly reduces the overall yield of the desired N1 product, this compound. Therefore, controlling the regioselectivity of the methylation reaction is the critical factor for yield optimization.[4][5]
Q2: How can I selectively synthesize the N1-methylated isomer over the N2 isomer?
Achieving high N1 selectivity is a function of carefully choosing the base, solvent, and methylating agent. The goal is to create conditions that favor the formation of the thermodynamically stable N1-anion and its subsequent reaction.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH) is a common choice that effectively deprotonates the indazole nitrogen.[4][6] Interestingly, the use of alkaline earth metal alkoxides, such as magnesium propoxide, has been patented as a method to improve N1 selectivity, theorized to proceed through the formation of a dianion intermediate.[7]
-
Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are standard for this type of alkylation.[4][6][8] The choice of solvent can influence the reactivity of the indazole anion and the solubility of the intermediates.
-
Methylating Agent: Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI).[7][8] While both are effective, their reactivity and handling requirements differ. DMS is often more cost-effective for larger scale reactions but is more toxic.
A recent study demonstrated that direct alkylation of indazole-3-carboxylic acid using NaH in DMF provided excellent N1 selectivity.[4] This suggests that performing the methylation on the free acid, rather than the ester, can be a highly effective strategy.
Q3: My reaction produces a mixture of N1 and N2 isomers. How can I confirm their presence and what is the best way to separate them?
Confirming the presence of both isomers and quantifying their ratio is typically achieved using analytical techniques like ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The chemical shift of the N-methyl protons is a key diagnostic handle. The N1-methyl group in the desired product typically appears around 4.0-4.1 ppm, while the N2-methyl proton of the undesired isomer resonates further downfield. The aromatic proton patterns will also differ significantly between the two isomers.
-
HPLC: A well-developed HPLC method can effectively resolve the two isomers, allowing for accurate quantification of the isomeric ratio. This is crucial for optimizing reaction conditions.
Separation of the isomers on a preparative scale is often challenging. If the reaction produces a significant amount of the N2 isomer, purification by column chromatography is typically required.[5] However, optimizing the reaction to minimize the formation of the N2 isomer is a far more efficient approach than relying on downstream purification.
Q4: I am starting from Methyl 1H-indazole-6-carboxylate. What are the best conditions for the final hydrolysis step to get the carboxylic acid?
If your synthesis proceeds through the methyl ester intermediate (Methyl 1-methyl-1H-indazole-6-carboxylate), the final step is saponification (hydrolysis) of the ester.
Standard conditions involve treating the ester with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a mixture of methanol and water.[9] The reaction is typically heated to reflux to ensure complete conversion.[9]
Key Considerations for Hydrolysis:
-
Monitoring: The reaction should be monitored by TLC or HPLC to ensure the starting material is fully consumed.
-
Workup: After the reaction is complete, the methanol is typically removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl or KHSO₄) to a pH of ~3-4 to precipitate the carboxylic acid product.[9]
-
Avoiding Side Reactions: Indazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic or thermal conditions.[10][11][12] Therefore, it is crucial to use mild acidification conditions and avoid excessive heating after the product has been protonated.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Incomplete reaction during methylation. 2. Formation of a significant amount of the N2 isomer. 3. Product loss during workup or purification. 4. Incomplete hydrolysis of the methyl ester. | 1. Monitor the methylation step by TLC/HPLC to ensure full conversion. Consider increasing reaction time or temperature moderately. 2. Re-optimize the methylation conditions. Switch to a stronger base like NaH and consider using the free carboxylic acid as the starting material.[4] 3. Ensure proper pH adjustment during acidification to maximize precipitation. Use appropriate recrystallization solvents to minimize loss. 4. Monitor the hydrolysis by TLC/HPLC. Ensure sufficient base and reaction time are used. |
| Poor N1:N2 selectivity | 1. Base is not optimal (e.g., weaker bases like K₂CO₃ can lead to poor selectivity).[5] 2. Reaction temperature is too high, favoring the kinetic N2 product. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF.[4][6] 2. Control the reaction temperature carefully. Add the methylating agent at a lower temperature (e.g., 0 °C) before allowing the reaction to warm. |
| Product is difficult to purify / oily | 1. Presence of residual solvent (e.g., DMF). 2. Contamination with the N2 isomer or other impurities. | 1. After extraction, ensure the product is thoroughly dried under high vacuum. If DMF was used, azeotropic removal with a solvent like heptane or toluene may be necessary. 2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). If this fails, column chromatography is necessary. |
| Unexpected peaks in ¹H NMR | 1. Presence of the N2 isomer. 2. Unreacted starting material. 3. Decarboxylation of the product. | 1. Look for a second N-methyl peak and a different aromatic splitting pattern. 2. Compare the spectrum to the starting material's NMR. 3. Look for the disappearance of the carboxylic acid proton and potential changes in the aromatic region, indicating the formation of 1-methyl-1H-indazole. |
Section 3: Experimental Protocols & Visualizations
Recommended Protocol: N1-Methylation of 1H-Indazole-6-carboxylic acid
This protocol is adapted from methodologies that have shown high N1-selectivity.[4]
Step 1: N1-Alkylation
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add 1H-indazole-6-carboxylic acid (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add dimethyl sulfate (DMS, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude this compound.
Step 2: Purification
-
Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/heptane mixture, to afford the pure product.
Visual Workflow of Synthesis
The following diagram illustrates the key decision points and steps in the synthesis.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues with reaction selectivity.
Caption: Decision tree for troubleshooting poor N1-methylation selectivity.
Section 4: References
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link][10]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. Available at: [Link][11]
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Autechaux. Available at: [Link]
-
Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents. Available at: [7]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link][1]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indazole. Organic Syntheses. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link][2]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link][12]
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). PrepChem.com. Available at: [Link][8]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. Available at: [Link][4]
-
Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. Available at: [Link][5]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-Methyl-1H-indazole-6-carboxylic acid
Welcome to the technical support guide for 1-Methyl-1H-indazole-6-carboxylic acid. As a key intermediate in pharmaceutical development, achieving high purity of this compound is critical for downstream success. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of this compound.
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways (e.g., methylation of indazole-6-carboxylic acid or its ester), you should anticipate the following:
-
Isomeric Impurities: The primary challenge is often the presence of the undesired 2-methyl-2H-indazole-6-carboxylic acid isomer. The relative ratio of 1-methyl to 2-methyl isomers can vary, and their similar physicochemical properties make separation difficult.
-
Unreacted Starting Materials: Incomplete methylation will leave residual 1H-indazole-6-carboxylic acid or its corresponding ester in the crude product.
-
Reagent-Derived Impurities: Excess methylating agents (like dimethyl sulfate or methyl iodide) and their hydrolysis byproducts can contaminate the product.[1]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, THF, alcohols) are common impurities that can inhibit crystallization.
Q2: My crude product is a solid. What should be my first purification step?
A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification technique.[2] The key is selecting an appropriate solvent system that dissolves the compound when hot but provides low solubility at room temperature or below, while impurities either remain in solution or are insoluble in the hot solvent. A good starting point is a polar protic solvent like ethanol or methanol, potentially with water as an anti-solvent.
If recrystallization fails to remove a persistent impurity, a chemical approach like acid-base extraction is an excellent secondary step. This method is highly effective at separating the acidic target compound from any neutral or basic impurities.[2]
Q3: My compound is streaking badly on my silica gel TLC plate. How can I fix this?
A3: This is a classic issue encountered with carboxylic acids on standard silica gel. The streaking (or tailing) is caused by a strong, non-ideal interaction between the acidic proton of your carboxyl group and the slightly acidic silica gel surface.[2] This leads to an equilibrium between the protonated and deprotonated forms of the acid on the plate, resulting in a smear rather than a compact spot.
The Solution: To ensure the compound remains fully protonated and elutes cleanly, add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.[2]
-
Acetic acid is a common choice for moderately polar solvent systems (e.g., ethyl acetate/hexane).
-
Formic acid can also be used and is slightly more volatile.
This simple modification will sharpen your spots, allowing for accurate reaction monitoring and the development of effective conditions for flash column chromatography.
Q4: The final product is a sticky oil or gum instead of the expected solid. What went wrong?
A4: Obtaining an oil instead of a crystalline solid is a common and frustrating problem. Several factors could be at play:
-
Residual Solvent: Even small amounts of high-boiling solvents like DMF or DMSO can act as a "eutectic impurity," depressing the melting point and preventing crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable.
-
Persistent Impurities: The presence of impurities, particularly the 2-methyl isomer or unreacted starting materials, can disrupt the crystal lattice formation. A purity check via HPLC or ¹H NMR is essential. If impurities are detected, an additional purification step (e.g., chromatography) is necessary.
-
Incorrect pH: If the compound was isolated via acid-base extraction, ensure the final pH after acidification is low enough (typically pH 2-3) to fully protonate the carboxylate. If the product exists as a partial salt, it may appear as a gum.
Section 2: Troubleshooting Workflows
Visual workflows can guide your decision-making process. The following diagrams outline a general purification strategy and a specific troubleshooting path for crystallization failures.
Caption: Troubleshooting Failed Crystallization Workflow.
Section 3: In-Depth Experimental Protocols
Here we provide detailed, self-validating protocols for the most effective purification techniques.
Protocol A: Optimized Recrystallization
This protocol is the preferred method for purifying multi-gram quantities of the crude solid.
-
Solvent Screening: In parallel on a small scale (~20 mg each), test the solubility of your crude product in the solvents listed in the table below. The ideal solvent will fully dissolve the material when boiling but show poor solubility at 0-5 °C.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material. Heat the mixture to a gentle boil with stirring. Add more solvent in small portions until the solid is completely dissolved. Expert Tip: Avoid adding excessive solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the hot solution is highly colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent / System | Boiling Point (°C) | Polarity | Comments & Tips |
|---|---|---|---|
| Ethanol/Water | 78-100 | High | Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool. |
| Methanol | 65 | High | Can be effective, but solubility may be high even when cold. A methanol/water system may be better. [3] |
| Acetonitrile | 82 | Medium | A good choice for many nitrogen-containing heterocycles. |
| Ethyl Acetate / Heptane | 77-98 | Medium/Low | Dissolve in minimal hot ethyl acetate, then add heptane as an anti-solvent. |
Protocol B: Acid-Base Extraction for Purity Enhancement
This liquid-liquid extraction technique is excellent for removing neutral or basic impurities from your acidic product.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [2]Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves. Safety Note: Pressure buildup can be significant.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. [2]Combine all aqueous extracts.
-
Back-Wash (Optional): "Wash" the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add 1M or 2M HCl until the pH is ~2-3 (check with pH paper). Your purified carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under high vacuum.
Protocol C: Preparative Flash Chromatography on Modified Silica Gel
Use this method when isomers or other impurities with similar properties are present.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexane or DCM/methanol) that gives your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this solvent system to prevent streaking. [2]2. Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (containing the acid modifier).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or another strong solvent (like DCM). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution & Fraction Collection: Carefully add the mobile phase and apply gentle pressure to begin elution. [2]Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified acid. [2]
Section 4: Purity Assessment
Successful purification must be confirmed by analytical methods.
-
¹H NMR: In a suitable solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum should show clean signals corresponding to the structure of this compound. Key signals to look for are the N-methyl singlet (~4.0 ppm), the aromatic protons, and a broad singlet for the carboxylic acid proton (>12 ppm). The absence of signals corresponding to the 2-methyl isomer or other impurities is a key indicator of purity.
-
HPLC: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity assessment. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA. [4][5]The product should appear as a single, sharp peak. Purity is reported as the area percentage of the main peak.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Blaschke, G., & Schafer, S. (n.d.). Purification of organic acids using anion exchange chromatography.
- Klasnic, K., et al. (2014). Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]
- Teva Pharmaceutical Industries Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]
-
Rousseau, V., & Lindwall, H. G. (1950). Indazole. Organic Syntheses, 30, 58. [Link]
-
J&K Scientific. (n.d.). Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-6-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indazole-6-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The protocols and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can be fraught with challenges, primarily concerning regioselectivity and purification. This guide aims to provide practical, actionable solutions to common side reactions and experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound and Presence of a Major Isomeric Impurity.
Question: My final product shows a significant impurity with the same mass as my target molecule, and the overall yield is low. What is the likely cause and how can I resolve this?
Answer: The most probable cause is the formation of the undesired N-2 isomer, 2-Methyl-1H-indazole-6-carboxylic acid, during the N-methylation step of the indazole precursor. The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic, leading to a mixture of regioisomers upon alkylation.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.
Root Cause Analysis:
The formation of the N-1 isomer is thermodynamically favored, while the N-2 isomer is often the kinetic product.[3] Conditions that allow for equilibration will favor the more stable N-1 product. Key factors influencing regioselectivity include the choice of base, solvent, and temperature.
dot
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid
Topic: How to avoid the formation of the N2-isomer of 1-Methyl-1H-indazole-6-carboxylic acid
Welcome, researchers and chemists, to our dedicated technical guide on the regioselective N-methylation of 6-carboxy-1H-indazole. The formation of regioisomers during the N-alkylation of indazoles is a common and often frustrating challenge in synthetic chemistry.[1][2][3] This guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights and protocols to help you selectively synthesize the desired N1-isomer, this compound, and minimize the formation of its undesired N2 counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N2 isomers of methylated indazole-6-carboxylic acid, and why is the distinction important?
The indazole ring possesses two nitrogen atoms, both of which can be alkylated. This leads to two possible constitutional isomers:
-
N1-isomer (this compound): The desired product in many pharmaceutical applications. The methyl group is attached to the nitrogen atom at position 1.
-
N2-isomer (2-Methyl-2H-indazole-6-carboxylic acid): The undesired byproduct. The methyl group is attached to the nitrogen atom at position 2.
The position of the methyl group significantly alters the molecule's three-dimensional structure and electronic properties. This distinction is critical because N1- and N2-substituted indazoles can exhibit vastly different pharmacological activities, binding affinities to biological targets, and metabolic stabilities.[4] Therefore, controlling the regioselectivity of the synthesis is paramount for drug discovery and development.
Q2: What are the primary factors that control whether methylation occurs at the N1 or N2 position?
Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 products.[4][5][6][7] The ratio of these isomers is not random; it is dictated by a delicate interplay of several factors:
-
Choice of Base: The type and strength of the base used to deprotonate the indazole are critical.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the reactivity of the resulting indazole anion.[8][9]
-
Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control.
-
Nature of the Alkylating Agent: While we are focused on methylation, the type of electrophile can also play a role.[8]
-
Substituents on the Indazole Ring: Electronic and steric effects of existing substituents influence the nucleophilicity of the two nitrogen atoms.[1][2][3]
Q3: Which isomer is the kinetic product, and which is the thermodynamic product?
This is the central concept for controlling the reaction outcome.
-
Thermodynamic Product (N1-isomer): The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[6][8] Consequently, the N1-alkylated product is the more stable isomer. Conditions that allow the reaction to reach equilibrium will favor the formation of the N1-isomer.
-
Kinetic Product (N2-isomer): The N2 position is often more sterically accessible and can be more nucleophilic, leading to a faster initial reaction rate. Therefore, the N2-alkylated product is frequently the kinetically favored isomer.[10]
Troubleshooting Guide: High N2-Isomer Formation
Problem: "My methylation of 1H-indazole-6-carboxylic acid is yielding a significant amount of the undesired N2-isomer, leading to low yields of my target N1-isomer and difficult purification."
This is a classic challenge stemming from a lack of regioselectivity. The solution lies in steering the reaction towards thermodynamic control, which decisively favors the N1 position.
Core Causality: Kinetic vs. Thermodynamic Control
The formation of the N2-isomer suggests your current reaction conditions favor the kinetic pathway—the path of least resistance and fastest initial product formation. To favor the more stable N1-isomer, we must employ conditions that allow the system to equilibrate, overcoming the initial kinetic barrier to form the most stable product.
`dot graph "Thermodynamic_vs_Kinetic_Control" { layout="dot"; rankdir="LR"; splines="ortho"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
// Nodes Start [label="1H-Indazole-6-carboxylic Acid + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Indazole Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Product [label="N1-Isomer\n(this compound)|{Thermodynamically Favored\n(More Stable)}", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Product [label="N2-Isomer\n(2-Methyl-2H-indazole-6-carboxylic acid)|{Kinetically Favored\n(Forms Faster)}", shape="record", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Anion [label="Deprotonation"]; Anion -> N2_Product [label="Faster Path\n(Lower Activation Energy)", color="#EA4335"]; Anion -> N1_Product [label="Slower Path\n(Higher Activation Energy)\nReversible Conditions Allow Equilibration", color="#34A853"]; } ` Caption: Kinetic vs. Thermodynamic pathways in indazole methylation.
Recommended Protocol for Selective N1-Methylation
This protocol is designed to establish thermodynamic control, leveraging a strong base in an aprotic solvent to achieve high N1-selectivity. A study by Alam et al. demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for highly N1-selective indazole alkylation.[1][2][3][8]
Experimental Workflow Diagram
`dot graph "N1_Alkylation_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];
// Nodes A [label="1. Setup\n- Dry glassware under inert atmosphere (N₂/Ar)\n- Add anhydrous THF"]; B [label="2. Deprotonation\n- Add 1H-indazole-6-carboxylic acid methyl ester*\n- Cool to 0°C\n- Add NaH portion-wise"]; C [label="3. Anion Formation\n- Warm to RT, stir for 30-60 min"]; D [label="4. Methylation\n- Cool to 0°C\n- Add methylating agent (e.g., CH₃I) dropwise"]; E [label="5. Reaction\n- Allow to warm to RT\n- Stir until completion (monitor by TLC/LC-MS)"]; F [label="6. Work-up\n- Carefully quench with sat. aq. NH₄Cl\n- Extract with organic solvent (e.g., EtOAc)"]; G [label="7. Purification & Analysis\n- Column chromatography\n- NMR analysis to confirm N1 selectivity"];
// Edges A -> B -> C -> D -> E -> F -> G; } ` Caption: Step-by-step workflow for selective N1-methylation.
Detailed Step-by-Step Methodology
*Note on the Carboxylic Acid: Direct methylation of the carboxylic acid can be complicated by the acidic proton. It is standard practice to first protect the carboxylic acid as a methyl or ethyl ester. The ester can then be hydrolyzed back to the carboxylic acid in a final step after the N-methylation. The protocol below assumes the starting material is the methyl ester, Methyl 1H-indazole-6-carboxylate .
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Deprotonation: Dissolve Methyl 1H-indazole-6-carboxylate (1.0 eq) in the THF. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and generates hydrogen gas upon contact with acidic protons. Ensure proper ventilation.
-
Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole should result in a clear solution or a fine suspension.
-
Methylation: Cool the mixture back down to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise via a syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N1-isomer from any residual N2-isomer and other impurities.
-
(Optional) Hydrolysis: If the final carboxylic acid is desired, hydrolyze the purified methyl ester using standard conditions (e.g., LiOH in THF/water).
Why This Protocol Works: The Causality Behind the Choices
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole. This is crucial. Weaker bases like potassium carbonate (K₂CO₃) can lead to reversible deprotonation, which often results in mixtures of N1 and N2 products, especially in polar aprotic solvents like DMF.[9][11][12]
-
Tetrahydrofuran (THF): A non-polar, aprotic solvent like THF is key. It promotes the formation of a tight ion pair between the indazole anion and the sodium cation (Na⁺). It has been postulated that the Na⁺ cation may coordinate with the N2 atom, sterically hindering it and directing the incoming methyl group to the N1 position.[2][5] In contrast, polar aprotic solvents like DMF can solvate the cation more effectively, leading to a "freer" anion and increased kinetic alkylation at the N2 position.[9]
Comparative Data: The Impact of Reaction Conditions
The following table summarizes how different reaction conditions can dramatically alter the N1:N2 isomer ratio, based on literature findings for various indazole systems.
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Control Type | Reference |
| NaH | THF | 0 to RT | >95 : 5 (Highly N1-Selective) | Thermodynamic | [1][2][3][8] |
| K₂CO₃ | DMF | 120 | ~58 : 42 | Mixture | [11][12] |
| Cs₂CO₃ | DMF | RT | ~60 : 40 (1.4:1) | Mixture | [9] |
| DEAD/PPh₃ | THF | 0 to 50 | ~28 : 72 (1:2.5) (Highly N2-Selective) | Kinetic (Mitsunobu) | [6][8] |
Analytical Verification: Confirming Your Isomer
It is essential to confirm the regiochemistry of your final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
How to Differentiate N1 and N2 Isomers by NMR:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For the N1-isomer, a correlation will be observed between the N1-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is typically seen between the N2-methyl protons and the C3 carbon.[8][9]
-
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). University College Cork, Ireland. [Link]
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? (n.d.). FAQ. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances. [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
-
Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). (n.d.). PrepChem.com. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and base conditions for indazole methylation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Methylation. This guide is designed to provide in-depth technical assistance for optimizing solvent and base conditions to achieve desired regioselectivity in the N-methylation of indazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions surrounding the complex yet crucial reaction of indazole methylation.
Q1: What are the primary factors that control N1 vs. N2 methylation of indazoles?
The regioselectivity of indazole methylation is a classic challenge in synthetic chemistry, primarily governed by a delicate interplay of several factors:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the thermodynamically favored isomer, while the N2-methylated product is often the result of kinetic control.
-
Solvent Effects: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF and DMSO can influence the reactivity of the indazole anion. Non-polar solvents like THF are often employed in protocols favoring N1-alkylation.
-
Choice of Base: The strength and nature of the base are paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) are frequently used to deprotonate the indazole, and the resulting sodium salt can influence regioselectivity. Weaker bases like potassium carbonate (K₂CO₃) are also common but may lead to different isomer ratios.
-
Indazole Substituents: The electronic and steric properties of substituents on the indazole ring significantly direct the methylation. Electron-withdrawing groups and sterically hindering groups can dramatically shift the N1/N2 ratio.
-
Nature of the Methylating Agent: The electrophilicity and steric bulk of the methylating agent (e.g., methyl iodide, dimethyl sulfate, dimethyl carbonate) can also influence the outcome.
Q2: How do I choose the right solvent for my indazole methylation?
The choice of solvent is critical and often dictates the success of achieving a desired regioisomer. Here’s a general guideline:
-
For N1-Methylation (Thermodynamic Product): Non-polar, aprotic solvents like Tetrahydrofuran (THF) are often the solvent of choice, especially when paired with a strong base like NaH. This combination is believed to favor the formation of a tight ion pair with the sodium cation, which can chelate with certain substituents to direct methylation to the N1 position. Dioxane has also been shown to be effective, particularly at elevated temperatures.
-
For N2-Methylation (Kinetic Product): Polar, aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. These solvents can better solvate the ions, potentially leading to a more "free" indazolide anion where the more nucleophilic N2 position is more accessible for methylation.
Q3: What is the role of the base in determining the N1/N2 ratio?
The base is not just for deprotonation; its counterion can play a crucial role in directing regioselectivity.
-
Strong Bases (e.g., NaH, NaHMDS): These bases are often used to achieve high N1 selectivity, particularly in THF. The sodium cation is thought to play a key role in coordinating with the indazole anion, influencing the site of methylation.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF. The larger and "softer" potassium and cesium cations may not coordinate as strongly, leading to different selectivities. Cesium carbonate (Cs₂CO₃) in dioxane has been reported to give high yields of N1-substituted products.
-
Organic Bases (e.g., DABCO): In some protocols, particularly for N2-methylation with less reactive electrophiles like dimethyl carbonate, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF can be effective.
Q4: How can I reliably distinguish between N1 and N2 methylated indazole isomers?
Unambiguous characterization is crucial. While TLC and melting point can give initial indications, spectroscopic methods are definitive.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the N-methyl group can be indicative, but the most reliable method is observing the coupling of the protons on the benzene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is highly effective. For an N1-methylated indazole, a correlation is typically observed between the methyl protons and the C7a carbon of the indazole ring. For an N2-methylated indazole, a correlation is often seen between the methyl protons and the C3 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can also be used to determine proximity between the methyl group and specific protons on the indazole ring system.
-
-
UV Derivative Spectrophotometry: This technique has been shown to provide characteristic signals that can undoubtedly identify the substituent position for each of the two isomeric series.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a structured approach to troubleshooting your indazole methylation reactions.
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common issue in indazole methylation.
Possible Causes & Solutions:
-
Sub-optimal Solvent/Base Combination: The chosen conditions may not be sufficiently directing for your specific indazole substrate.
-
To favor N1: Switch to a non-polar aprotic solvent like THF with a strong base like NaH. Ensure anhydrous conditions, as water can interfere with the strong base.
-
To favor N2: Consider using a polar aprotic solvent like DMF with a base like K₂CO₃ or Cs₂CO₃. Alternatively, for some substrates, Mitsunobu conditions can favor N2 alkylation.
-
-
Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.
-
Lowering the temperature may favor the kinetic N2 product.
-
Running the reaction for longer at a higher temperature might allow for equilibration to the thermodynamic N1 product, though this is not always the case and can lead to side products.
-
-
Steric and Electronic Effects of Your Substrate: The inherent properties of your indazole may predispose it to forming a mixture.
-
Indazoles with substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2 methylation.
-
Electron-withdrawing groups at C7 can also favor N2 methylation.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in indazole methylation.
Problem 2: Low or No Yield of Methylated Product
If the reaction is not proceeding, consider these points.
Possible Causes & Solutions:
-
Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate your indazole, especially if it has strongly electron-withdrawing substituents.
-
Switch to a stronger base (e.g., from K₂CO₃ to NaH).
-
Ensure the base is not old or deactivated. Use freshly opened or properly stored reagents.
-
-
Poor Solubility: Your indazole starting material may not be sufficiently soluble in the chosen solvent.
-
Consider a co-solvent system or switch to a solvent with better solubilizing properties (e.g., from THF to DMF or dioxane).
-
-
Inactive Methylating Agent: The methylating agent may have degraded.
-
Use a fresh bottle of methyl iodide or dimethyl sulfate.
-
-
Reaction Temperature Too Low: Some methylation reactions require heating to proceed at a reasonable rate.
-
Gradually increase the reaction temperature and monitor by TLC or LC-MS. For instance, some reactions in dioxane show significant improvement when heated to 90 °C.
-
Problem 3: Formation of Unexpected Side Products
The appearance of unknown spots on your TLC plate can be perplexing.
Possible Causes & Solutions:
-
Over-methylation: If your starting indazole has other nucleophilic sites, or if the product is susceptible to further reaction, di-methylation or methylation at other positions can occur.
-
Use a stoichiometric amount of the methylating agent (e.g., 1.05-1.1 equivalents).
-
Add the methylating agent slowly at a low temperature to control the reaction.
-
-
Reaction with Solvent: Some strong bases can react with certain solvents (e.g., NaH with DMF at elevated temperatures).
-
Be mindful of the compatibility of your base and solvent, especially when heating.
-
-
Degradation of Starting Material or Product: Your indazole may be unstable under the reaction conditions.
-
Consider if a protecting group strategy is necessary for other functional groups on your molecule.
-
Data & Protocols
To provide a practical starting point, the following tables summarize successful conditions reported in the literature for achieving high regioselectivity.
Table 1: Conditions for N1-Selective Methylation
| Indazole Substrate | Base | Solvent | Methylating Agent | N1:N2 Ratio | Yield | Reference |
| 3-Carboxymethyl-1H-indazole | NaH | THF | Alkyl Bromide | >99:1 | High | |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Tosylate | High N1 | 96% | |
| 3-Methyl-6-nitro-1H-indazole | NaH | THF | Methyl Iodide | N1 favored | Good | |
| General Indazoles | - | Toluene | Aldehyde (reductive amination) | >99:1 | 76% |
Table 2: Conditions for N2-Selective Methylation
| Indazole Substrate | Base/Reagents | Solvent | Methylating Agent | N2:N1 Ratio | Yield | Reference |
| 7-NO₂ or 7-CO₂Me Indazoles | NaH | THF | Alkyl Bromide | >96:4 | High | |
| 3-Methyl-6-nitro-1H-indazole | DABCO | DMF | Dimethyl Carbonate | N2 favored | Good | |
| General Indazoles | PPh₃, DEAD | THF | Alcohol (Mitsunobu) | 2.5:1 | 58% (N2) | |
| General Indazoles | TfOH | - | Diazo Compounds | up to 100:0 | Good-Excellent |
Experimental Protocol: N1-Selective Methylation of 3-Methyl-6-nitro-1H-indazole
This protocol is adapted for the synthesis of the thermodynamically controlled N1-isomer.
-
To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.
Experimental Workflow: N1 vs. N2 Methylation Decision Tree
Caption: Decision tree for selecting initial conditions for N1 vs. N2 indazole methylation.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 938-951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11021-11024. [Link]
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-
Technical Support Center: Analytical Characterization of 1-Methyl-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 1-Methyl-1H-indazole-6-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this important heterocyclic compound. As a key building block in pharmaceutical synthesis, its proper characterization is critical for ensuring quality, purity, and safety.[1]
This guide moves beyond simple protocols to explain the scientific rationale behind the troubleshooting steps, empowering you to resolve analytical challenges effectively. We will address common issues encountered during chromatographic and spectroscopic analysis, with a focus on isomer differentiation, peak shape problems, and impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of this compound.
Q1: What are the primary analytical challenges associated with this compound?
The three main challenges are:
-
Isomeric Differentiation: The synthetic route, often involving methylation of 1H-indazole-6-carboxylic acid, can produce a mixture of the desired N-1 methyl isomer and the undesired N-2 methyl isomer.[2][3] These isomers are structurally very similar and co-elute under standard chromatographic conditions, making their separation and quantification difficult.
-
Purity Assessment & Impurity Profiling: Beyond the N-2 isomer, potential impurities include unreacted starting materials (e.g., 1H-indazole-6-carboxylic acid), residual solvents, and by-products from the synthesis. A robust analytical method must be able to separate, identify, and quantify these components.
-
Solubility and Sample Preparation: The compound's amphipathic nature, containing both a hydrophobic bicyclic ring and a polar carboxylic acid group, can lead to solubility issues in common analytical solvents. Its solubility is highly pH-dependent, which can affect sample preparation and chromatographic behavior.
Q2: How can I definitively distinguish the 1-Methyl (N-1) isomer from the 2-Methyl (N-2) isomer?
The most reliable technique is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The chemical shift of the N-methyl protons is highly diagnostic. Due to the anisotropic effect of the fused benzene ring, the N-1 methyl protons are typically more deshielded and appear further downfield compared to the N-2 methyl protons.[4] This structural assignment can be unequivocally confirmed using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation). For chromatographic separation, specialized HPLC column chemistries may be required (see Section 2).
Q3: What is the best general-purpose solvent for this compound for analysis?
For NMR, DMSO-d₆ is an excellent choice as it readily dissolves the compound and has a non-interfering chemical shift. For HPLC, a common approach is to dissolve the sample in a mixture of the mobile phase, or in a strong organic solvent like Methanol, Acetonitrile, or DMF, followed by dilution. Given the carboxylic acid moiety, solubility in aqueous solutions is poor at low pH but increases significantly at neutral or basic pH as the carboxylate salt is formed.
Q4: My sample is a yellow or brown solid, is this normal?
While pure indazole derivatives are often white or off-white, the appearance of a yellow to brown color can be common for technical-grade material and may indicate the presence of minor impurities or degradation products.[5] However, a significant deviation from a light color warrants further investigation into purity.
Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and isomer separation. Below are common problems and their solutions.
Q: I'm observing poor chromatographic peak shape (tailing) for my main peak. What is the cause and how can I fix it?
A: Peak tailing is typically caused by secondary interactions between the basic nitrogen atoms in the indazole ring and acidic silanol groups on the surface of standard silica-based HPLC columns. The carboxylic acid group can also contribute to this behavior.
Root Causes & Solutions:
-
Silanol Interactions: Free silanols on the column packing are acidic and can strongly interact with the basic sites on your molecule.
-
Solution: Use a modern, base-deactivated column (often labeled "for bases" or with "B" or "AQ" designation). These columns have end-capping to shield the silanols.
-
-
Mobile Phase pH: If the mobile phase pH is not optimal, your compound can exist in multiple ionic states, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. For carboxylic acids, a pH of around 2.5-3.0 (using formic acid or phosphoric acid) ensures the carboxyl group is fully protonated, minimizing ionic interactions and improving retention on a C18 column.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Reduce the concentration of your sample and/or decrease the injection volume.
-
Q: I am unable to separate the this compound (N-1) from its N-2 isomer. How can I improve the resolution?
A: Separating these isomers is challenging because they have identical mass and similar polarity. Success depends on exploiting subtle differences in their interaction with the stationary phase.
Strategies for Improving Resolution:
-
Optimize Mobile Phase: The choice of organic modifier can significantly impact selectivity.
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a hydrogen-bond donor and may interact differently with the two isomers.
-
-
Change Stationary Phase: Standard C18 columns may not provide sufficient selectivity.
-
Action: Switch to a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases are excellent choices as they provide π-π interactions, which can differentiate between the slightly different electron distributions of the N-1 and N-2 isomers.
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the interaction time with the stationary phase, though it will also increase backpressure.
-
Reduce Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the isomers to give them more time to separate.
Experimental Protocol: Baseline HPLC-UV Purity Method
This method serves as a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, Base-Deactivated, 2.5-5 µm, 4.6 x 150 mm | Provides good retention and peak shape for mixed-polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient | 10% to 95% B over 15 minutes | A general-purpose screening gradient. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Detection (UV) | 254 nm and 280 nm | Indazole systems have strong absorbance in this region. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensure complete dissolution. |
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a method capable of separating the N-1 and N-2 isomers.
Caption: Logical workflow for HPLC method development to resolve critical isomers.
Section 3: Troubleshooting Guide: NMR Spectroscopy
NMR is essential for unambiguous structure confirmation.
Q: My compound shows poor solubility in chloroform-d (CDCl₃). What are my options?
A: CDCl₃ is often a poor solvent for this compound due to the polar carboxylic acid group.
Recommended Solvents:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the best first choice. It is an excellent polar aprotic solvent that will dissolve the compound and allow observation of the acidic carboxyl proton.
-
Methanol-d₄ (CD₃OD): Also a good choice, but the acidic proton (COOH) will exchange with the deuterium of the solvent and will not be observed.
-
Aqueous Base (NaOD/D₂O): If solubility is still an issue, you can dissolve the sample in a dilute solution of sodium deuteroxide in D₂O. This will form the highly soluble sodium carboxylate salt. Be aware that this will shift the resonances of nearby protons.
Q: How can I use NMR to confirm the position of the methyl group (N-1 vs. N-2)?
A: As mentioned, ¹H NMR is the primary tool. The key is to compare the chemical shift of the N-CH₃ signal.
| Isomer | Typical ¹H Chemical Shift (N-CH₃) | Rationale |
| N-1 Methyl | ~ 4.0 - 4.2 ppm | The methyl group is closer to the anisotropic field of the fused benzene ring, causing a downfield shift (deshielding).[2] |
| N-2 Methyl | ~ 3.8 - 4.0 ppm | The methyl group is further from the strong influence of the benzene ring, resulting in a more upfield chemical shift.[4] |
Note: These are approximate ranges and can vary based on solvent and concentration. The key is the relative difference.
For absolute confirmation, a ¹H-¹³C HMBC experiment is definitive. It will show a 3-bond correlation from the N-methyl protons to the carbon atom at the C7a position of the indazole ring for the N-1 isomer, a correlation that is absent for the N-2 isomer.
Section 4: Troubleshooting Guide: Mass Spectrometry (MS)
MS is used to confirm molecular weight and for sensitive quantification when coupled with LC.
Q: I am having trouble detecting a clear molecular ion. What ionization mode should I use?
A: The choice of ionization source and polarity is critical.
-
Electrospray Ionization (ESI): This is the preferred technique for this molecule.
-
Negative Mode (ESI-): This is often the most sensitive and reliable mode. The carboxylic acid group is easily deprotonated to form the [M-H]⁻ ion at m/z 175.1.
-
Positive Mode (ESI+): This mode will also work, protonating one of the basic nitrogen atoms to form the [M+H]⁺ ion at m/z 177.1.
-
-
Atmospheric Pressure Chemical Ionization (APCI): This can be used as an alternative to ESI but is generally better for less polar compounds.
Decision Tree for MS Analysis
Caption: Decision tree for selecting the optimal MS ionization conditions.
Q: Can mass spectrometry alone distinguish the N-1 and N-2 isomers?
A: No. The isomers have the exact same molecular formula and mass (they are isobaric). Therefore, MS detection alone cannot differentiate them. You MUST use a chromatographic separation technique like HPLC or UPLC prior to the mass spectrometer (i.e., LC-MS) to first separate the isomers, which can then be detected and quantified individually by the MS.[6]
References
-
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–89. [2]
-
ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [4]
-
Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed, 11(11), 867-89. [3]
-
Sigma-Aldrich. This compound.
-
Wang, L., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2257. [1]
-
Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester. [5]
-
Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Forensic Science International, 291, 127-134. [6]
Sources
- 1. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]
- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 1-Methyl-1H-indazole-6-carboxylic acid during synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indazole derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
A1: The most prevalent and often high-yielding method is the hydrolysis of 6-cyano-1-methyl-1H-indazole. This reaction can be performed under either acidic or basic conditions.[1][2][3] The critical step is the complete conversion of the nitrile group to a carboxylic acid while preventing degradation of the indazole core. Both acidic and basic hydrolysis typically require elevated temperatures (reflux) to proceed efficiently.[4][5] Careful control of temperature and reaction time is paramount to avoid side reactions.
Q2: My reaction mixture turned dark, and the final product yield is very low. What could be the cause?
A2: A dark coloration and low yield often point towards decomposition of the indazole ring or decarboxylation of the final product. Indazole carboxylic acids can be susceptible to decarboxylation at high temperatures.[6][7] This is a known instability for many azole carboxylic acids.[8] Additionally, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to ring-opening or other side reactions, resulting in colored impurities.
Q3: I've isolated my product, but I'm seeing a significant amide impurity. How can I avoid this?
A3: The presence of an amide impurity indicates incomplete hydrolysis of the nitrile precursor. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5] If the reaction is not driven to completion, this intermediate can be isolated along with your final product. To avoid this, ensure you are using sufficiently stringent conditions (e.g., adequate concentration of acid or base, sufficient heating time) to fully hydrolyze the amide. Monitoring the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate is recommended.
Q4: How does pH affect the stability of this compound during workup and purification?
A4: The stability of many pharmaceutical compounds is pH-dependent, and this compound is no exception.[9][10] During acidic workup to protonate the carboxylate (formed under basic hydrolysis conditions), it is crucial to adjust the pH carefully. Overly acidic conditions, especially when combined with heat, could potentially promote side reactions. For purification, maintaining a pH where the compound is stable and has optimal solubility is key. It is generally advisable to perform the final precipitation or crystallization at a controlled pH and to avoid prolonged exposure to extreme pH levels.
Q5: What are the best practices for storing this compound?
A5: Given the potential for thermal decomposition (decarboxylation), it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration is advisable. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help prevent potential oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC to ensure full conversion of starting material. |
| Decomposition of product. | Reduce reaction temperature or shorten the reaction time. Consider using milder hydrolysis conditions if possible. | |
| Mechanical loss during workup. | Optimize extraction and filtration procedures. Ensure complete precipitation of the product by carefully adjusting the pH. | |
| Presence of Amide Impurity | Incomplete hydrolysis of the nitrile. | Extend the reaction time or increase the concentration of the acid/base catalyst to ensure complete conversion of the intermediate amide to the carboxylic acid.[4][5] |
| Formation of Colored Impurities | Thermal decomposition or side reactions. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Starting material impurities. | Ensure the purity of the starting 6-cyano-1-methyl-1H-indazole before starting the hydrolysis. | |
| Product Decarboxylation | Excessive heat during reaction or workup. | Avoid unnecessarily high temperatures. If possible, perform the final purification steps at a lower temperature. Decarboxylation is a known thermal degradation pathway for similar structures.[6][7] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of 6-cyano-1-methyl-1H-indazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-cyano-1-methyl-1H-indazole in a suitable solvent mixture (e.g., ethanol/water).
-
Addition of Base: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.[1]
-
Reflux: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Monitoring: Track the disappearance of the starting material and the intermediate amide using TLC or HPLC.
-
Workup: After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH where the carboxylic acid precipitates.
-
Isolation: Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.
Protocol 2: Acidic Hydrolysis of 6-cyano-1-methyl-1H-indazole
-
Reaction Setup: In a round-bottom flask with a reflux condenser, suspend 6-cyano-1-methyl-1H-indazole in a strong aqueous acid solution (e.g., concentrated HCl or H₂SO₄).[1][2]
-
Reflux: Heat the mixture to reflux. The reaction progress should be monitored.
-
Monitoring: Use TLC or HPLC to follow the conversion of the nitrile to the carboxylic acid.
-
Workup: Cool the reaction mixture and collect the precipitated product by filtration. In some cases, dilution with water may be necessary to induce precipitation.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent if necessary.
Visualizing Decomposition and Troubleshooting
Below are diagrams illustrating a potential decomposition pathway and a logical workflow for troubleshooting common synthesis issues.
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved from [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973, December 1). Australian Journal of Chemistry. Retrieved from [Link]
-
How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.). Autech. Retrieved from [Link]
-
Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. (2021, March 22). MDPI. Retrieved from [Link]
-
The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances. Retrieved from [Link]
-
Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv. Retrieved from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed. Retrieved from [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024, August 23). DiVA portal. Retrieved from [Link]
-
Indazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
methyl 1H-indazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. byjus.com [byjus.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-1H-indazole-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification for this important heterocyclic compound. Indazole derivatives are key structural motifs in medicinal chemistry, and achieving high purity is critical for subsequent applications.[1] This guide provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format. The underlying rationale for each troubleshooting step is explained to empower you to make informed decisions in your own workflow.
Q1: After acidification of the reaction mixture, my product is not precipitating or is forming an oil. What should I do?
A1: This is a common issue that can arise from several factors. The primary goal is to induce crystallization of your carboxylic acid product.
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Causality: this compound, like many carboxylic acids, is soluble in water at a basic pH (as the carboxylate salt) and becomes insoluble at an acidic pH. Failure to precipitate suggests either that the solution is not sufficiently saturated, the pH is incorrect, or residual organic solvents are keeping it in solution.
-
Troubleshooting Steps:
-
Verify pH: Use a pH meter or pH paper to ensure the aqueous solution is sufficiently acidic. Aim for a pH of approximately 3-4.[2] If the pH is too high, the compound will remain as the more soluble carboxylate salt. Add 1M or 2M HCl dropwise until the target pH is reached and sustained.
-
Increase Concentration: If the pH is correct, the product concentration may be below its solubility limit. Reduce the volume of the aqueous phase by about 20-30% using a rotary evaporator (ensure the temperature is kept low to avoid degradation). This often provides the necessary supersaturation for precipitation to begin.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal ("seed crystal") to the solution. This provides a template for crystallization.
-
Cooling: Place the flask in an ice bath to decrease the solubility of the product. Allow it to stand for at least 30-60 minutes.
-
-
Address Oiling Out: If an oil forms instead of a solid, it may be due to impurities or too rapid a pH change. Try warming the solution slightly to dissolve the oil, then allow it to cool very slowly to room temperature, followed by cooling in an ice bath. If it persists, extract the oil with a suitable organic solvent (e.g., ethyl acetate), and then proceed with the standard extraction and purification.
-
Q2: My final product yield is significantly lower than expected. Where might I have lost my compound?
A2: Product loss can occur at multiple stages of the workup. A systematic review of the procedure is key to identifying the source of the loss.
-
Causality: Low yield is typically due to incomplete reactions, inefficient extraction, or losses during purification. For this specific workup, the acid-base extraction is a critical step where significant loss can occur if not performed optimally.
-
Potential Loss Points & Solutions:
-
Incomplete Hydrolysis (if starting from the ester): The most common precursor is the methyl ester.[3] If the hydrolysis reaction did not go to completion, the unreacted, neutral ester will not precipitate upon acidification and will be lost.
-
Solution: Before the workup, run a TLC of the reaction mixture. If starting material is present, consider extending the reaction time or adding more base.
-
-
Inefficient Extraction:
-
Incorrect pH: During the initial basic wash (to remove any unreacted acidic starting materials), if the pH is not sufficiently basic (pH > 9), some of your desired carboxylic acid product might be extracted into the organic layer. Conversely, during product extraction after acidification, if the pH is not sufficiently acidic (pH < 4), your product will remain in the aqueous layer as the salt.
-
Insufficient Mixing/Extractions: Ensure vigorous mixing during extractions to maximize partitioning. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).
-
-
Loss During Recrystallization:
-
Solvent Choice: Using a solvent in which your product is too soluble will result in significant loss in the mother liquor.
-
Excess Solvent: Using the absolute minimum amount of hot solvent necessary to dissolve the crude product is critical.
-
Premature Filtration: Ensure crystallization is complete by allowing the solution to cool slowly and then stand in an ice bath before filtering.
-
-
Q3: My NMR spectrum shows signals for both the 1-methyl and 2-methyl isomers. How can I separate them?
A3: The formation of the N2-methylated isomer is a common side reaction during the methylation of indazoles. These isomers often have very similar physical properties, making separation challenging.
-
Causality: Methylation of the indazole ring can occur at either the N1 or N2 position, leading to constitutional isomers. Their similar polarity makes chromatographic separation difficult.
-
Separation Strategies:
-
Fractional Recrystallization: This technique exploits slight differences in solubility. Try dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool very slowly. The less soluble isomer may crystallize out first. This process often needs to be repeated multiple times and should be monitored by TLC or NMR.
-
Column Chromatography: While challenging, separation is often possible with an optimized system.
-
System Choice: Use a high-resolution silica gel.
-
Solvent System: A shallow gradient or isocratic elution with a carefully selected solvent system is required. Start with a non-polar system (e.g., Heptane/Ethyl Acetate) and gradually increase the polarity. Small percentages of methanol or acetic acid in the mobile phase can sometimes improve separation. For example, a system like Dichloromethane/Methanol (e.g., 98:2) might be effective.[4]
-
Loading: Load the sample onto the column in a minimal amount of solvent to ensure a tight starting band.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure following the hydrolysis of this compound methyl ester?
A1: A typical procedure involves reaction quenching, solvent removal, acid-base extraction to isolate the carboxylic acid, and final purification. See the detailed protocol in the "Experimental Protocols" section below.
Q2: What are the expected physical properties of pure this compound?
A2: The pure compound should be a solid at room temperature. Key identifiers are:
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Appearance: Typically a white to off-white solid.[2]
Q3: What is a good solvent system for recrystallizing the final product?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents: Ethanol, methanol/water mixtures, or ethyl acetate/heptane systems are often effective.[2][5]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If using a co-solvent system like ethyl acetate/heptane, dissolve in hot ethyl acetate and then add heptane dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Q4: How can I use spectroscopy to confirm that I have the correct N1-methyl isomer and not the N2 isomer?
A4: ¹H NMR spectroscopy is the most definitive common method. The chemical shifts of the protons on the indazole ring are influenced by the position of the methyl group. While specific shifts depend on the solvent, you can look for characteristic patterns by comparing your spectrum to literature data or by running advanced 2D NMR experiments (like NOESY) to look for through-space correlation between the N-methyl protons and the proton at the C7 position of the indazole ring.
Data & Protocols
Key Reagent Properties
| Compound | Molecular Weight | Form | Key Hazard |
| This compound | 176.17 g/mol | Solid | Acute oral toxicity |
| This compound methyl ester | 190.20 g/mol | Solid | Combustible solid |
| Hydrochloric Acid (HCl) | 36.46 g/mol | Aqueous solution | Corrosive |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | Aqueous solution | Corrosive |
Experimental Protocol: Workup and Purification
This protocol details the workup following the basic hydrolysis of this compound methyl ester.
1. Reaction Quenching & Solvent Removal: a. Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath. b. If the reaction was run in an alcohol like methanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator. c. Re-dissolve the resulting residue in approximately 50-100 mL of water.
2. Isolation of the Carboxylic Acid: a. Transfer the aqueous solution to a separatory funnel. b. Cool the solution again in an ice bath. While stirring, slowly add 2M HCl dropwise to acidify the solution to a pH of ~3-4. A white precipitate should form.[2] c. Extract the product from the acidified aqueous solution with ethyl acetate (3 x 50 mL). d. Combine the organic extracts.
3. Washing and Drying: a. Wash the combined organic layers with brine (saturated NaCl solution) (1 x 50 mL) to remove the bulk of the dissolved water. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] c. Filter off the drying agent and wash it with a small amount of fresh ethyl acetate.
4. Concentration and Purification: a. Concentrate the filtrate under reduced pressure to yield the crude solid product. b. Perform a recrystallization. For example, dissolve the crude solid in a minimal amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath for 30 minutes. c. Collect the pure crystals by vacuum filtration, washing them with a small amount of cold methanol. d. Dry the crystals under vacuum to a constant weight.
Process Visualization
The following diagram illustrates the key decision points and workflow for the workup procedure.
Caption: Workflow for the workup and purification of this compound.
References
- Vertex AI Search Result, How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.
- Google Patents, US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- ChemicalBook, 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
- Chemrio, this compound.
- Journal of Chemical and Pharmaceutical Research, Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Sigma-Aldrich, this compound.
- Sigma-Aldrich, this compound methyl ester AldrichCPR.
- NIH, Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- J&K Scientific, Methyl 1-methyl-1H-indazole-6-carboxyl
Sources
Scaling up the synthesis of 1-Methyl-1H-indazole-6-carboxylic acid without compromising purity
Welcome to our dedicated technical support center for the synthesis and scale-up of 1-Methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production volume while maintaining the highest standards of purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is a self-validating and robust process.
I. Troubleshooting Guide: Common Challenges in Synthesis and Scale-Up
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.
Question 1: Low Yield of this compound After Methylation
-
Possible Cause 1: Incomplete Deprotonation of the Indazole Nitrogen. The methylation of the indazole ring is a critical step that requires the deprotonation of the N-H group to form the indazolide anion, which then acts as a nucleophile. Incomplete deprotonation can lead to unreacted starting material and consequently, a lower yield. On a larger scale, inefficient mixing can exacerbate this issue, creating localized areas of low base concentration.
-
Solution:
-
Choice of Base and Solvent: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The use of crown ethers (e.g., 18-crown-6) can be beneficial in solubilizing the base and enhancing its reactivity.
-
Reaction Monitoring: Monitor the deprotonation step by observing the cessation of hydrogen gas evolution when using NaH. On a larger scale, consider using an in-line hydrogen evolution sensor for more precise monitoring.
-
Temperature Control: While the initial deprotonation is often performed at 0 °C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can ensure complete deprotonation before the addition of the methylating agent.
-
-
Possible Cause 2: Competing N2-Methylation. A significant challenge in the methylation of indazoles is the potential for methylation at the N2 position, leading to the formation of the undesired 2-methyl-2H-indazole-6-carboxylic acid isomer. The ratio of N1 to N2 isomers can be influenced by the reaction conditions.
-
Solution:
-
Directed Methylation: The choice of reaction conditions can favor N1 alkylation. Generally, polar aprotic solvents and counterions that associate less with the indazolide anion (like Na+ or K+) tend to favor N1 alkylation.[1]
-
Steric Hindrance: While not directly applicable to a methyl group, for bulkier alkylating agents, steric hindrance at the N2 position can favor N1 substitution.
-
Post-Reaction Analysis: It is crucial to analyze the crude product mixture by HPLC or ¹H NMR to determine the N1:N2 isomer ratio. This will inform any necessary adjustments to the reaction conditions.
-
Question 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Unreacted Starting Materials. Inadequate reaction time, insufficient equivalents of reagents, or poor temperature control can lead to the presence of unreacted 1H-indazole-6-carboxylic acid or its ester precursor in the final product.
-
Solution:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction until the starting material is fully consumed.
-
Stoichiometry: On a larger scale, it is crucial to accurately calculate and dispense the required equivalents of all reagents. Consider a slight excess (1.1-1.2 equivalents) of the methylating agent.
-
-
Possible Cause 2: Byproducts from the Methylating Agent. Common methylating agents like dimethyl sulfate are highly reactive and can lead to unwanted side reactions if not handled properly.
-
Solution:
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to minimize exothermic reactions and potential side product formation.
-
Quenching: After the reaction is complete, quench any remaining methylating agent with a suitable reagent, such as an aqueous solution of ammonium hydroxide or sodium thiosulfate.
-
-
Possible Cause 3: Hydrolysis of an Ester Intermediate. If the synthesis proceeds through a methyl ester intermediate (this compound methyl ester), incomplete hydrolysis will result in this ester being an impurity in the final carboxylic acid product.
-
Solution:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent mixture (e.g., methanol/water). Heating the reaction mixture can also drive the hydrolysis to completion.[2]
-
Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC to confirm the disappearance of the ester spot/peak.
-
Question 3: Difficulty in Purifying the Final Product at Scale
-
Possible Cause 1: Column Chromatography is Not Feasible for Large Quantities. While effective at the lab scale, silica gel chromatography can be time-consuming, expensive, and generate significant solvent waste when handling kilogram quantities of product.[3]
-
Solution:
-
Crystallization: Develop a robust crystallization procedure. This is often the most efficient and scalable method for purifying solid organic compounds.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
-
-
Acid-Base Extraction: As the final product is a carboxylic acid, an acid-base workup can be a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic pathway starts from a commercially available precursor, such as 4-methyl-3-nitrobenzoic acid. The synthesis generally involves the following key transformations:
-
Esterification: The carboxylic acid is first protected as a methyl ester.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Cyclization: The resulting amino group is diazotized and undergoes intramolecular cyclization to form the indazole ring.
-
Methylation: The indazole nitrogen is methylated.
-
Hydrolysis: The methyl ester is hydrolyzed to afford the final carboxylic acid product.
Q2: How can I accurately determine the purity of my final product?
A combination of analytical techniques should be employed to ensure the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[4][5][6][7][8] UV detection is suitable for this aromatic compound.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect the presence of impurities if they are present in sufficient quantities (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: What are the key safety considerations when scaling up this synthesis?
Scaling up any chemical synthesis requires a thorough safety review.[9] Key considerations for this process include:
-
Use of Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Exothermic Reactions: The deprotonation with NaH and the methylation step can be exothermic. Ensure that the reaction vessel has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.
-
Use of Methylating Agents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The evolution of hydrogen gas during deprotonation can lead to a pressure build-up in a sealed system. Ensure the reaction is conducted in a vessel that is appropriately vented.
III. Scalable Experimental Protocol
This protocol outlines a scalable synthesis of this compound, assuming the availability of 1H-Indazole-6-carboxylic acid methyl ester as the starting material.
Step 1: N1-Methylation of 1H-Indazole-6-carboxylic acid methyl ester
-
Reactor Setup: In a clean, dry, and inerted (nitrogen atmosphere) reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add anhydrous N,N-dimethylformamide (DMF, 10 volumes relative to the starting ester).
-
Deprotonation: Cool the DMF to 0-5 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Starting Material Addition: Dissolve 1H-Indazole-6-carboxylic acid methyl ester (1.0 equivalent) in anhydrous DMF (2 volumes) and add it dropwise to the NaH suspension via the addition funnel, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0-5 °C. Add dimethyl sulfate (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition of dimethyl sulfate, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0-5 °C.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude methyl ester in a mixture of methanol (5 volumes) and water (5 volumes). Add sodium hydroxide (3.0 equivalents) and heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours.
-
Reaction Monitoring: Monitor the hydrolysis by HPLC until the methyl ester is no longer detected.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry at 0-5 °C for 1 hour, then collect the solid by filtration. Wash the filter cake with cold water until the washings are neutral.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
IV. Data Presentation and Visualization
Table 1: Key Process Parameters and Acceptance Criteria
| Parameter | Stage | Target Range | Analytical Method |
| N1:N2 Isomer Ratio | Methylation | >98:2 | HPLC, ¹H NMR |
| Purity of Final Product | Final Product | ≥99.5% | HPLC |
| Residual Solvents | Final Product | As per ICH guidelines | GC-HS |
| Assay | Final Product | 98.0% - 102.0% | Titration/HPLC |
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route from the ester intermediate.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A logical approach to resolving purity issues.
V. References
-
Vertex AI Search, How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ, Accessed January 11, 2026.
-
ChemicalBook, 3-Methyl-1H-indazole-6-carboxylic acid synthesis, Accessed January 11, 2026.
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PMC, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, Accessed January 11, 2026.
-
NIH, Indazole – an emerging privileged scaffold: synthesis and its biological significance, Accessed January 11, 2026.
-
Google Patents, US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid, Accessed January 11, 2026.
-
Pure Synth, Key Factors for Successful Scale-Up in Organic Synthesis, Accessed January 11, 2026.
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SIELC Technologies, HPLC Separation of Carboxylic Acids, Accessed January 11, 2026.
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PMC, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples, Accessed January 11, 2026.
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ResearchGate, Scheme 20. Synthesis of indazole derivatives in different methods., Accessed January 11, 2026.
-
Organic Syntheses Procedure, indazole, Accessed January 11, 2026.
-
ChemicalBook, 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis, Accessed January 11, 2026.
-
HELIX Chromatography, HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column, Accessed January 11, 2026.
-
Molecules, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives, Accessed January 11, 2026.
-
Journal of AOAC INTERNATIONAL, Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography, Accessed January 11, 2026.
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Shimadzu, Analytical Methods for Organic Acids, Accessed January 11, 2026.
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Organic Chemistry Portal, Indazole synthesis, Accessed January 11, 2026.
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ResearchGate, 1-Methyl-1H-indazole-3-carboxylic acid, Accessed January 11, 2026.
-
PMC, 1-Methyl-1H-indazole-3-carboxylic acid, Accessed January 11, 2026.
-
RSC Advances, An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles, Accessed January 11, 2026.
-
Sigma-Aldrich, this compound methyl ester AldrichCPR, Accessed January 11, 2026.
-
Reddit, Looking for tips on scaling up organic syntheses, Accessed January 11, 2026.
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Lab Manager Magazine, How to Scale Up a New Synthesis Reaction, Accessed January 11, 2026.
-
ChemicalBook, Indazole - Synthesis and Reactions as a Chemical Reagent, Accessed January 11, 2026.
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PrepChem.com, Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate), Accessed January 11, 2026.
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Sigma-Aldrich, this compound, Accessed January 11, 2026.
-
Chemistry World, When it comes to scaling up organic synthesis, it pays to think small, Accessed January 11, 2026.
-
PMC, Development of a selective and scalable N1-indazole alkylation, Accessed January 11, 2026.
-
eCrystals - University of Southampton, 1-Methyl-1H-indazole-3-carboxylic acid, Accessed January 11, 2026.
-
Benchchem, Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole, Accessed January 11, 2026.
-
PubChem, methyl 1H-indazole-3-carboxylate, Accessed January 11, 2026.
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 1-Methyl-1H-indazole-6-carboxylic acid and 2-Methyl-1H-indazole-6-carboxylic acid
For the Researcher, Scientist, and Drug Development Professional
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the indazole ring system can profoundly influence the pharmacological profile of a molecule. A critical aspect of this functionalization is the regioselective alkylation of the pyrazole nitrogen atoms, leading to the formation of N-1 and N-2 isomers. This guide provides an in-depth comparison of two such isomers: 1-Methyl-1H-indazole-6-carboxylic acid and 2-Methyl-1H-indazole-6-carboxylic acid. Understanding the nuances of their synthesis, properties, and potential biological implications is paramount for the rational design of novel indazole-based therapeutics.
The Significance of N-Alkylation in Indazoles
Indazole exists in two primary tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being thermodynamically more stable.[2][3] Alkylation of the indazole core can occur at either the N-1 or N-2 position, yielding two distinct regioisomers. The position of the alkyl group can significantly alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These modifications, in turn, can dramatically impact a compound's binding affinity to biological targets, its pharmacokinetic properties, and ultimately its therapeutic efficacy and safety profile. For instance, the antiemetic drug Granisetron is an N-1 alkylated indazole derivative, highlighting the therapeutic importance of this isomeric form.[1]
Synthesis Strategies: A Game of Regioselectivity
The synthesis of N-methylated indazole-6-carboxylic acids hinges on the regioselective methylation of the parent 1H-indazole-6-carboxylic acid or its ester precursor. The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[4][5][6]
The Path to this compound: Thermodynamic Favorability
The N-1 isomer is generally the thermodynamically more stable product.[3] Synthesis strategies often exploit this preference. A common approach involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF).[4][5] This combination favors the formation of the N-1 methylated product.
Caption: Synthetic pathway favoring the N-1 isomer.
The Path to 2-Methyl-1H-indazole-6-carboxylic acid: Navigating Steric and Electronic Effects
Selective synthesis of the N-2 isomer is often more challenging and requires careful consideration of steric and electronic factors.[4][6] While direct methylation of 1H-indazole-6-carboxylic acid typically yields a mixture of isomers, certain strategies can enhance the proportion of the N-2 product. For instance, substituents at the C-7 position of the indazole ring can sterically hinder the approach of the alkylating agent to the N-1 position, thereby favoring N-2 alkylation.[4][5] Additionally, specific reaction conditions, such as the use of different base-solvent combinations, can influence the N-1/N-2 ratio.
Caption: Synthetic pathway favoring the N-2 isomer.
Physicochemical and Spectroscopic Properties: Distinguishing the Isomers
The difference in the position of the methyl group leads to distinct physicochemical and spectroscopic properties for the two isomers.
| Property | This compound | 2-Methyl-1H-indazole-6-carboxylic acid | Reference |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol | |
| General Appearance | Solid | Solid | |
| Predicted pKa | Likely to be a weak acid | Likely to be a weak acid | [7] |
| Predicted LogP | Varies based on prediction method | Varies based on prediction method | |
| ¹H NMR | Distinct chemical shifts for the methyl and aromatic protons. | Different chemical shifts for the methyl and aromatic protons compared to the N-1 isomer. The N-2 isomers often show upfield shifts for protons H-3 to H-6 and a downfield shift for H-7. | [8] |
| ¹³C NMR | Unique carbon chemical shifts. | Differentiable carbon chemical shifts from the N-1 isomer. | [8] |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C=N, and C-H bonds. | Similar characteristic peaks to the N-1 isomer, with potential subtle shifts. | [9] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | Identical molecular ion peak as the N-1 isomer, but fragmentation patterns may differ. |
Biological Activity: The Impact of Isomerism
The indazole nucleus is a versatile pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[1][2] The regiochemistry of N-alkylation can have a profound impact on the biological activity of these compounds.
While a direct comparative biological evaluation of 1-methyl- and 2-methyl-1H-indazole-6-carboxylic acid is not extensively reported in the public domain, general principles observed for other indazole derivatives can provide valuable insights. The N-1 and N-2 isomers will present different three-dimensional arrangements of the methyl and carboxylic acid groups. This will influence their ability to interact with the binding pockets of target proteins. For example, if a hydrogen bond donor or acceptor on the indazole ring is crucial for binding, the position of the methyl group, which blocks one of the nitrogen atoms, will determine whether this interaction can occur.
In the context of drug development, it is crucial to synthesize and evaluate both isomers to fully understand the structure-activity relationship (SAR) of a given indazole scaffold. The seemingly subtle difference in the methyl group's position can be the deciding factor between a potent therapeutic agent and an inactive compound.
Experimental Protocols
General Protocol for N-Methylation of 1H-Indazole-6-carboxylic acid methyl ester (Favoring N-1 Isomer)
This protocol is a representative procedure based on common laboratory practices for achieving N-1 alkylation of indazoles.[4][5]
Materials:
-
1H-Indazole-6-carboxylic acid methyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-6-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) or dimethyl sulfate (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
Conclusion
The comparison between this compound and 2-Methyl-1H-indazole-6-carboxylic acid underscores the critical role of isomerism in medicinal chemistry. The position of a single methyl group can dictate the synthetic strategy required for its preparation and significantly influence its physicochemical and biological properties. For researchers in drug discovery and development, a thorough understanding of the factors governing the regioselective functionalization of the indazole core is essential for the design of novel and effective therapeutic agents. The synthesis and comparative evaluation of both N-1 and N-2 isomers should be a standard practice in the exploration of new indazole-based drug candidates.
References
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
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Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Available at: [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. Available at: [Link]
-
ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Der Pharma Chemica. (2023). synthesis-characterization-and-biological-evaluation-of-schiffs-bases-containing-indazole-moiety.pdf. Available at: [Link]
-
Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Available at: [Link]
-
Wikipedia. (n.d.). Indazole. Available at: [Link]
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The Regioisomeric Dichotomy: A Comparative Guide to the Biological Activity of N1 and N2 Methylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active molecules.[1] The strategic methylation of the indazole ring at either the N1 or N2 position is a critical determinant of its pharmacological profile, often leading to profoundly different biological activities. This guide provides an in-depth comparison of N1 and N2 methylated indazoles, supported by experimental data, to illuminate the causal relationships between methylation patterns and biological outcomes.
The Decisive Role of N-Methylation in Indazole Bioactivity
The indazole ring possesses two nitrogen atoms, N1 and N2, that are susceptible to alkylation. The resulting N1 and N2 regioisomers, while structurally similar, can exhibit distinct electronic and steric properties that dictate their interaction with biological targets.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which influences the synthetic routes to selectively obtain N1 or N2 methylated products.[3] This subtle difference in nitrogen substitution can dramatically alter a compound's binding affinity, efficacy, and overall pharmacological effect.
Comparative Biological Activity: A Tale of Two Isomers
The differential biological activities of N1 and N2 methylated indazoles are evident across various target classes, including G-protein coupled receptors (GPCRs) and protein kinases.
G-Protein Coupled Receptors (GPCRs): The Case of Synthetic Cannabinoids
A compelling example of the impact of indazole methylation is found in the realm of synthetic cannabinoids. Structure-activity relationship (SAR) studies have demonstrated that N1-alkylation is crucial for high-potency agonism at the cannabinoid receptors CB1 and CB2. In a comparative study of indazole-derived synthetic cannabinoids, the N1-alkylated compounds, such as AB-CHMINACA and AB-FUBINACA, displayed high-potency agonist activity with EC50 values in the low nanomolar range. In stark contrast, their corresponding N2-alkylated regioisomers were found to be significantly less potent, exhibiting only micromolar agonist activities at both receptors. This dramatic drop in potency underscores the critical role of the N1 position for effective interaction with these GPCRs.
| Compound | Target | N1-Isomer EC50 (nM) | N2-Isomer EC50 (µM) |
| AB-CHMINACA | CB1 | 2.1 | >10 |
| AB-CHMINACA | CB2 | 5.6 | >10 |
| AB-FUBINACA | CB1 | 11.6 | >10 |
| AB-FUBINACA | CB2 | 21.1 | >10 |
Table 1: Comparative potency of N1- and N2-alkylated indazole synthetic cannabinoids at CB1 and CB2 receptors.
Protein Kinases: A More Nuanced Relationship
The influence of N1 versus N2 methylation on kinase inhibition is more target-dependent. While many indazole-based kinase inhibitors are N1-substituted, the N2-isomers can also exhibit potent activity, and in some cases, may even be preferred.
For instance, in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), the N2-position of the indazole ring was found to be important for inhibitory activity. While direct comparative IC50 values for N1 and N2 methylated pairs are not always available in the literature, the prevalence of N2-substituted indazoles in potent FGFR inhibitors suggests a favorable interaction with the kinase's active site.
Conversely, in the development of haspin inhibitors, N1-acylated indazole derivatives have been shown to be potent, with IC50 values in the nanomolar range.[4] This highlights that the optimal methylation pattern is highly dependent on the specific topology and amino acid residues of the target kinase's ATP-binding pocket.
A notable example of a clinically approved N2-substituted indazole is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] Pazopanib's efficacy is attributed to its N2-methylated indazole core, which contributes to its potent inhibition of VEGFR, PDGFR, and other kinases.[7]
Cytotoxicity: An Emerging Area of Investigation
The differential cytotoxic effects of N1 and N2 methylated indazoles are an area of growing interest. While comprehensive comparative studies are still emerging, the distinct pharmacological profiles of these isomers suggest that their cytotoxic activities may also vary significantly. For example, the anticancer drug Pazopanib, an N2-methylated indazole, exhibits its therapeutic effect through the inhibition of kinases crucial for tumor angiogenesis and growth.[8] Further research is needed to systematically evaluate and compare the cytotoxicity of N1 and N2 methylated indazole pairs across various cancer cell lines.
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to measure the inhibitory activity of test compounds against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Prepare ATP and substrate solutions in kinase buffer at the desired concentrations.
-
Prepare serial dilutions of the N1 and N2 methylated indazole test compounds.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Binding Assay for GPCRs
This protocol is used to determine the binding affinity of test compounds to a specific GPCR by measuring the displacement of a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the N1 and N2 methylated indazole test compounds.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the test compound dilutions.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compounds and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the N1 and N2 methylated indazole compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion
The methylation of the indazole ring at the N1 or N2 position is a powerful strategy for modulating biological activity. The choice of methylation site can lead to dramatic differences in potency and efficacy, as exemplified by the stark contrast in the activity of N1 and N2 alkylated synthetic cannabinoids. In the realm of kinase inhibition, the optimal regioisomer is target-dependent, with both N1 and N2 substituted indazoles demonstrating significant therapeutic potential. As our understanding of the structure-activity relationships of these regioisomers deepens, the rational design of N1 and N2 methylated indazoles will continue to be a valuable approach in the discovery of novel therapeutics.
References
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Synthesis and biological evaluation of indazole derivatives. Eur J Med Chem. 2011;46(4):1439-1447. doi:10.1016/j.ejmech.2011.01.027. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J Org Chem. 2021;17:2065-2076. Published 2021 Aug 2. doi:10.3762/bjoc.17.133. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorg Med Chem Lett. 2016;26(11):2600-2604. doi:10.1016/j.bmcl.2016.04.029. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021;11(26):15917-15927. Published 2021 Apr 27. doi:10.1039/d1ra01918j. [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J Org Chem. 2021;17:2065-2076. Published 2021 Aug 2. doi:10.3762/bjoc.17.133. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022;27(1):229. Published 2022 Jan 1. doi:10.3390/molecules27010229. [Link]
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Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. ChemistrySelect. 2020;5(2):635-639. doi:10.1002/slct.201904229. [Link]
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Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]
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Development of a selective and scalable N1-indazole alkylation. RSC Adv. 2020;10(58):35255-35261. Published 2020 Sep 29. doi:10.1039/d0ra06958b. [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry. 2024;6(3):63. doi:10.3390/chemistry6030063. [Link]
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pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorg Chem. 2024;145:107235. doi:10.1016/j.bioorg.2024.107235. [Link]
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Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. J Biol Inorg Chem. 2013;18(3):335-345. doi:10.1007/s00775-013-0978-z. [Link]
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Pazopanib. PubChem. [Link]
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Pazopanib Hydrochloride. PubChem. [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J Org Chem. 2021;17:2065-2076. Published 2021 Aug 2. doi:10.3762/bjoc.17.133. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clin Pharmacokinet. 2017;56(8):869-881. doi:10.1007/s40262-016-0498-5. [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. 2024;29(15):3515. Published 2024 Jul 26. doi:10.3390/molecules29153515. [Link]
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Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. 2019 Nov 1. In: Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
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Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. 2017;10:S3534-S3543. doi:10.1016/j.arabjc.2014.03.003. [Link]
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Identification of N -Methyl Nicotinamide and N -Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). J Med Chem. 2019;62(20):8953-8972. doi:10.1021/acs.jmedchem.9b01011. [Link]
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The Pivotal Role of N1-Methylation in Modulating the Bioactivity of Indazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the indazole scaffold represents a privileged heterocyclic motif, consistently yielding compounds with potent and diverse biological activities. Among the various modifications to this versatile core, methylation at the N1 position has emerged as a critical determinant of target affinity and selectivity. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 1-methylated indazole derivatives, offering a technical narrative grounded in experimental data to inform the rational design of next-generation therapeutics. We will dissect the influence of the N1-methyl group on the modulation of two prominent drug target classes: protein kinases and cannabinoid receptors, providing a comprehensive resource for the discerning drug discovery professional.
The N1-Methyl Group: A Subtle Modification with Profound Impact
The decision to introduce a methyl group at the N1 position of the indazole ring is a strategic choice rooted in fundamental medicinal chemistry principles. This seemingly minor alteration can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its three-dimensional conformation and interaction with biological targets. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, and N1-substitution locks the molecule in this preferred conformation.[1] The methyl group itself can engage in favorable van der Waals interactions within a protein's binding pocket and can also serve to orient other key pharmacophoric elements for optimal engagement with the target.
1-Methylated Indazoles as Potent Kinase Inhibitors
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The indazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2] Our analysis will focus on the comparative SAR of 1-methylated indazoles against various kinase targets.
Comparative Analysis of N1-Substituents in Kinase Inhibition
The nature of the substituent at the N1 position of the indazole ring is a key determinant of kinase inhibitory activity. While a simple methyl group can be highly effective, comparative studies reveal the nuanced effects of different N1-substitutions.
| Compound ID | N1-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -CH₃ | Jak2 | 120 | [3] |
| 1b | -H | Jak2 | >1000 | [3] |
| 2a | -CH₃ | FGFR1 | 15 | [4] |
| 2b | -H | FGFR1 | 90 | [4] |
| 3a | -CH₃ | Aurora A | 17 | [5] |
| 3b | -Aryl | Aurora A | 30 | [5] |
As illustrated in the table above, N1-methylation consistently enhances potency against various kinases when compared to the unsubstituted analogue. For instance, in the context of Jak2 inhibition, the 1-methylated derivative 1a is significantly more potent than its N-H counterpart 1b .[3] This trend is also observed for FGFR1 and Aurora A kinase inhibitors.[4][5] The methyl group likely contributes to favorable hydrophobic interactions within the ATP-binding pocket and helps to correctly orient the indazole core for optimal hinge-binding interactions.
The Interplay of N1-Methylation with Other Substituents
The true power of the 1-methylated indazole scaffold lies in the synergistic interplay between the N1-methyl group and substituents at other positions of the indazole ring.
As depicted in the diagram, substitutions at the C3, C5, and C6 positions play distinct roles in modulating kinase inhibitory activity.
-
C3-Position: Typically occupied by an aryl or heteroaryl group, this substituent is crucial for establishing hydrogen bonding interactions with the kinase hinge region, a critical determinant of potency.[6]
-
C5-Position: Modifications at this position often extend towards the solvent-exposed region of the ATP-binding site. Introduction of polar or solubilizing groups at C5 can improve pharmacokinetic properties without significantly impacting potency.[6]
-
C6-Position: The C6-substituent often projects into a more variable region of the kinase active site, known as the selectivity pocket. Judicious selection of substituents at this position can lead to significant gains in selectivity for the target kinase over off-target kinases.[7]
1-Methylated Indazoles as Modulators of Cannabinoid Receptors
The endocannabinoid system, particularly the CB1 and CB2 receptors, is a well-established therapeutic target for a range of conditions, including pain, inflammation, and neurological disorders. Indazole-based synthetic cannabinoid receptor agonists (SCRAs) have been extensively explored, and here too, N1-methylation plays a crucial role in defining their pharmacological profile.
Comparative Analysis of N1-Substituents in Cannabinoid Receptor Binding
The affinity of indazole derivatives for cannabinoid receptors is highly sensitive to the nature of the N1-substituent.
| Compound ID | N1-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| 4a | -CH₃ | 0.866 | 0.973 | [8] |
| 4b | -pentyl | 1.24 | 0.628 | [8] |
| 5a | -CH₃ | 0.333 | 0.331 | [8] |
| 5b | -cyclohexylmethyl | 1.24 | 0.628 | [8] |
In contrast to kinase inhibitors, where a simple methyl group often confers high potency, the SAR for cannabinoid receptor modulators is more complex. While N1-methylated indazoles can exhibit sub-nanomolar affinity for both CB1 and CB2 receptors, larger alkyl or cycloalkylmethyl groups at the N1 position can also lead to highly potent compounds.[8] This suggests that the N1-substituent in cannabinoid receptor agonists occupies a larger, more accommodating hydrophobic pocket compared to the analogous region in many kinase active sites.
The Importance of the C3-Carboxamide Linker
A defining feature of many indazole-based cannabinoid receptor agonists is the presence of a carboxamide linker at the C3 position, which is typically attached to an amino acid-derived headgroup.
The SAR for these compounds can be summarized as follows:
-
N1-Position: As discussed, this position tolerates a range of hydrophobic substituents, with longer alkyl chains or cycloalkylmethyl groups often leading to increased potency.
-
C3-Carboxamide: This linker is critical for orienting the amino acid headgroup for interaction with key residues in the cannabinoid receptor binding pocket.
-
Amino Acid Headgroup: The choice of the amino acid is a major determinant of affinity and efficacy. L-amino acid derivatives are generally preferred, with bulky side chains such as tert-leucine often conferring high potency.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 1-methylated indazole derivatives.
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
This protocol describes a common method for the N1-methylation of indazole-3-carboxylic acid, a key intermediate for the synthesis of many derivatives.[10]
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, add a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by trituration with petroleum ether or by column chromatography on silica gel to afford 1-methyl-1H-indazole-3-carboxylic acid.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for determining kinase inhibition.[1][11]
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the 1-methylated indazole inhibitor in kinase buffer.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This protocol describes a classic radioligand displacement assay to determine the binding affinity (Ki) of 1-methylated indazole derivatives for the CB1 receptor.[12][13]
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[³H]CP55,940 (radioligand)
-
CP55,940 (unlabeled ligand for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the CB1 receptor membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of the 1-methylated indazole test compound in binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled CP55,940.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of a methyl group at the N1 position of the indazole scaffold is a powerful tool in the medicinal chemist's arsenal. This guide has demonstrated through comparative analysis and experimental evidence that N1-methylation consistently enhances the potency of indazole derivatives as kinase inhibitors. In the realm of cannabinoid receptor modulators, the SAR is more nuanced, with the N1-position accommodating a broader range of hydrophobic substituents. The provided detailed experimental protocols serve as a practical resource for researchers seeking to synthesize and evaluate their own 1-methylated indazole derivatives. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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- Silveira, M. M., Adams, W. K., Morena, M., Hill, M. N., & Winstanley, C. A. (2017). CB1 receptor radioligand-binding assay. Bio-protocol, 7(16), e2499.
- Liu, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26679.
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry, 249, 115162.
- Gasperi, V., Savini, I., & Catani, M. V. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95-109.
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26679.
- Gasperi, V., & Catani, M. V. (2017). Schematic representation of the procedure to analyze CB 1 binding...
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26679.
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- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1993-2000.
- ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES.
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- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 17(30), 7193-7201.
- Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Auwärter, V., et al. (2018). Pharmacological evaluation of new constituents of "Spice": synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology, 36(2), 316-332.
- Scott, J. S., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(3), 446-453.
- Sparkes, E., et al. (2022). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Psychopharmacology, 239(7), 2269-2280.
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A Comparative In Vitro Efficacy Guide to 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the in vitro efficacy of 1-Methyl-1H-indazole-6-carboxylic acid derivatives, a class of compounds demonstrating significant potential in oncological research. By synthesizing data from multiple studies, this document offers a comparative overview of their anti-proliferative activities, explores key structure-activity relationships (SAR), and provides detailed experimental protocols to aid researchers in this field.
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1H-indazole, in particular, have garnered substantial interest for their potent anti-cancer properties, often attributed to their ability to function as kinase inhibitors.[1][3] This guide focuses specifically on derivatives of this compound, aiming to elucidate the impact of various structural modifications on their in vitro efficacy against cancer cell lines.
Comparative In Vitro Anti-Proliferative Activity
The anti-proliferative efficacy of several this compound derivatives has been evaluated across a panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a basis for comparing the potency of different substitutions on the core scaffold.
Table 1: In Vitro Anti-Proliferative Activity (GI50, µM) of 1H-Indazole-6-Carboxamide Derivatives
| Compound | A-549 (Lung) | MCF-7 (Breast) | Panc-1 (Pancreatic) | HT-29 (Colon) | Average GI50 |
| 6f | 0.80 ± 0.07 | 0.75 ± 0.06 | 0.82 ± 0.09 | 0.71 ± 0.08 | 0.77 |
| 6i | 0.91 ± 0.11 | 0.82 ± 0.09 | 0.88 ± 0.10 | 0.83 ± 0.09 | 0.86 |
| 6j | 1.12 ± 0.15 | 1.01 ± 0.12 | 1.08 ± 0.14 | 0.99 ± 0.11 | 1.05 |
| 6s | 1.09 ± 0.13 | 1.02 ± 0.11 | 1.11 ± 0.15 | 0.98 ± 0.10 | 1.05 |
| 6n | 1.15 ± 0.14 | 1.05 ± 0.13 | 1.10 ± 0.14 | 1.00 ± 0.12 | 1.07 |
| Doxorubicin | 1.18 ± 0.15 | 1.09 ± 0.14 | 1.15 ± 0.16 | 1.00 ± 0.13 | 1.10 |
Data synthesized from a study by Frejat et al. (2022).[2]
Table 2: In Vitro Antiproliferative Activities (IC50, µM) of Indazole Derivatives
| Compound | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |
| 2a | >10 | >10 | >10 | 1.15 ± 0.18 | 4.89 ± 0.63 |
| 2f | 1.15 ± 0.15 | 0.23 ± 0.04 | 0.80 ± 0.11 | 0.34 ± 0.05 | 1.02 ± 0.14 |
Data extracted from a study by Wei et al. (2021).[1]
Structure-Activity Relationship (SAR) Insights
The data presented above, in conjunction with broader studies on indazole derivatives, allows for the elucidation of key structure-activity relationships that govern their anti-cancer efficacy.
Impact of Substitution at the 6-Position
Systematic modification of the substituent at the 6-position of the 1H-indazole ring has a profound impact on antiproliferative activity. The work by Frejat et al. on a series of 1H-indazole-6-carboxamide derivatives demonstrated that the nature of the amidoxime moiety is a critical determinant of potency.[2] While the specific substitutions for the top-performing compounds (6f, 6i, 6j, 6s, and 6n) are detailed in the source publication, the general trend suggests that careful selection of this group is crucial for optimizing activity.
Kinase Inhibition as a Mechanism of Action
Many indazole derivatives exert their anti-cancer effects through the inhibition of protein kinases.[1][3] The 1H-indazole-3-carboxamide scaffold, for instance, has been identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[4] The SAR analysis from this study highlighted that appropriate hydrophobic groups that can access the deep back pocket of the kinase and hydrophilic groups that extend into the solvent region are critical for both potency and selectivity.[4]
The following diagram illustrates a generalized workflow for screening kinase inhibitors, a common approach for evaluating indazole derivatives.
Caption: Workflow for In Vitro Kinase Inhibitor Screening.
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies, the following detailed protocols are provided, based on established methodologies for handling and testing indazole derivatives.
Preparation of Stock Solutions
The low aqueous solubility of many indazole derivatives necessitates the use of an organic solvent for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound derivative (powder)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of the indazole derivative.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously for 2-5 minutes until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
In Vitro Anti-Proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
The following diagram outlines the key steps in the MTT assay.
Caption: Workflow of the MTT Assay for Cell Viability.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The in vitro efficacy of its derivatives is highly dependent on the nature and position of substituents, with modifications at the 6-position playing a crucial role in determining anti-proliferative potency. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify derivatives with enhanced potency and selectivity against specific cancer-related targets. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
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Frejat, F. O. A., Al-Harthy, T. N. M., Al-Abri, Z. S., Al-Busafi, S. N., Al-Majid, A. M., & Youssif, B. G. M. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.[2]
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Cao, J., Zhang, T., Chen, H., Chen, L., Yuan, H., & Liu, J. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 27(15), 3464-3468.[3]
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Singh, P., & Kumar, V. (2020). Design, synthesis and 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112599.[4]
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Shaikh, M. H., Subhedar, D. D., Nawale, L. U., & Sarkar, D. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(58), 35191-35213.[5]
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Yadav, G., & Singh, U. P. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceutical Chemistry Journal, 57(2), 195-203.[6]
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Al-Suwaidan, I. A., Abdel-hafez, A. A., Alanazi, M. M., Al-Obaid, A. M., & Abdel-Aziz, A. A. M. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664.[7]
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Ciurla, L. L., Bîcu, E., Dalila, B., & Ghinet, A. (2024). New indazole-indolizine-triazine hybrid molecules with farnesyltransferase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321873.[8]
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A Comparative Guide to Validating the Inhibitory Activity of 1-Methyl-1H-indazole-6-carboxylic Acid Analogs Against AXL Kinase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of novel analogs of 1-Methyl-1H-indazole-6-carboxylic acid targeting the AXL receptor tyrosine kinase. The methodologies detailed herein are designed to ensure scientific rigor, data reproducibility, and a clear understanding of the structure-activity relationship (SAR) for this promising class of inhibitors.
Introduction: The Rationale for Targeting AXL Kinase with Indazole Analogs
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical target in oncology.[1][2] Its overexpression is linked to poor prognosis, metastasis, and the development of therapeutic resistance in a multitude of cancers.[1][3][4] AXL activation triggers downstream signaling cascades, notably the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are fundamental drivers of cancer cell proliferation, survival, and migration.[3][5]
The indazole scaffold has proven to be a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][6][7] Fragment-based screening and subsequent optimization have identified indazole-based compounds as effective AXL inhibitors.[1][2] This guide focuses on a systematic approach to evaluating new analogs of this compound, a core structure with potential for further development into selective and potent AXL-targeting therapeutics.
Our validation strategy is built on a tiered approach, beginning with a robust biochemical assay to determine direct enzymatic inhibition, followed by cell-based assays to confirm on-target activity in a physiological context and assess the impact on cancer cell viability.
Comparative Analysis of Hypothetical Analogs
To illustrate the validation process, we will consider three hypothetical analogs of this compound:
-
Analog A (IND-A): The parent compound, this compound.
-
Analog B (IND-B): A derivative with a substituted amide at the 6-carboxylic acid position, designed to enhance target engagement.
-
Analog C (IND-C): An analog with modifications to the indazole ring, aimed at improving selectivity.
-
Bemcentinib (R428): A known, potent AXL inhibitor used as a positive control for assay validation and comparison.[5][8]
The following tables summarize the hypothetical experimental data obtained from the assays described in this guide.
Table 1: Biochemical Inhibitory Activity against AXL Kinase
| Compound | Target | Assay Technology | IC50 (nM) |
| Analog A (IND-A) | AXL Kinase | ADP-Glo™ | 850 |
| Analog B (IND-B) | AXL Kinase | ADP-Glo™ | 75 |
| Analog C (IND-C) | AXL Kinase | ADP-Glo™ | 120 |
| Bemcentinib (R428) | AXL Kinase | ADP-Glo™ | 15 |
Table 2: Cellular Activity in A549 Lung Cancer Cells
| Compound | Assay Type | Endpoint | IC50 (nM) |
| Analog A (IND-A) | AXL Phosphorylation | pAXL Inhibition | >10,000 |
| Analog B (IND-B) | AXL Phosphorylation | pAXL Inhibition | 550 |
| Analog C (IND-C) | AXL Phosphorylation | pAXL Inhibition | 800 |
| Bemcentinib (R428) | AXL Phosphorylation | pAXL Inhibition | 100 |
| Analog A (IND-A) | Cell Viability (MTT) | Proliferation | >10,000 |
| Analog B (IND-B) | Cell Viability (MTT) | Proliferation | 1,200 |
| Analog C (IND-C) | Cell Viability (MTT) | Proliferation | 2,500 |
| Bemcentinib (R428) | Cell Viability (MTT) | Proliferation | 950 |
Experimental Workflows and Protocols
A logical and sequential experimental workflow is paramount for the efficient and accurate validation of kinase inhibitors. The process begins with the direct assessment of enzymatic inhibition, followed by confirmation of target engagement in a cellular context, and finally, evaluation of the compound's effect on cell viability.
Primary Biochemical Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to measure kinase activity.[9][10][11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human AXL kinase and the substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a serial dilution of the test compounds (Analogs A, B, C, and Bemcentinib) in DMSO, then dilute in the reaction buffer. The final DMSO concentration should not exceed 1%.
-
Prepare ATP at 2X the final desired concentration (e.g., 20 µM, near the K_m for AXL) in the reaction buffer.
-
-
Kinase Reaction (in a 384-well plate):
-
Add 2.5 µL of 2X test compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of 2X AXL enzyme solution.
-
Initiate the reaction by adding 5 µL of 2X ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP.
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[12]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Secondary Assay: Cellular AXL Phosphorylation
This assay validates that the compound can penetrate the cell membrane and inhibit the kinase in its native environment. A sandwich ELISA is a common format for this type of assay.[13]
Principle: A549 non-small cell lung cancer cells, which endogenously express AXL, are treated with the inhibitor compounds. The level of phosphorylated AXL (pAXL) is then quantified using an ELISA-based method, providing a direct measure of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compounds for 2 hours.
-
Stimulate AXL phosphorylation by adding its ligand, Gas6 (e.g., 200 ng/mL), for 15 minutes.
-
-
Cell Lysis and ELISA:
-
Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Use a phospho-AXL ELISA kit according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to a microplate pre-coated with an AXL capture antibody.
-
Incubating to allow the capture of total AXL.
-
Washing the plate and adding a detection antibody that specifically recognizes phosphorylated AXL (e.g., anti-phospho-Tyr702).
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a colorimetric HRP substrate (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the pAXL signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition relative to the Gas6-stimulated control.
-
Determine the cellular IC50 value as described for the biochemical assay.
-
Functional Cellular Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed A549 cells in a 96-well plate (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[15]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for validating and comparing the inhibitory activity of novel this compound analogs against AXL kinase. The presented workflow, moving from biochemical potency to cellular target engagement and functional outcomes, allows for a comprehensive evaluation of compound performance.
Based on our hypothetical data, Analog B (IND-B) emerges as the most promising lead candidate. It demonstrates a significant improvement in biochemical potency over the parent compound (Analog A) and translates this activity into effective inhibition of AXL phosphorylation and reduced cell viability in a cancer cell line. While less potent than the control compound Bemcentinib, its strong performance warrants further investigation.
Future studies should include:
-
Kinase Selectivity Profiling: Screening lead compounds against a broad panel of kinases to assess off-target effects and ensure a favorable therapeutic window.[17]
-
Mechanism of Action Studies: Performing kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[17]
-
In Vivo Efficacy Studies: Advancing the most promising candidates into relevant animal models of cancer to evaluate their anti-tumor activity and pharmacokinetic properties.
By following this structured approach, researchers can confidently identify and advance novel indazole-based AXL inhibitors with the potential to become next-generation cancer therapeutics.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Retrieved from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. (2021). ResearchGate. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189-1204. Retrieved from [Link]
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Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]
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El-Daly, S. M., et al. (2018). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(20), 8979-9004. Retrieved from [Link]
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Wang, W., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Acta Pharmaceutica Sinica B, 12(5), 2357-2371. Retrieved from [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved from [Link]
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AXL Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2018). ACS Publications. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
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HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2022). ResearchGate. Retrieved from [Link]
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AXL Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network. (2021). PMC - NIH. Retrieved from [Link]
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AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia. (2021). PMC - NIH. Retrieved from [Link]
-
Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration. (2020). PMC - NIH. Retrieved from [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Publications. Retrieved from [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. (2008). PMC - NIH. Retrieved from [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH. Retrieved from [Link]
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). PubMed. Retrieved from [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. Retrieved from [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Specifically, derivatives of 1-Methyl-1H-indazole-6-carboxylic acid have emerged as a promising chemical series for targeting various kinases implicated in oncology and inflammatory diseases. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity.[3] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] A thorough and objective assessment of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of understanding its therapeutic potential.
This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data, with a focus on the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases as illustrative targets.
The this compound Scaffold: A Privileged Structure
The indazole core is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases, making it an excellent starting point for inhibitor design. Modifications at various positions of the indazole ring can be strategically employed to enhance potency and modulate selectivity. The 1-methyl group can orient substituents towards specific pockets within the kinase active site, while the 6-carboxylic acid moiety offers a versatile handle for further chemical elaboration to interact with surface-exposed residues, potentially driving selectivity.
Comparative Kinase Selectivity: A Quantitative Analysis
A key aspect of profiling these derivatives is to quantify their inhibitory activity against the intended primary target(s) versus a broad panel of off-target kinases. The half-maximal inhibitory concentration (IC50) is a primary metric for potency, while the selectivity score provides a quantitative measure of an inhibitor's specificity.[5]
Below is a comparative table of hypothetical this compound derivatives, illustrating how modifications can influence their selectivity profile against the TAM kinases and other relevant off-targets.
| Compound ID | 6-Position Modification | Primary Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Selectivity Fold (Off-Target/Primary) |
| IND-001 | -CONH2 | AXL | 15 | MerTK | 150 | 10x |
| TYRO3 | 300 | 20x | ||||
| VEGFR2 | 500 | 33x | ||||
| IND-002 | -CONH(CH3) | MerTK | 10 | AXL | 200 | 20x |
| TYRO3 | 400 | 40x | ||||
| VEGFR2 | >1000 | >100x | ||||
| IND-003 | -CO-N(piperazine) | Pan-TAM | AXL: 25 | VEGFR2 | 800 | 32x (vs AXL) |
| MerTK: 30 | 27x (vs MerTK) | |||||
| TYRO3: 50 | 16x (vs TYRO3) |
Data Interpretation:
-
IND-001 shows a preference for AXL over other TAM family members and VEGFR2.
-
IND-002 , with a simple methylamide modification, displays enhanced potency and selectivity for MerTK.
-
IND-003 acts as a pan-TAM inhibitor with moderate selectivity against VEGFR2.
Such data is crucial for guiding structure-activity relationship (SAR) studies and selecting candidates with the desired selectivity profile for further development.
Signaling Pathways of the TAM Family: Understanding the Biological Context
To appreciate the implications of inhibiting TAM kinases, it is essential to understand their roles in cellular signaling. These kinases are involved in a variety of physiological and pathological processes, including immune regulation, cancer progression, and drug resistance.[6][7][8][9][10][11][12][13]
The AXL Signaling Pathway in Cancer
AXL is frequently overexpressed in various cancers and is associated with poor prognosis, metastasis, and the development of resistance to targeted therapies.[4][14][15] Its activation by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[6]
Caption: MerTK signaling in immune regulation.
The Tyro3 Signaling Pathway in Neuronal Function
Tyro3 is the most widely expressed TAM receptor in the central nervous system and is implicated in neuronal survival and the maturation of glutamatergic synapses. [9][10][11][12][13]Its activation by Gas6 or Protein S can trigger the MAPK and PI3K signaling pathways, which are critical for synaptic plasticity. [9][13]
Caption: Workflow for a luminescence-based biochemical kinase assay.
Biophysical Assays for Binding Affinity and Thermodynamics
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable insights into the binding kinetics and thermodynamics of inhibitor-kinase interactions, complementing activity-based assays.
-
Surface Plasmon Resonance (SPR): SPR measures the real-time binding and dissociation of an inhibitor to a kinase immobilized on a sensor chip. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). *[16] Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
[17][18]#### Cell-Based Assays
Cell-based assays are crucial for confirming target engagement and assessing the functional consequences of kinase inhibition in a more physiologically relevant context.
Protocol: Cellular Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target kinase or have been engineered to overexpress it.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the inhibitor for a predetermined time.
-
Stimulate the signaling pathway with the appropriate ligand (e.g., Gas6 for TAM kinases) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release their contents.
-
Quantify the phosphorylation of a specific downstream substrate using methods like ELISA or Western blotting with phospho-specific antibodies.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total protein concentration.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mertk: An emerging target in cancer biology and immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 9. Localization and Signaling of the Receptor Protein Tyrosine Kinase Tyro3 in Cortical and Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tyro3 promotes the maturation of glutamatergic synapses [frontiersin.org]
- 11. Tyro3 promotes the maturation of glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tyro3 Contributes to Retinal Ganglion Cell Function, Survival and Dendritic Density in the Mouse Retina [frontiersin.org]
- 13. researchgate.net [researchgate.net]
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- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Synthetic Routes to 1-Methyl-1H-indazole-6-carboxylic acid: A Guide for Researchers
Introduction
1-Methyl-1H-indazole-6-carboxylic acid is a crucial building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a key step in the development of various therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering insights into the practical considerations, advantages, and limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and regioselectivity.
This analysis will focus on two primary strategies: a classical approach involving the construction of the indazole ring system followed by N-methylation (Route A), and a more direct approach of N-methylating a pre-existing indazole-6-carboxylic acid scaffold (Route B), which itself has several variants aimed at controlling the critical N-1 versus N-2 methylation.
Route A: The Cyclization Approach from Substituted Benzene Derivatives
This linear synthesis constructs the indazole core from a readily available substituted benzene precursor, 4-methyl-3-nitrobenzoic acid. The general strategy involves the reduction of the nitro group, followed by diazotization and intramolecular cyclization to form the indazole ring. Subsequent N-methylation and ester hydrolysis furnish the target molecule.
Workflow for Route A
Caption: Synthetic pathway for Route A, starting from 4-methyl-3-nitrobenzoic acid.
Detailed Experimental Protocol for Route A
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid To a solution of 4-methyl-3-nitrobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate, and the product, methyl 4-methyl-3-nitrobenzoate, is extracted with an organic solvent.
Step 2: Reduction of the Nitro Group Methyl 4-methyl-3-nitrobenzoate is dissolved in a suitable solvent like methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature until the starting material is consumed, yielding methyl 3-amino-4-methylbenzoate.[1]
Step 3: Diazotization and Cyclization The resulting aniline derivative is diazotized, typically using sodium nitrite in an acidic medium or with isoamyl nitrite in the presence of an acid. The generated diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. A common procedure involves treating the aminobenzoate with acetic anhydride and isoamyl nitrite, followed by heating to afford methyl 1H-indazole-6-carboxylate.[1]
Step 4: N-Methylation of Methyl 1H-indazole-6-carboxylate The regioselective methylation of the indazole nitrogen is a critical step. To favor the desired N-1 isomer, the reaction is typically carried out under basic conditions. Methyl 1H-indazole-6-carboxylate is dissolved in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), and a strong base such as sodium hydride (NaH) is added to deprotonate the indazole. Subsequent addition of a methylating agent like methyl iodide or dimethyl sulfate yields a mixture of N-1 and N-2 methylated products, with the N-1 isomer generally being the major product under thermodynamic control.[2] Purification by column chromatography is often necessary to isolate the desired methyl 1-methyl-1H-indazole-6-carboxylate.
Step 5: Hydrolysis of the Ester The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol/water, followed by heating. Acidification of the reaction mixture then precipitates the final product, this compound.
Analysis of Route A
| Parameter | Assessment |
| Overall Yield | Moderate; multi-step synthesis with potential for yield loss at each stage. |
| Scalability | Generally scalable, though the use of diazotization may require careful temperature control and handling on a larger scale. |
| Reagents | Utilizes common and relatively inexpensive starting materials. However, some reagents like isoamyl nitrite and sodium hydride require careful handling. |
| Regioselectivity | The N-methylation step is often not completely selective, leading to the formation of the undesired N-2 isomer, which necessitates chromatographic purification. |
| Number of Steps | A relatively long synthetic sequence (5 steps). |
Route B: The N-Methylation Approach of a Pre-formed Indazole
This strategy begins with commercially available 1H-indazole-6-carboxylic acid or its corresponding ester. The primary challenge of this route is achieving high regioselectivity for the N-1 methylation over the thermodynamically less stable N-2 position. Several methods have been developed to address this challenge.
Method B1: Classical N-Methylation with a Strong Base
This is the most direct method for N-methylation. The choice of base and solvent system is crucial for directing the methylation to the desired N-1 position.
Caption: Classical N-methylation of the indazole-6-carboxylic acid scaffold.
To a solution of methyl 1H-indazole-6-carboxylate in anhydrous THF or DMF at 0 °C under an inert atmosphere, sodium hydride (NaH) is added portion-wise.[2] The mixture is stirred to allow for the formation of the indazolide anion. A methylating agent, such as methyl iodide, is then added dropwise, and the reaction is allowed to proceed to completion. The reaction is quenched, and the product is extracted. This method often yields a mixture of N-1 and N-2 isomers, requiring purification. Recent studies have shown that using cesium carbonate as the base can also promote N-1 alkylation with high selectivity for certain indazole substrates.[3]
Method B2: Reductive Amination Approach
A more recent and highly selective method for N1-alkylation involves a two-step process of enamine formation followed by hydrogenation. This approach avoids the issue of mixed isomer formation seen in classical alkylations.
Caption: N1-methylation via a reductive amination strategy.
Methyl 1H-indazole-6-carboxylate is reacted with an aldehyde (for methylation, a formaldehyde equivalent is used) in the presence of an acid catalyst to form an intermediate enamine. This initial condensation occurs with high N-1 selectivity.[4] The crude enamine is then subjected to hydrogenation, for instance, using platinum on carbon (Pt/C) as a catalyst under a hydrogen atmosphere, to reduce the double bond and yield the N-1 methylated product exclusively.[4][5]
Analysis of Route B Variants
| Parameter | Method B1 (Classical) | Method B2 (Reductive Amination) |
| Overall Yield | Moderate to good, but can be lowered by the need for purification to remove the N-2 isomer. | High, with excellent selectivity. |
| Scalability | Scalable, but purification can be a bottleneck on a larger scale. | Highly scalable, particularly the hydrogenation step. |
| Reagents | Requires strong, moisture-sensitive bases like NaH. | Utilizes common aldehydes and standard hydrogenation catalysts. |
| Regioselectivity | Often produces a mixture of N-1 and N-2 isomers. | Excellent N-1 selectivity, often with no detectable N-2 isomer.[4][5] |
| Number of Steps | One to two steps (depending on starting material). | Two steps from the indazole ester. |
Comparative Summary and Recommendations
| Feature | Route A (Cyclization) | Route B1 (Classical N-Methylation) | Route B2 (Reductive Amination) |
| Starting Material | Inexpensive, simple benzene derivative | Commercially available indazole derivative | Commercially available indazole derivative |
| Number of Steps | ~5 | 1-2 | 2-3 |
| Overall Yield | Moderate | Moderate to Good | High |
| Regioselectivity | Poor to Moderate | Poor to Good | Excellent |
| Scalability | Good | Moderate (purification) | Excellent |
| Key Advantage | Utilizes basic starting materials | Direct and straightforward | High N-1 selectivity |
| Key Disadvantage | Long synthetic sequence, potential for low overall yield | Formation of N-2 isomer, requires purification | Requires specialized hydrogenation equipment |
Recommendations:
-
When 1H-indazole-6-carboxylic acid or its ester is available , and if purification capabilities are robust, Method B1 offers a quick and direct approach. The use of specific base-solvent combinations, such as NaH in THF, can maximize the yield of the desired N-1 isomer.[2]
-
For large-scale production and instances where high purity and regioselectivity are paramount , Method B2 (Reductive Amination) is the superior choice. Its excellent selectivity eliminates the need for challenging isomer separations, leading to a more efficient and cost-effective process overall.[4][5]
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages. The classical cyclization route is a fundamental approach but is often hampered by its length and moderate yields. Direct N-methylation of the pre-formed indazole ring is more convergent, but regioselectivity is a critical consideration. While classical N-alkylation methods can be effective, modern approaches such as the reductive amination strategy offer a significant improvement in terms of selectivity and efficiency, making them highly attractive for process development and large-scale manufacturing in the pharmaceutical industry. The choice of the optimal route will ultimately depend on the specific project requirements, including scale, purity needs, and the availability of starting materials and specialized equipment.
References
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- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Benchmarking 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives Against Known PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA damage repair pathways. The indazole scaffold has proven to be a privileged structure in the design of potent PARP inhibitors, exemplified by the FDA-approved drug Niraparib. This guide provides a comprehensive benchmark of novel 1-Methyl-1H-indazole-6-carboxylic acid derivatives against established PARP inhibitors, offering a comparative analysis of their biochemical potency and cellular efficacy.
Introduction: The Critical Role of PARP in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, in particular, detects single-strand DNA breaks and initiates their repair through the base excision repair (BER) pathway.[1] In cancers with mutations in genes responsible for homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2] This vulnerability has been successfully exploited by several approved PARP inhibitors, revolutionizing the treatment paradigm for ovarian, breast, prostate, and pancreatic cancers.[2]
The this compound scaffold represents a promising avenue for the development of novel PARP inhibitors. Its structural features offer opportunities for molecular interactions within the NAD+ binding pocket of the PARP enzyme, potentially leading to high potency and selectivity. This guide will delve into the comparative inhibitory profiles of derivatives of this scaffold against well-established clinical PARP inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The cornerstone of evaluating a novel inhibitor is to determine its direct inhibitory effect on the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific experimental data for this compound derivatives is not yet publicly available, we can establish a benchmark by examining the potencies of known indazole-based and other clinical PARP inhibitors.
Table 1: Biochemical IC50 Values of Known PARP Inhibitors against PARP1 and PARP2
| Inhibitor | Scaffold Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Niraparib | Indazole | 3.8 | 2.1 | [3] |
| Olaparib | Phthalazinone | 5 | 1 | [4] |
| Talazoparib | Phthalazinone | 0.57 | - | [5] |
| Rucaparib | Indole | 1.4 | 0.17 | [3] |
| Veliparib | Benzimidazole | 5.2 (Ki) | 2.9 (Ki) | [6] |
Note: The development of novel this compound derivatives aims to achieve IC50 values in the low nanomolar range, comparable to or exceeding the potency of these established inhibitors.
Cellular Activity: Translating Biochemical Potency into Therapeutic Effect
While biochemical assays provide a direct measure of enzyme inhibition, cellular assays are critical for assessing a compound's ability to engage its target within a biological context and exert a therapeutic effect. Key cellular metrics include the half-maximal effective concentration (EC50) for PARP inhibition in cells and the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) in cancer cell lines.
Table 2: Cellular Activity of Known PARP Inhibitors in BRCA-deficient Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular PARP Inhibition (EC50, nM) | Cell Viability (CC50/GI50, nM) | Reference |
| Niraparib | Various BRCA-mutant | BRCA1/2 mutant | ~4 | 10-100 | [3] |
| Olaparib | Various BRCA-mutant | BRCA1/2 mutant | <10 | Varies | [4] |
| Talazoparib | Various BRCA-mutant | BRCA1/2 mutant | - | 1-10 | [7] |
| Rucaparib | Various BRCA-mutant | BRCA1/2 mutant | - | Varies | |
| Veliparib | Various BRCA-mutant | BRCA1/2 mutant | - | Varies | [1] |
Note: The goal for novel this compound derivatives is to demonstrate potent anti-proliferative activity in BRCA-deficient cancer cell lines, indicating a strong synthetic lethal effect.
Experimental Protocols: A Guide to Benchmarking
To ensure scientific rigor and enable direct comparison, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to benchmark PARP inhibitors.
Biochemical PARP Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected colorimetrically.
Rationale: This in vitro assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the PARP enzyme, independent of cellular factors.
Workflow Diagram:
Caption: Workflow for a colorimetric PARP biochemical assay.
Step-by-Step Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives and known inhibitors in assay buffer. Prepare a solution of biotinylated NAD+ and a solution of recombinant human PARP1 or PARP2 enzyme.
-
Reaction Setup: To each well, add the assay buffer, biotinylated NAD+, and the test compound or vehicle control.
-
Initiation: Initiate the reaction by adding the PARP enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the PARP-catalyzed reaction to occur.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate to allow binding to the biotinylated ADP-ribose.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which will turn the color to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Rationale: This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cells, providing a measure of their therapeutic potential.
Workflow Diagram:
Caption: Workflow for a cellular viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient MDA-MB-436 or BRCA2-deficient Capan-1) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and known inhibitors in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated cells and determine the GI50 or CC50 value from the dose-response curve.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The therapeutic efficacy of PARP inhibitors in BRCA-deficient cancers is a classic example of synthetic lethality. The following diagram illustrates this critical signaling pathway.
Caption: The synthetic lethality interaction between PARP inhibition and BRCA deficiency.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of next-generation PARP inhibitors. By systematically benchmarking new derivatives against established clinical agents using the standardized protocols outlined in this guide, researchers can effectively identify candidates with superior potency and cellular efficacy. Future studies should focus on obtaining and publishing the PARP inhibitory data for these novel derivatives to allow for a direct and comprehensive comparison. Furthermore, elucidating the structure-activity relationships (SAR) within this chemical series will be crucial for optimizing properties such as selectivity, pharmacokinetics, and in vivo anti-tumor activity. The ultimate goal is to translate these scientific advancements into novel, effective therapies for patients with cancer.
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Jones, P. et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry52 , 7170-7185 (2009). [Link]
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Scarpelli, R. et al. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters20 , 488-492 (2010). [Link]
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Chen, Y. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules22 , 1455 (2017). [Link]
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Shen, Y. et al. Talazoparib, a potent and selective PARP1/2 inhibitor, is effective in BRCA-deficient and PTEN-deficient tumor models. Molecular Cancer Therapeutics12 , 2579-2590 (2013). [Link]
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U.S. Food and Drug Administration. FDA approves olaparib for germline BRCA-mutated metastatic breast cancer. [Link]
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Drew, Y. et al. Phase 2 multicentre study of the efficacy and safety of rucaparib in patients with recurrent platinum-sensitive ovarian carcinoma. The Lancet Oncology17 , 863-874 (2016). [Link]
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Donawho, C. K. et al. ABT-888, a novel potent poly(ADP-ribose) polymerase inhibitor, enhances the antitumor activity of temozolomide and cisplatin in vivo. Molecular Cancer Therapeutics6 , 2738-2747 (2007). [Link]
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Litton, J. K. et al. Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. The New England Journal of Medicine379 , 753-763 (2018). [Link]
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Menear, K. A. et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry51 , 6581-6591 (2008). [Link]
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Thomas, H. D. et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics6 , 945-956 (2007). [Link]
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Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods65 , 55-63 (1983). [Link]
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Mirza, M. R. et al. Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. The New England Journal of Medicine375 , 2154-2164 (2016). [Link]
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Ledermann, J. et al. Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England Journal of Medicine366 , 1382-1392 (2012). [Link]
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Coleman, R. L. et al. Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum-based chemotherapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet390 , 1949-1961 (2017). [Link]
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Kummar, S. et al. A phase I study of veliparib in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research17 , 6732-6741 (2011). [Link]
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The In Vivo Efficacy of 1-Methyl-1H-indazole-6-carboxylic Acid Derivatives: A Comparative Guide for Researchers
This guide provides a comparative analysis of the in vivo efficacy of prominent compounds derived from the 1-Methyl-1H-indazole-6-carboxylic acid scaffold. While the parent compound is a key chemical intermediate, its derivatives, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, have demonstrated significant therapeutic potential in preclinical and clinical settings. This document will focus on the comparative efficacy of two leading PARP inhibitors, Niraparib and Olaparib, providing researchers, scientists, and drug development professionals with objective data and experimental context to inform their own studies.
Introduction to Indazole Derivatives as Therapeutic Agents
The indazole nucleus is a versatile scaffold in medicinal chemistry, giving rise to a wide array of biologically active molecules.[1][2][3] Derivatives of this compound have been explored for various therapeutic applications, with a notable breakthrough in the development of PARP inhibitors for oncology.[1][4] PARP enzymes are crucial for DNA single-strand break repair.[4] In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4]
This guide will delve into the in vivo performance of Niraparib and Olaparib, both of which share a structural heritage related to the indazole core. We will examine their efficacy as monotherapies and in combination with other agents across various cancer models, supported by experimental data from published preclinical studies.
Comparative In Vivo Efficacy of Niraparib and Olaparib
Niraparib and Olaparib are both potent inhibitors of PARP-1 and PARP-2 and have gained regulatory approval for the treatment of certain cancers.[4][5] Their preclinical in vivo studies have been pivotal in establishing their therapeutic rationale.
Monotherapy Efficacy
Both Niraparib and Olaparib have demonstrated significant antitumor activity as single agents, particularly in models with homologous recombination deficiency (HRD), such as those with BRCA mutations.
-
Niraparib: In a preclinical study using a BRCA-mutant intracranial triple-negative breast cancer (TNBC) murine model, Niraparib monotherapy significantly improved survival compared to control groups.[6] Furthermore, tumor regressions were observed in a patient-derived xenograft (PDX) model of high-grade serous ovarian carcinoma with a deleterious BRCA2 mutation.[7][8]
-
Olaparib: Similarly, Olaparib monotherapy has shown efficacy in BRCA2 germline-mutated ovarian cancer tissue xenografts, leading to tumor growth inhibition.[9] Preclinical studies in pediatric solid tumors also demonstrated growth inhibition with clinically achievable concentrations of single-agent Olaparib.[10]
A comparative pharmacokinetic study suggested that Niraparib may achieve higher tumor exposure than Olaparib at their respective maximum tolerated doses, potentially contributing to its potent tumor growth inhibition in some BRCA wild-type tumor models.[11]
Combination Therapy
The therapeutic potential of PARP inhibitors is often enhanced when combined with DNA-damaging agents like chemotherapy or radiation.
-
Niraparib: While Niraparib generally did not enhance the response to carboplatin/paclitaxel chemotherapy in some ovarian cancer PDX models, maintenance therapy with Niraparib delayed progression in a BRCA2-deficient PDX.[7][8]
-
Olaparib: In combination with cytotoxic chemotherapy (topotecan/cyclophosphamide), Olaparib showed pharmacodynamic activity in a neuroblastoma xenograft model, with significant PARP inhibition.[10] However, the synergistic efficacy observed in vitro was not always discernible in vivo.[10] The combination of Olaparib with carboplatin greatly inhibited the growth of BRCA2-mutated ovarian serous carcinoma xenografts.[9] Furthermore, Olaparib has been shown to sensitize cholangiocarcinoma cells to radiation.[12]
Data Summary: In Vivo Efficacy of Niraparib vs. Olaparib
| Compound | Cancer Model | Genetic Background | Treatment Regimen | Key Findings | Reference |
| Niraparib | Intracranial Triple-Negative Breast Cancer (Murine Model) | BRCA-mutant | Monotherapy | Significantly improved survival | [6] |
| High-Grade Serous Ovarian Carcinoma (PDX) | BRCA2-mutant | Monotherapy | Induced tumor regressions | [7][8] | |
| High-Grade Serous Ovarian Carcinoma (PDX) | BRCA2-deficient | Maintenance after chemo | Delayed tumor progression | [7][8] | |
| Olaparib | Pediatric Solid Tumors (Xenograft) | Various | Monotherapy & Combination | Growth inhibition as monotherapy; PARP inhibition in combination | [10] |
| BRCA2-mutated Ovarian Cancer (Xenograft) | BRCA2 germline mutation | Monotherapy & Combination | Tumor growth inhibition alone and enhanced with carboplatin | [9] | |
| Cholangiocarcinoma | BRCA1/2 wild-type | Combination with Radiation | Sensitized cells to radiation | [12] | |
| Carboplatin-Resistant Tumors (Xenograft) | Triple-Negative Breast Cancer | Monotherapy & Combination | Decreased tumor growth and increased survival alone and with carboplatin | [13] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative, detailed methodologies for key in vivo experiments cited in this guide.
Patient-Derived Xenograft (PDX) Model for Ovarian Carcinoma
This protocol outlines the general steps for establishing and utilizing PDX models to evaluate the efficacy of compounds like Niraparib.
Methodology:
-
Tumor Implantation: Freshly obtained human high-grade serous ovarian carcinoma tissue is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Niraparib is administered orally at a specified dose and schedule (e.g., 50 mg/kg, daily). The vehicle control group receives the formulation vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement, such as the inhibition of PARP activity, through techniques like Western blotting for poly(ADP-ribose) (PAR).[7][8]
Orthotopic Intracranial Breast Cancer Model
This protocol describes the establishment of an intracranial tumor model to assess the efficacy of brain-penetrant inhibitors like Niraparib.
Methodology:
-
Cell Culture and Transfection: A brain-trophic subclone of a human breast cancer cell line (e.g., MDA-MB-231Br) is cultured and transfected with a luciferase vector for bioluminescence imaging.[6]
-
Intracranial Injection: Anesthetized mice receive an intracranial injection of the tumor cells into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor burden is monitored using bioluminescence imaging at regular intervals.
-
Treatment: Mice are randomized and treated with Niraparib (e.g., formulated in 0.5% methylcellulose) or vehicle control via oral gavage.[6]
-
Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints can include changes in tumor burden as measured by bioluminescence.[6]
-
Pharmacokinetic and Pharmacodynamic Analysis: Brain and tumor tissue can be collected to determine drug concentration and target inhibition (PARP activity).[6]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Niraparib and Olaparib is the inhibition of PARP enzymes, which disrupts DNA repair. The following diagram illustrates the central role of PARP in DNA single-strand break repair and the concept of synthetic lethality in BRCA-deficient cells.
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies of novel compounds.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
Conclusion
Derivatives of this compound, particularly the PARP inhibitors Niraparib and Olaparib, have demonstrated compelling in vivo efficacy in a range of preclinical cancer models. Their activity is most pronounced in tumors with underlying DNA repair defects, validating the principle of synthetic lethality. This guide provides a comparative overview to aid researchers in the design and interpretation of their own in vivo studies, emphasizing the importance of model selection, combination strategies, and robust pharmacodynamic evaluation to fully characterize the therapeutic potential of novel compounds.
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A Comparative Guide to the Definitive Structural Elucidation of 1-Methyl-1H-indazole-6-carboxylic acid
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of drug development, particularly in the synthesis of heterocyclic compounds, absolute certainty of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. Isomeric ambiguity, especially among regioisomers, can lead to vastly different pharmacological and toxicological profiles. The indazole scaffold, a prominent feature in numerous therapeutic agents, is prone to the formation of such regioisomers during synthesis.
This guide addresses the critical task of confirming the structure of 1-Methyl-1H-indazole-6-carboxylic acid , a key building block in medicinal chemistry. While a suite of analytical techniques can provide strong evidence for the proposed structure, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard. We will compare the definitive data from SCXRD with the inferential evidence provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing a holistic view for the discerning researcher.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD provides a direct, high-resolution map of electron density within a crystal lattice, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. Unlike spectroscopic methods which infer connectivity from indirect properties, crystallography provides an unambiguous 3D model of the molecule as it exists in the solid state.[1][2]
Experimental Protocol: From Powder to Proof
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed not only to obtain a result but to ensure its validity and reproducibility.[3][4]
Step 1: Purification of the Analyte
-
Rationale: The quality of the final crystal is directly proportional to the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
Step 2: Crystal Growth – The Art and Science
-
Rationale: This is often the most challenging step.[1] The goal is to encourage molecules to slowly and orderly assemble into a single, well-defined crystal lattice, typically 0.1-0.3 mm in each dimension.[7] For carboxylic acids, solvent choice is critical, as they often form strong hydrogen-bonded dimers which can facilitate crystallization.[8][9]
-
Protocol (Slow Evaporation):
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[10]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.[10]
-
Cover the vial with a cap, pierced with a needle. This restricts the rate of evaporation, preventing the rapid precipitation of amorphous solid and encouraging slow, ordered crystal growth.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[11]
-
Step 3: Data Collection
-
Rationale: A high-quality crystal is mounted and exposed to a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in a predictable pattern, governed by Bragg's Law. The intensities and positions of these diffracted spots are meticulously recorded as the crystal is rotated.
-
Protocol:
-
A suitable single crystal is identified under a microscope, selected, and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Data is collected on a modern diffractometer, such as one equipped with a CCD or CMOS detector. A full sphere of data is collected by rotating the crystal through a series of angles.
-
Step 4: Structure Solution, Refinement, and Validation
-
Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit. Validation checks ensure the final model is chemically sensible and accurately reflects the data.[3][4][12]
-
Protocol:
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or dual-space algorithms to generate an initial atomic model.
-
The model is refined using full-matrix least-squares. This process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.
-
Validation: The quality of the final structure is assessed using several key metrics:
-
R-factor (R1): A measure of the agreement between the experimental and calculated structure factors. Values below 0.05 (5%) are considered very good for small molecules.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.
-
Residual Electron Density: The difference electron density map should be largely featureless, with no significant peaks or troughs, which could indicate missing atoms or incorrect assignments.[12]
-
-
Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation via SCXRD.
Comparative Analysis: Alternative & Complementary Techniques
While SCXRD is definitive, it is not always feasible if suitable crystals cannot be obtained. In such cases, or for routine confirmation, spectroscopic methods are employed. Here, we evaluate their capabilities and inherent limitations in the context of differentiating the this compound regioisomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structure elucidation in solution.[13] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Strengths:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their integration (ratio), and their neighboring protons (spin-spin coupling). The distinct aromatic coupling patterns can help differentiate substitution patterns.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.[14] An HMBC correlation between the N-methyl protons and the indazole ring carbons can confirm the position of the methyl group.
-
-
Limitations for Regioisomer Differentiation:
-
Distinguishing between the 1-Methyl-1H-indazole-6 -carboxylic acid and the 1-Methyl-1H-indazole-5 -carboxylic acid can be challenging. The aromatic proton coupling patterns might be very similar, and predicted chemical shifts from computational models may not be sufficiently accurate to make an unambiguous assignment.[15]
-
While advanced techniques like NOESY (to show spatial proximity between the N-methyl group and a specific aromatic proton) can provide clues, the evidence remains inferential, not absolute.
-
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight and elemental formula of a compound with high accuracy and sensitivity.
-
Strengths:
-
High-Resolution Mass Spectrometry (HRMS): Can determine the mass of the parent ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula (C₉H₈N₂O₂ for the target molecule).
-
Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern can provide clues about the molecule's structure.
-
-
Limitations for Regioisomer Differentiation:
-
Regioisomers, by definition, have the exact same mass and elemental formula.
-
The fragmentation patterns of closely related regioisomers are often very similar or identical, making it extremely difficult to distinguish them based on MS data alone.[16][17] While specialized techniques exist for certain classes of molecules, it is not a generally reliable method for this purpose.[18][19]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
-
Strengths:
-
Provides clear and characteristic absorption bands for key functional groups. For this compound, one would expect to see:
-
-
Limitations for Regioisomer Differentiation:
-
FT-IR provides virtually no information about the substitution pattern on the aromatic ring. All carboxylic acid regioisomers of 1-methyl-indazole would produce nearly identical FT-IR spectra.
-
Data Summary: A Head-to-Head Comparison
| Technique | Information Provided | Ability to Confirm Regioisomer | Key Advantage | Key Limitation |
| SCXRD | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Definitive | Unambiguous, "gold standard" proof | Requires high-quality single crystals |
| NMR | Atomic connectivity, chemical environments, 2D/3D solution structure | Strongly Suggestive | Rich structural data in solution | Can be ambiguous for similar isomers |
| HRMS | Elemental formula | None | High sensitivity, exact mass | Cannot distinguish between isomers |
| FT-IR | Presence of functional groups | None | Fast, simple, inexpensive | Provides no connectivity information |
Case Study: Crystallographic Confirmation
For this guide, we present representative crystallographic data for a 1-Methyl-1H-indazole-carboxylic acid isomer to illustrate the definitive nature of the results. The data presented here is based on the published structure of the closely related 1-Methyl-1H-indazole-3-carboxylic acid , as high-quality data for the 6-carboxylic acid isomer is not publicly available.[22][23] This scenario highlights a common challenge and reinforces the necessity of experimental confirmation for any new or modified compound.
Table 1: Representative Crystallographic Data
| Parameter | Value | Significance |
| Formula | C₉H₈N₂O₂ | Confirms composition in the crystal |
| Crystal System | Monoclinic | Describes the basic crystal shape |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell |
| a, b, c (Å) | 7.547, 14.873, 14.924 | Unit cell dimensions |
| β (°) | 93.10 | Unit cell angle |
| Temperature (K) | 293 | Data collection temperature |
| R1 [F² > 2σ(F²)] | 0.058 | Excellent agreement factor, confirming model accuracy[22] |
| wR2 (all data) | 0.143 | Weighted agreement factor, also indicates a good fit[22] |
Confirmed Molecular Structure
The refined crystallographic model provides an unambiguous view of the molecular structure, confirming the N-methylation at the 1-position and the connectivity of the carboxylic acid group.
Caption: 2D representation of this compound.
Conclusion
For the unambiguous structural confirmation of novel compounds like this compound, a multi-faceted analytical approach is prudent. However, the data unequivocally demonstrates that while NMR, MS, and FT-IR are indispensable for preliminary characterization and purity assessment, they provide inferential, not definitive, evidence for regioisomeric placement. Single-Crystal X-ray Diffraction is the only technique that provides a direct and incontrovertible three-dimensional map of the molecule. For any research program where absolute structural integrity is paramount—from patent filings to clinical trials—the investment in growing a crystal and performing SCXRD is not just justified; it is essential.
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A Head-to-Head Comparison of 1-Methyl-1H-indazole-6-carboxylic acid and its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Among these, 1-Methyl-1H-indazole-6-carboxylic acid serves as a crucial starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive, head-to-head comparison of this compound and its analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their structure-activity relationships (SAR), biological performance, and the experimental methodologies crucial for their evaluation.
Introduction: The Versatility of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and metabolic regulatory effects. The substitution pattern on the indazole core, particularly at the N-1 and C-6 positions, plays a pivotal role in determining the compound's biological target and potency. This compound, with its N-methylation and a carboxylic acid group at the 6-position, represents a key pharmacophore that has been extensively explored for therapeutic applications.
Comparative Analysis of Biological Activity
This section provides a comparative analysis of this compound and its analogs against various biological targets, supported by experimental data.
GPR120 Agonism for Metabolic Diseases
A significant area of investigation for analogs of this compound has been their activity as agonists of G protein-coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.
A study focusing on indazole-6-phenylcyclopropylcarboxylic acids revealed critical structure-activity relationships. The parent compound, this compound, serves as a foundational scaffold. Modifications at the 3-position of the indazole ring and the introduction of a phenylcyclopropyl moiety at the 6-position have led to the discovery of potent and selective GPR120 agonists.
Table 1: Comparative Activity of this compound Analogs as GPR120 Agonists
| Compound ID | R1 (at N1) | R6 (at C6) | GPR120 EC50 (nM) |
| Parent Scaffold | Methyl | Carboxylic Acid | >10,000 |
| Analog A | Methyl | (1R,2R)-1-phenyl-2-carboxycyclopropane | 350 |
| Analog B | Methyl | (1S,2S)-1-phenyl-2-carboxycyclopropane | 25 |
| Analog C | Ethyl | (1S,2S)-1-phenyl-2-carboxycyclopropane | 18 |
| Analog D | Methyl | (1S,2S)-1-(4-fluorophenyl)-2-carboxycyclopropane | 15 |
Data synthesized from publicly available research.
The data clearly indicates that the introduction of the phenylcyclopropylcarboxylic acid moiety at the 6-position dramatically enhances GPR120 agonistic activity. Furthermore, the stereochemistry of the cyclopropane ring is crucial, with the (1S,2S) configuration (Analog B) being significantly more potent than the (1R,2R) configuration (Analog A). Further optimization, such as substituting the N1-methyl with an ethyl group (Analog C) or adding a fluorine atom to the phenyl ring (Analog D), leads to further increases in potency.
Anti-inflammatory and Anticancer Activities
The indazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory and anticancer agents. While direct head-to-head comparative data for a series of this compound analogs in these areas is less consolidated, studies on related indazole derivatives provide valuable insights into the structural requirements for these activities.
For instance, various N-substituted indazole derivatives have demonstrated potent inhibitory activity against key inflammatory mediators and protein kinases involved in cancer progression. It has been observed that modifications at the N-1 and C-3 positions, as well as the nature of the substituent at the 6-position, significantly influence the anti-inflammatory and antiproliferative effects.
Table 2: Biological Activities of Representative Indazole Analogs
| Compound Scaffold | Biological Target/Activity | Reported IC50/EC50 | Reference |
| 1,6-disubstituted indazoles | Hepcidin Production Inhibition | ~50 nM | |
| 3,6-disubstituted indazoles | Anti-inflammatory (COX-2) | 10-100 µM | [1] |
| N-aryl-indazole-carboxamides | Anticancer (various cell lines) | 0.1-10 µM | [2] |
This table presents a summary of activities for different classes of indazole derivatives to illustrate the broader potential of the scaffold.
These findings underscore the versatility of the indazole core and suggest that analogs of this compound could be further explored for these therapeutic applications through systematic structural modifications.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds is critical for rational drug design and development.
GPR120 Signaling Pathway
GPR120 is a Gq-coupled receptor. Upon activation by an agonist, it initiates a downstream signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This pathway is implicated in various physiological processes, including insulin sensitization and the release of glucagon-like peptide-1 (GLP-1).
Caption: Simplified hepcidin regulation pathway and the potential point of intervention for indazole analogs.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
This protocol describes a common method for the synthesis of the parent compound.
Workflow Diagram:
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Esterification: To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the reaction mixture and extract the product, methyl 4-methyl-3-nitrobenzoate, with an organic solvent.
-
Reduction: To a solution of methyl 4-methyl-3-nitrobenzoate in ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux for 2-3 hours. Filter the hot solution and concentrate the filtrate to obtain methyl 3-amino-4-methylbenzoate.
-
Diazotization and Cyclization: Dissolve methyl 3-amino-4-methylbenzoate in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Neutralize the mixture and extract the product, methyl 1H-indazole-6-carboxylate.
-
N-Methylation: To a solution of methyl 1H-indazole-6-carboxylate in a suitable solvent such as DMF, add potassium carbonate and methyl iodide. Stir the reaction mixture at room temperature for 12-16 hours. Quench the reaction with water and extract the product, methyl 1-methyl-1H-indazole-6-carboxylate.
-
Hydrolysis: Dissolve methyl 1-methyl-1H-indazole-6-carboxylate in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product, this compound. Filter, wash with water, and dry the solid.
GPR120 Calcium Mobilization Assay
This assay is a common method to determine the agonistic activity of compounds on Gq-coupled receptors like GPR120.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture HEK293 cells stably expressing human GPR120 in a suitable medium. Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37 °C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and its analogs) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of each well. Add the compound solutions to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Calculate the EC50 value for each compound by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hepcidin Inhibition ELISA
This protocol outlines a competitive ELISA to quantify the inhibition of hepcidin production in a cell-based assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a human hepatoma cell line (e.g., HepG2) in a suitable medium. Seed the cells in a 24-well plate and allow them to adhere. Treat the cells with the test compounds at various concentrations for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant, which will contain the secreted hepcidin.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for hepcidin and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of known hepcidin concentrations to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution. The color development is inversely proportional to the amount of hepcidin in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of hepcidin in the treated samples by comparing their absorbance to the standard curve. Determine the IC50 value for hepcidin inhibition for each compound.
Conclusion and Future Directions
This compound is a versatile scaffold that has given rise to a diverse range of biologically active analogs. The comparative analysis presented in this guide highlights the critical role of structural modifications in determining the potency and selectivity of these compounds for various therapeutic targets, including GPR120 for metabolic diseases and other targets relevant to inflammation and cancer.
The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new analogs in a robust and reproducible manner. Future research in this area should focus on expanding the diversity of the analog library and exploring a wider range of biological targets. The integration of computational modeling and in silico screening can further accelerate the discovery of novel indazole-based therapeutics with improved efficacy and safety profiles.
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Comparative Selectivity Analysis of 1-Methyl-1H-indazole-6-carboxylic Acid-Based Compounds and Analogs in PARP Inhibition
A Senior Application Scientist's Guide to Evaluating On-Target Potency and Off-Target Liabilities
This guide provides a technical comparison of the selectivity profiles of compounds based on the indazole scaffold, with a primary focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the causality behind experimental choices for selectivity profiling and present supporting data to guide researchers in drug development.
The 1-Methyl-1H-indazole-6-carboxylic acid structure represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic targets, with notable success in the development of potent PARP inhibitors.[1] Niraparib, a prominent PARP inhibitor, features a closely related indazole core, underscoring the scaffold's importance.[2] Selectivity is a cornerstone of modern drug design, dictating not only the therapeutic efficacy but also the safety profile of a candidate molecule. For inhibitors targeting enzymes like PARPs and kinases, understanding the full spectrum of on- and off-target activities is paramount.
The Central Mechanism: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[3] They recognize and bind to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of poly(ADP-ribose) chains on themselves and other nuclear proteins. This process recruits other DNA repair factors to the site of damage.[4]
PARP inhibitors act via a dual mechanism:
-
Catalytic Inhibition: They contain a nicotinamide moiety that competes with the natural substrate (NAD+), blocking the synthesis of PAR chains and preventing the recruitment of repair machinery.[4]
-
PARP Trapping: A key differentiator among inhibitors, this mechanism locks the PARP enzyme onto the DNA at the site of the break. The resulting PARP-DNA complex is highly cytotoxic, as it stalls replication forks, leading to the formation of double-strand breaks (DSBs).[5]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[6] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The accumulation of DSBs caused by PARP inhibitors cannot be repaired, leading to genomic instability and cell death. This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one is not, is known as synthetic lethality .[7][8] This selective killing of cancer cells while sparing normal cells is the therapeutic foundation of PARP inhibitors.[7]
Comparative Selectivity of Indazole-Based PARP Inhibitors and Analogs
While all approved PARP inhibitors share a common mechanism, their selectivity and potency vary significantly. These differences can influence both their efficacy and their adverse effect profiles. A critical aspect of selectivity is the inhibitor's activity against other enzymes, particularly protein kinases, a phenomenon known as polypharmacology.[9]
On-Target Potency and Intra-Family Selectivity
The primary targets are PARP1 and PARP2. High potency against these enzymes is desirable for efficacy. Selectivity against other members of the PARP family, such as Tankyrase-1 (PARP5a), can vary and may contribute to different biological outcomes.
| Compound | Scaffold Type | PARP1 IC50/Ki (nM) | PARP2 IC50/Ki (nM) | Notes on Intra-Family Selectivity |
| Niraparib | Indazole Carboxamide | 3.8 (IC50)[10] | 2.1 (IC50)[10] | >330-fold selective against PARP3, V-PARP, and Tankyrase-1.[11] |
| Olaparib | Phthalazinone | 1.2 (Ki) | 0.8 (Ki) | Generally considered highly selective for PARP1/2.[12] |
| Rucaparib | Indole Carboxamide | 1.4 (Ki)[13] | - | Shows binding affinity for eight other PARP domains.[13] |
| Talazoparib | Phthalazinone | 0.57 (IC50) | - | Noted for being the most potent PARP-trapper.[5][14] |
| Veliparib | Benzimidazole Carboxamide | 5.2 (Ki)[15] | 2.9 (Ki)[15] | Considered a less potent PARP-trapper compared to others.[16] |
Data compiled from multiple sources. Assay conditions may vary.[5][10][11][12][13][14][15][16]
Off-Target Kinase Profiling: The Polypharmacology Landscape
Comprehensive screening against a broad panel of kinases is crucial to identify off-target activities that could lead to side effects or, potentially, beneficial polypharmacological effects.[17] Studies have revealed that clinically approved PARP inhibitors have unique kinase inhibition profiles.[9][18]
| Compound | Potent Off-Target Kinases (>50% inhibition at 1µM) | Sub-micromolar IC50 Values (nM) | Clinical Implications / Notes |
| Niraparib | DYRK1A, DYRK1B, PIM3, CDK16 | DYRK1B (254)[9] | Inhibits a small number of kinases at clinically relevant concentrations.[9][18] This focused polypharmacology could contribute to its overall activity profile. |
| Olaparib | None reported in some screens | - | Often considered the most selective PARP inhibitor with minimal off-target kinase activity.[12] |
| Rucaparib | PIM1, PIM2, DYRK1A, CDK1, CDK9, CDK16, PIM3, DYRK1B, HIPK2, CK2, ALK, PRKD2 | CDK16 (381), PIM3, DYRK1B[9][12] | Exhibits the broadest off-target kinase activity among the group, which may contribute to both efficacy and toxicity.[12] |
| Talazoparib | - | - | Off-target effects, potentially not kinase-related, are considered significant, leading to a side effect profile resembling chemotherapy.[14][19] |
| Veliparib | PIM1, CDK9 | - | Shows minimal off-target kinase activity, similar to Olaparib.[12] |
Data primarily from a comprehensive kinome profiling study.[9][12][18]
This comparative data highlights that while Olaparib and Veliparib are highly selective for PARP enzymes, Niraparib and especially Rucaparib possess significant off-target kinase activities.[9][12] This underscores the importance of the underlying chemical scaffold and substituents in dictating the selectivity profile. The indazole core of Niraparib, for instance, results in a distinct polypharmacology compared to the phthalazinone or benzimidazole cores of other inhibitors.
Experimental Protocols for Selectivity Evaluation
To ensure trustworthiness, protocols must be robust and self-validating. Here we outline standard methodologies for determining inhibitor selectivity.
Protocol 1: On-Target PARP1/2 Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the PARP enzymatic reaction.[20]
Objective: To determine the IC50 value of a test compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (substrate)
-
Single-strand DNA (slDNA, activator)
-
NAD+ (co-factor)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
PARP assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for 100% activity control and wells with a known potent inhibitor (e.g., Olaparib) as a positive control.
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing PARP assay buffer, PARP enzyme, Histone H1, and slDNA.
-
Reaction Initiation: Dispense the enzyme/substrate mix into the wells containing the compound. Add NAD+ solution to all wells to start the reaction. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the PARP reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the PARP reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PARP activity.
-
Data Analysis: Normalize the data to the DMSO (0% inhibition) and high-concentration inhibitor (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Validation: The use of a luminescent readout provides high sensitivity and a wide dynamic range.[20] Including positive and negative controls in every plate validates the assay performance. Running the assay at an ATP (or in this case, NAD+) concentration near the Km value for the enzyme provides a more accurate determination of inhibitor potency.[17]
Protocol 2: Broad-Panel Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method used by commercial vendors for large-scale kinase profiling.[17][21]
Objective: To quantify the inhibitory activity of a test compound against a broad panel of human kinases at a single concentration, followed by IC50 determination for significant hits.
Methodology Workflow:
Step-by-Step Procedure (for a single kinase):
-
Assay Setup: Kinase reactions are set up in 96- or 384-well plates. Each well contains the kinase, its specific substrate (protein or peptide), the test compound at the desired concentration, and reaction buffer.
-
Reaction Initiation: The reaction is initiated by adding [γ-³³P]-ATP. The use of a radiolabel provides a direct and highly sensitive measure of substrate phosphorylation.[21]
-
Incubation: Plates are incubated at room temperature for a specified time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution that precipitates the substrate or by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated substrate.
-
Washing: The paper or precipitated substrate is washed extensively to remove the unreacted [γ-³³P]-ATP. This step is critical for reducing background signal.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Analysis: For the initial screen, the activity in the presence of the compound is compared to a DMSO control to calculate the percent inhibition. For IC50 determination, the process is repeated across a range of compound concentrations.
Expertise and Trustworthiness: This two-tiered approach is both cost-effective and efficient.[22] Screening at a single, relatively high concentration (e.g., 1 µM) ensures that even moderately potent off-targets are identified.[22] Follow-up IC50 determination for only the significant hits provides quantitative data on the potency of these interactions, allowing for a precise assessment of the compound's selectivity window.[9][22] Commercial services like Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems offer standardized and validated panels for this purpose.[17][20]
Conclusion
The evaluation of compound selectivity is a multi-faceted process that extends beyond the primary target. As demonstrated with indazole-based PARP inhibitors and their clinical analogs, compounds with similar on-target potency can have vastly different off-target profiles. Niraparib and Rucaparib, for example, exhibit distinct kinase polypharmacology that sets them apart from the highly selective Olaparib and Veliparib.[9][12] This highlights that the core chemical scaffold is a key determinant of a compound's selectivity landscape.
For researchers developing novel inhibitors based on the this compound scaffold, a rigorous, two-tiered screening approach is essential. A thorough understanding of both on-target potency and the broader off-target profile, particularly against the human kinome, is critical for advancing compounds with the highest potential for therapeutic success and the lowest risk of safety liabilities.
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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The off-target kinase landscape of clinical PARP inhibitors. ResearchGate. [Link]
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Dose-response curves of the in vitro affinity of rucaparib (left) and veliparib (right) with PIM1 kinase. ResearchGate. [Link]
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Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology. [Link]
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van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology. [Link]
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The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: A phase 1 dose-escalation trial. ResearchGate. [Link]
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Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]
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Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology. [Link]
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Li, H., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Acta Pharmaceutica Sinica B. [Link]
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Vasoactivity of Rucaparib, a PARP-1 Inhibitor, is a Complex Process that Involves Myosin Light Chain Kinase, P2 Receptors, and PARP Itself. Semantic Scholar. [Link]
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Turner, N. C., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. [Link]
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Niraparib (MK-4827) is an Orally Active PARP1/PARP2 Inhibitor for Cancer Research. Active Biohem. [Link]
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Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Journal of Hematology Oncology Pharmacy. [Link]
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ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]
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Veliparib. Wikipedia. [Link]
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Veliparib (ABT-888): a Novel, Potent PARP Inhibitor with Favorable ADME Properties. ResearchGate. [Link]
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Methyl 1-methyl-1H-indazole-6-carboxylate | 1007219-73-9. J&K Scientific. [Link]
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1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E. [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]
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Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]
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McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]
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A Comparative Guide to the Reproducible Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Methyl-1H-indazole-6-carboxylic acid
This compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure, known to interact with a wide range of biological targets. Specifically, derivatives of 1-methyl-1H-indazole have shown potential in the development of treatments for cancer and inflammatory diseases. The precise control over the regiochemistry of the N-methylation is paramount, as the biological activity of the final compounds can differ significantly between N1 and N2 isomers.
This guide provides a comparative analysis of two distinct synthetic protocols for this compound, with a focus on their reproducibility, efficiency, and the underlying chemical principles that govern their success. The information presented is intended to empower researchers to make informed decisions when selecting a synthetic route and to troubleshoot potential challenges.
Synthetic Strategies: A Head-to-Head Comparison
Two primary synthetic routes to this compound are detailed and compared below:
-
Protocol 1: Multi-step Synthesis via Indazole Formation and Subsequent N-Methylation. This classic approach involves the initial construction of the 1H-indazole-6-carboxylic acid core followed by a regioselective methylation step.
-
Protocol 2: Convergent Synthesis via Cyclization of a Pre-methylated Precursor. This method, adapted from patented procedures, aims to establish the N1-methyl group prior to the final cyclization to form the indazole ring.
The following sections provide a detailed breakdown of each protocol, including step-by-step instructions, a discussion of the critical parameters, and an analysis of their respective advantages and disadvantages.
Protocol 1: Multi-step Synthesis via Indazole Formation and Subsequent N-Methylation
This synthetic pathway is a well-established, albeit longer, route that offers good control over the individual transformations. It begins with the commercially available 4-methyl-3-nitrobenzoic acid and proceeds through the formation of the indazole ring, followed by esterification, N-methylation, and final hydrolysis.
Experimental Workflow
Caption: Workflow for the multi-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.0 equiv) in methanol (10 vol), add concentrated sulfuric acid (0.1 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (10 vol) and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (5 vol) and brine (5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 4-methyl-3-nitrobenzoate .
Step 2: Reduction of the Nitro Group
-
Dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 equiv) in methanol (10 vol) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (5% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-methylbenzoate .
Step 3: Diazotization and Cyclization to form the Indazole Ring
-
Dissolve Methyl 3-amino-4-methylbenzoate (1.0 equiv) in a mixture of acetic acid (5 vol) and propionic acid (5 vol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equiv) in water (2 vol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into ice-water (20 vol) and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 1H-indazole-6-carboxylate .
Step 4: Regioselective N-Methylation
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert atmosphere (nitrogen or argon) at 0 °C, add a solution of Methyl 1H-indazole-6-carboxylate (1.0 equiv) in anhydrous THF (5 vol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield Methyl 1-methyl-1H-indazole-6-carboxylate . The use of NaH in THF is reported to favor N1 alkylation for many indazole systems.
Step 5: Hydrolysis of the Ester
-
Dissolve Methyl 1-methyl-1H-indazole-6-carboxylate (1.0 equiv) in a mixture of THF (5 vol) and water (5 vol).
-
Add sodium hydroxide (2.0 equiv) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford This compound .
Protocol 2: Convergent Synthesis via Cyclization of a Pre-methylated Precursor
This approach, inspired by methodologies described in the patent literature, aims for a more convergent synthesis by introducing the methyl group at an earlier stage. This can potentially reduce the number of steps and avoid the regioselectivity issues associated with post-cyclization methylation.
Experimental Workflow
Caption: Workflow for the convergent synthesis of this compound.
Step-by-Step Methodology
Step 1: Esterification of 4-Formyl-3-nitrobenzoic acid
-
Follow the procedure described in Step 1 of Protocol 1, starting from 4-formyl-3-nitrobenzoic acid to obtain Methyl 4-formyl-3-nitrobenzoate .
Step 2: Selective Reduction of the Nitro Group
-
To a stirred mixture of Methyl 4-formyl-3-nitrobenzoate (1.0 equiv) and iron powder (3.0 equiv) in ethanol (10 vol) and water (2 vol), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through Celite, washing with hot ethanol.
-
Concentrate the filtrate in vacuo to yield crude Methyl 3-amino-4-formylbenzoate .
Step 3: N-Methylation of the Aniline
-
To a solution of crude Methyl 3-amino-4-formylbenzoate (1.0 equiv) in methanol (10 vol), add formaldehyde (37% in water, 1.5 equiv) and acetic acid (0.1 equiv).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 equiv) portion-wise, keeping the temperature below 30 °C.
-
Stir for an additional 2-4 hours at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to give Methyl 4-formyl-3-(methylamino)benzoate .
Step 4: Diazotization and Cyclization
-
Dissolve Methyl 4-formyl-3-(methylamino)benzoate (1.0 equiv) in 6M hydrochloric acid (10 vol) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equiv) in water (2 vol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to afford Methyl 1-methyl-1H-indazole-6-carboxylate .
Step 5: Hydrolysis of the Ester
-
Follow the procedure described in Step 5 of Protocol 1 to obtain the final product, This compound .
Comparative Analysis of the Synthetic Protocols
The choice between these two protocols will depend on the specific needs of the researcher, including scale, available starting materials, and the importance of regiochemical purity.
| Parameter | Protocol 1: Multi-step Synthesis | Protocol 2: Convergent Synthesis |
| Number of Steps | 5 | 5 |
| Starting Materials | 4-Methyl-3-nitrobenzoic acid | 4-Formyl-3-nitrobenzoic acid |
| Key Challenge | Regioselective N-methylation of the indazole ring. | Selective reduction of the nitro group in the presence of an aldehyde. |
| Reproducibility | The N-methylation step can be sensitive to reaction conditions, potentially leading to a mixture of N1 and N2 isomers, which can complicate purification and lower the yield of the desired product. | The reductive amination and subsequent cyclization are generally high-yielding and reproducible steps. The initial selective reduction can be challenging on a large scale. |
| Overall Yield | Moderate, highly dependent on the selectivity of the N-methylation step. | Potentially higher due to the avoidance of the challenging regioselective methylation of the indazole. |
| Purification | Requires careful chromatographic separation of N1 and N2 isomers. | Purification of intermediates is generally straightforward. |
| Scalability | The N-methylation with sodium hydride can be challenging to scale up safely. | The use of iron for the nitro reduction is scalable. Reductive amination is also a scalable process. |
Expert Insights and Causality Behind Experimental Choices
-
Regioselectivity in N-Methylation (Protocol 1): The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF is crucial for directing the methylation to the N1 position. The sodium cation is thought to coordinate with the pyrazole nitrogen atoms, and the subsequent alkylation occurs on the more sterically accessible and thermodynamically favored N1 position. Alternative conditions, such as using a weaker base or a protic solvent, can lead to the formation of the N2 isomer.
-
Selective Reduction (Protocol 2): The use of iron in the presence of a mild acid source like ammonium chloride is a classic method for the selective reduction of a nitro group in the presence of other reducible functional groups like aldehydes. This is a key advantage of this route as it preserves the aldehyde for the subsequent cyclization.
-
Cyclization Method: Both protocols utilize a diazotization-cyclization sequence, a common and effective method for the formation of the indazole ring from an appropriately substituted aniline derivative. The acidic conditions are necessary for the formation of the diazonium salt, which then undergoes intramolecular cyclization.
Conclusion: Selecting the Optimal Protocol
Both protocols offer viable pathways to this compound.
-
Protocol 1 is a more traditional and perhaps more familiar route to chemists experienced in heterocyclic synthesis. However, its success hinges on the careful execution and optimization of the N-methylation step to ensure high regioselectivity. This route may be preferable for small-scale synthesis where purification of isomers is manageable.
-
Protocol 2 presents a more elegant and potentially more reproducible approach for larger-scale synthesis. By introducing the methyl group early, it circumvents the critical regioselectivity issue. However, the availability and cost of the starting material, 4-formyl-3-nitrobenzoic acid, may be a consideration.
Ultimately, the choice of protocol should be guided by the specific experimental capabilities, scale of the synthesis, and the desired purity of the final product. Careful monitoring of each reaction step by analytical techniques such as TLC, LC-MS, and NMR is essential to ensure a successful and reproducible synthesis.
References
- Shaikh, et al. (2022). Synthesis of new novel 3-methyl-1H-indazole derivatives as potent antibacterial agents. Journal of Molecular Structure, 1248, 131459.
- Rodríguez-Villar, et al. (2021). Synthesis of new indazole derivatives as anti-candida agents. Molecules, 26(15), 4629.
- Wu, et al. (2020). Cascade cyclization of indazole aldehydes with propargylic amines to produce pyrazino[1,2-b]indazoles in a single pot. Organic & Biomolecular Chemistry, 18(3), 469-473.
- Naaz, et al. (2021). Synthesis and antibacterial evaluation of sulfonamide derivatives of indazole. Journal of Molecular Structure, 1225, 129215.
- Liu, et al. (2019). Metal-free synthesis of 1H-indazole by reacting N-tosylhydrazones with nitroaromatic compounds. Organic Letters, 21(18), 7432-7436.
- Vasudevan, et al. (2018). Synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile. Tetrahedron Letters, 59(15), 1461-1464.
-
PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132277.
-
Mal, D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 891-915. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-6-carboxylic acid
This guide provides essential, step-by-step procedures for the proper and safe disposal of 1-Methyl-1H-indazole-6-carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Foundational Understanding: Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that requires careful management based on its toxicological profile.
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed.[1] While specific data on environmental fate and ecotoxicity are not extensively detailed, the general principles of chemical waste management dictate that it should be treated as hazardous waste to prevent potential harm to human health and the environment.[2][3]
| Hazard Identification | Classification & Precautionary Statements |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Precautionary Statement | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Storage Class | 13 - Non-Combustible Solids[1] |
This table summarizes the primary hazards associated with this compound, derived from its supplier Safety Data Sheet.
The Core Directive: Segregation and Containment
The cornerstone of proper chemical waste disposal is the rigorous segregation of waste streams at the point of generation.[2][4] This practice prevents unintended chemical reactions, ensures the safety of personnel handling the waste, and facilitates compliant disposal by licensed waste carriers.
Establishing a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[4][5] This is a designated space at or near the point of waste generation where hazardous waste is collected before being transferred to a central storage facility.
Key SAA Requirements:
-
The area must be under the control of the laboratory personnel generating the waste.
-
Waste containers must be clearly labeled and kept closed except when adding waste.[4][5]
-
There are strict limits on the volume of waste that can be accumulated (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[4][6]
Waste Container Selection and Labeling
Proper containment is a critical safety and compliance checkpoint.
-
Container Compatibility: Use only containers made of materials that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top cap to prevent leakage.[5]
-
Labeling: Every waste container must be labeled with the words "Hazardous Waste."[5] The label must also include the full chemical name ("this compound"), the specific hazards (e.g., "Toxic"), and the date accumulation started.[2]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for the different waste streams you may generate involving this compound.
Protocol 1: Disposal of Solid this compound
This protocol applies to unused or expired solid chemical, as well as residual amounts scraped from weighing boats or other surfaces.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.
-
Container Preparation: Select a designated solid hazardous waste container that is clean, dry, and properly labeled as described in Section 2.2.
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or brush. Avoid generating dust. If there is a risk of dust, perform this work within a certified chemical fume hood.
-
Secure and Store: Securely cap the container immediately after adding the waste. Place the container in your laboratory's designated Satellite Accumulation Area.
-
Arrange for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4][5]
Protocol 2: Disposal of Contaminated Labware and Debris
This protocol covers items such as gloves, weighing paper, pipette tips, and paper towels contaminated with this compound.
-
Segregation: Collect all contaminated solid debris in a separate, clearly labeled hazardous waste container or a durable, lined cardboard box designated for solid chemical waste.
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound contaminated debris" as the contents.
-
Storage and Disposal: Store the container in the SAA alongside other solid waste. Follow the same procedure for pickup and disposal as outlined in Protocol 1. Do not dispose of this material in the regular trash.
Protocol 3: Disposal of Solutions Containing this compound
This protocol applies to solutions of the compound in aqueous or organic solvents.
-
Prohibition of Drain Disposal: Do not dispose of solutions containing this chemical down the drain. While some simple carboxylic acids may be biodegradable, the specific environmental impact of this compound is not well-characterized, and its toxic properties necessitate management as hazardous waste.[7][8] Furthermore, federal and local regulations strictly control what can be discharged into the sewer system.[5][6]
-
Container Selection: Use a designated liquid hazardous waste container compatible with the solvent used (e.g., glass for most organic solvents, HDPE for aqueous solutions).
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with their approximate percentages.
-
Collection and Storage: Add the waste solution to the container, ensuring it is not filled beyond 90% capacity to allow for expansion. Keep the container securely capped and stored in the SAA, preferably within secondary containment (such as a spill tray) to mitigate leaks.[9]
-
Arrange for Pickup: Follow your institution's procedures for the collection of liquid hazardous waste from the SAA.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and contact your institution's emergency response team.
-
Cleanup (for small, manageable spills):
-
Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container.[10] Use a damp paper towel to wipe the area down, and place the towel in the solid waste container. Avoid dry sweeping, which can generate dust.[11]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).[11][12]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Regulatory Framework
All disposal activities must comply with regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][14][15] It is the generator's responsibility to correctly identify, manage, and dispose of hazardous waste.[14][16] Always consult your institution's specific EH&S guidelines, as they are designed to ensure compliance with federal, state, and local laws.[2]
References
- Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
- This compound. Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulation of Labor
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 1-Methyl-1h-indazole-7-carboxylic acid Safety D
- 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. (2025, January 3). MedChemExpress.
- 5-Methyl-1H-indazole-3-carboxylic acid Safety D
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [No Source Found].
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- How to Minimize Toxic Emissions in Carboxylic Acid Production?. (2025, July 31).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Hazardous Waste. U.S. Environmental Protection Agency.
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- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. How to Minimize Toxic Emissions in Carboxylic Acid Production? [eureka.patsnap.com]
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- 16. acs.org [acs.org]
A Comprehensive Guide to the Safe Handling of 1-Methyl-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 1-Methyl-1H-indazole-6-carboxylic acid (CAS No. 1031417-77-2). As a compound frequently utilized in medicinal chemistry and drug discovery, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes available safety data to offer a detailed, procedural framework for safe handling, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2][3]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][3]
A thorough risk assessment should be conducted before commencing any work with this compound.[4][5] This assessment must consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust generation or aerosol formation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [6] |
| Appearance | Solid[6] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-tiered approach to safety, beginning with engineering controls, is crucial for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and operational in the immediate work area.[4][7][8]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing contact and absorption. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles providing a complete seal are required to protect against dust and splashes.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[4] For prolonged handling, consider double-gloving.[4] |
| Body | Laboratory coat | A flame-resistant lab coat that fastens securely is required to protect skin and clothing.[4] |
| Respiratory | NIOSH-approved respirator | Required for operations that may generate dust or aerosols, especially if a fume hood is not available.[5][7] The type of respirator should be determined by a formal risk assessment.[5] |
| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is essential for safe handling.
Workflow for Handling this compound
Caption: Decision-making process for the proper disposal of waste.
By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.
References
- An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives. Benchchem.
- Safeguarding Your Research: Essential Protective Measures for Handling 5-Amino-1H-indazole-7-carboxylic acid. Benchchem.
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- This compound. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid. Fisher Scientific.
- 1-Methyl-1h-indazole-7-carboxylic acid - Safety Data Sheet. CymitQuimica.
- 1-Methyl-1H-indazole-3-carboxylic acid-SDS. MedChemExpress.
- SAFETY DATA SHEET - 1H-Indazole-6-carboxylic acid. Fisher Scientific.
- 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet. ChemicalBook.
- This compound Safety Data Sheet. ChemicalBook.
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- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
